Hydrazobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-diphenylhydrazine | |
|---|---|---|
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InChI |
InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H | |
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InChI Key |
YBQZXXMEJHZYMB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC=C2 | |
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Molecular Formula |
C12H12N2, Array | |
| Record name | 1,2-DIPHENYLHYDRAZINE | |
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DSSTOX Substance ID |
DTXSID7020710 | |
| Record name | 1,2-Diphenylhydrazine | |
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Molecular Weight |
184.24 g/mol | |
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Physical Description |
1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992), Orange powder or a bright orange crystalline solid; [CAMEO], WHITE-TO-YELLOW CRYSTALS. | |
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Boiling Point |
Decomposes (NTP, 1992), 293 °C at 760 mm Hg | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol, In water, 221 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: | |
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Density |
1.158 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.158 at 16 °C/4 °C, 1.16 g/cm³ | |
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Vapor Pressure |
0.00044 [mmHg], 4.4X10-4 mm Hg at 25 °C | |
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Color/Form |
Tablets from alcohol and ether, Colorless crystals | |
CAS No. |
122-66-7, 38622-18-3 | |
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| Record name | Hydrazobenzene | |
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Melting Point |
268 °F (NTP, 1992), 131 °C, decomposes, Decomposes at its melting point, into azobenzene and aniline., Heat of fusion at melting point= 1.7630X10+7 J/kmol | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Fundamental Properties of Hydrazobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazobenzene, also known as 1,2-diphenylhydrazine, is an important aromatic organic compound with significant applications in industrial chemistry and as a precursor in the synthesis of various dyes, pharmaceuticals, and other organic molecules. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its chemical structure, physical characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and key reactions are provided, along with a summary of its spectroscopic data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in this compound and its derivatives.
Chemical and Physical Properties
This compound is a crystalline solid that is sparingly soluble in water but shows good solubility in many organic solvents.[1] It is a relatively stable compound but is sensitive to air and light, which can cause oxidation to azobenzene (B91143).[2]
Physical Properties
The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂N₂ | [3] |
| Molecular Weight | 184.24 g/mol | [4] |
| Appearance | White to pale yellow or orange crystalline solid/powder | [1][3] |
| Melting Point | 123-126 °C | [5][6] |
| Boiling Point | 293 °C at 760 Torr (decomposes) | [7] |
| Solubility in Water | 221 mg/L at 25°C | [8] |
| logP (Octanol-Water) | 2.94 | [8] |
Solubility
This compound exhibits varying solubility in different organic solvents. A summary of its solubility is presented below.
| Solvent | Solubility | References |
| Ethanol (B145695) | Soluble | [2][3] |
| Diethyl Ether | Soluble | [3] |
| Benzene (B151609) | Slightly soluble | [2] |
| Acetone | Soluble | [1] |
| Acetic Acid | Insoluble | [2] |
Spectroscopic Data
The spectroscopic properties of this compound are essential for its identification and characterization.
| Spectroscopy | Data | References |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic and N-H protons. | [9] |
| ¹³C NMR (DMSO-d₆) | Signals for aromatic carbons. | [10] |
| IR (KBr disc) | Characteristic peaks for N-H stretching, C-H aromatic stretching, and C=C aromatic stretching. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while N-H stretching is observed in the 3200-3600 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1450–1600 cm⁻¹ range. | [11][12][13][14] |
| UV-Vis (Ethanol) | λmax at 245 nm and 290 nm | [1] |
Chemical Reactivity and Key Reactions
This compound undergoes several important chemical reactions, the most notable of which are its oxidation to azobenzene and the acid-catalyzed benzidine (B372746) rearrangement.
Redox Chemistry: The this compound-Azobenzene Equilibrium
This compound can be oxidized to azobenzene, and conversely, azobenzene can be reduced to this compound. This redox relationship is a key aspect of its chemistry. The oxidation is often spontaneous in the presence of air.[2][15]
The Benzidine Rearrangement
In the presence of a strong acid, this compound undergoes an intramolecular rearrangement to form benzidine (4,4'-diaminobiphenyl) and other related products.[16][17][18] This reaction is a classic example of a sigmatropic rearrangement.[19]
Experimental Protocols
Synthesis of this compound from Nitrobenzene (B124822)
This protocol describes the reduction of nitrobenzene to this compound using zinc dust and sodium hydroxide (B78521) in a methanol-water solvent system.[8]
Materials:
-
Nitrobenzene (100 g)
-
Sodium hydroxide (105 g)
-
Methanol (B129727) (50 mL)
-
Water (300 mL)
-
Zinc dust (sieved)
-
Ice
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 105 g of sodium hydroxide in 300 mL of water in a reaction flask equipped with a reflux condenser and a mechanical stirrer.
-
Add a mixture of 50 mL of methanol and 100 g of nitrobenzene to the sodium hydroxide solution.
-
With vigorous stirring, add sieved zinc dust in small portions. The reaction is exothermic and the mixture will begin to boil.
-
Continue adding zinc dust portion-wise to maintain a gentle boil.
-
After the addition of zinc is complete, continue stirring and heating if necessary until the reaction is complete (indicated by a color change).
-
Cool the reaction mixture in an ice bath and dilute with distilled water.
-
Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C.
-
This compound will precipitate as a solid.
-
Separate the solid product from the liquid and any unreacted zinc by filtration through a porcelain funnel without filter paper.
-
Wash the collected this compound with water and dry.
Purification of this compound
This compound can be purified by recrystallization from hot ethanol containing a small amount of ammonium (B1175870) sulfide (B99878) or sulfurous acid to prevent oxidation.[20]
Materials:
-
Crude this compound
-
Ethanol
-
Ammonium sulfide or sulfurous acid
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol containing a small quantity of ammonium sulfide or sulfurous acid.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
Dry the crystals in a vacuum desiccator, preferably in an inert atmosphere (e.g., nitrogen) and store in the dark.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is a suspected carcinogen and can be toxic if ingested, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical with a rich chemistry that makes it a valuable intermediate in organic synthesis. Its fundamental properties, including its physical characteristics, spectroscopic data, and chemical reactivity, are well-documented. A thorough understanding of these properties, along with established experimental protocols for its synthesis and handling, is essential for its safe and effective use in research and industrial applications. This guide provides a consolidated resource to aid researchers and professionals in their work with this important compound.
References
- 1. Preparation method for this compound compounds - Eureka | Patsnap [eureka.patsnap.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. This compound can be obtained from nitro benzene in class 12 chemistry CBSE [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CS204007B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. rsc.org [rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. This compound on treatment with H2SO4 forms A Azobenzene class 12 chemistry CBSE [vedantu.com]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ia601504.us.archive.org [ia601504.us.archive.org]
Synthesis of Hydrazobenzene from Nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of hydrazobenzene from nitrobenzene (B124822). This compound, or 1,2-diphenylhydrazine, is a crucial chemical intermediate in the manufacturing of various products, including dyes and pharmaceuticals like phenylbutazone (B1037) and sulfinpyrazone.[1][2] The primary route to its synthesis involves the reduction of nitrobenzene, which can be achieved through several distinct methodologies. This guide details the core reaction pathways, presents comparative data on various synthetic protocols, and provides detailed experimental procedures.
Reaction Pathway: The Reduction of Nitrobenzene in Alkaline Media
The conversion of nitrobenzene to this compound in an alkaline medium is not a single-step reduction but a multi-stage process involving several key intermediates. The reaction can proceed through two general pathways: a direct reduction pathway and a condensation pathway.
The condensation route is predominant in alkaline conditions. Initially, nitrobenzene is reduced to nitrosobenzene (B162901) and subsequently to N-phenylhydroxylamine.[3] These two intermediates then undergo a bimolecular condensation reaction to form azoxybenzene.[4][5] Azoxybenzene is then successively reduced to azobenzene (B91143) and finally to the desired product, this compound.[6][7]
Chemical Synthesis Methodologies
The reduction of nitrobenzene to this compound can be accomplished using various reducing agents and catalysts. The choice of method often depends on the desired scale, yield, and purity. Below are detailed protocols for common laboratory and industrial synthesis methods.
This is a classic and frequently cited method for preparing this compound.[8] Zinc powder acts as the reducing agent in a strong alkaline solution, typically aqueous ethanol (B145695). The reaction is vigorous and proceeds through the intermediates outlined in the pathway above.
Experimental Protocol:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add nitrobenzene (0.25 mol), sodium hydroxide (B78521) (0.08 mol), water, and 95% (v/v) ethanol.[8]
-
Heat the mixture in a water bath to reflux temperature while stirring mechanically.[8]
-
Incrementally add zinc powder to the refluxing mixture. Additional portions of 95% ethanol and water may be added as needed to maintain a stirrable slurry.[8]
-
Continue heating at reflux until the reaction mixture turns nearly colorless or pale yellow.[8]
-
Stop the reaction and cool the mixture to room temperature. To prevent air oxidation of the product, add 2 mL of water containing dissolved sulfur dioxide.[8]
-
Neutralize the mixture to a pH of 7 using 18% (v/v) dilute hydrochloric acid.[8]
-
Filter the mixture. The filter cake is then extracted with diethyl ether.[8]
-
The ether is distilled off to yield the crude product, which is then recrystallized from hot ethanol and dried under a nitrogen atmosphere to yield white, plate-like crystals of this compound.[8]
An alternative to zinc is the use of magnesium turnings in anhydrous methanol (B129727). It is crucial to use an excess of magnesium; otherwise, the reaction may stop at the azobenzene stage.[9][10]
Experimental Protocol:
-
In a flask equipped with an efficient reflux condenser, place nitrobenzene (10.0 g, 8.4 mL), commercial absolute methanol (200 mL), and a small crystal of iodine (as an activator).[9]
-
Introduce magnesium turnings (15.0 g) in portions of approximately 3 g over one hour. If the reaction becomes too vigorous, moderate it by briefly immersing the flask in an ice-water bath.[9]
-
After all the magnesium has been added, heat the mixture on a steam bath until it becomes colorless.[9]
-
Prepare a Büchner funnel with a thin layer of filter aid over filter paper and preheat it.
-
Filter the hot reaction mixture through the preheated funnel, rinsing the flask with 20 mL of hot methanol.[9]
-
Add approximately 100 mL of water to the filtrate and allow it to cool slowly in a corked flask until crystallization is complete.[9]
-
Filter the product rapidly, avoiding excessive passage of air through the solid to prevent oxidation.[9]
-
Recrystallize the crude product from ethanol containing a small amount of dissolved sulfur dioxide, with minimal exposure to air. Dry in a desiccator previously filled with nitrogen.[9]
Catalytic transfer hydrogenation offers a high-yield, selective, and scalable route to this compound. This method typically employs a noble metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), in an alkaline environment.[11]
Experimental Protocol (Pd/C Catalyst):
-
Charge a suitable hydrogenation reactor with nitrobenzene (12.3 g, 0.1 mol), 5% Pd/C catalyst (0.2 g), sodium hydroxide (4 g), a co-catalyst such as 1,4-naphthoquinone (B94277) (0.1 g), and a solvent (e.g., ethanol).[11]
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 6 bar).[8]
-
Heat the reaction mixture to the desired temperature (e.g., 30-40°C) with vigorous stirring.[11]
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within a few hours.
-
After the reaction, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Process the filtrate via neutralization, extraction, and recrystallization as described in previous methods to isolate the pure this compound.
Quantitative Data Summary
The efficiency of this compound synthesis varies significantly with the chosen method. The following tables summarize quantitative data from published experimental protocols.
Table 1: Comparison of Synthesis Methods
| Method | Reducing Agent / Catalyst | Medium | Temperature | Reported Yield | Reference |
| Zinc Reduction | Zinc Powder | Alkaline (NaOH) / Ethanol | Reflux | Not explicitly stated | [8] |
| Magnesium Reduction | Magnesium Turnings | Methanol | Reflux | ~49% (from 10g NB) | [9] |
| Devarda's Alloy | Devarda's Alloy | Alkaline (NaOH) / Ethanol | Reflux | ~56% (from 10g NB) | [9] |
| Catalytic Hydrogenation | 5% Pd/C, H₂ | Alkaline (NaOH) / Ethanol | 30 - 40 °C | Up to 95.3% | [11] |
| Catalytic Hydrogenation* | 1% Pt/C, H₂ | Alkaline (KOH) / n-heptane | 55 - 65 °C | 91.5% | [8] |
*Note: This protocol used ortho-chloronitrobenzene as the starting material.
Table 2: Detailed Reactant Quantities for Laboratory-Scale Syntheses
| Method | Nitrobenzene | Primary Reagent | Quantity | Solvent | Volume | Reference |
| Magnesium Reduction | 10.0 g (8.4 mL) | Mg Turnings | 15.0 g | Methanol | 200 mL | [9] |
| Devarda's Alloy | 10.0 g (8.4 mL) | Devarda's Alloy | 12.0 g | Ethanol | 100 mL | [9] |
| Pd/C Hydrogenation | 12.3 g (0.1 mol) | 5% Pd/C Catalyst | 0.2 g | Ethanol | Not specified | [11] |
This guide provides a foundational understanding of the synthesis of this compound from nitrobenzene. Researchers and professionals should note that while these protocols are derived from reliable sources, all laboratory work must be conducted with appropriate safety precautions and may require optimization based on specific equipment and reagent quality. The catalytic hydrogenation route, in particular, offers high efficiency and selectivity, making it a strong candidate for larger-scale production.
References
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- 2. This compound - Wikipedia [en.wikipedia.org]
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- 4. youtube.com [youtube.com]
- 5. Nitrobenzene gives azobenzene and this compound when class 11 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. allen.in [allen.in]
- 8. guidechem.com [guidechem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of this compound and Its Derivatives - Dissertation [m.dissertationtopic.net]
The History and Discovery of Hydrazobenzene: A Technical Guide
Abstract
Hydrazobenzene (1,2-Diphenylhydrazine) is a significant aromatic organic compound that has played a pivotal role in the development of synthetic chemistry, particularly in the dye and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the history, discovery, and key chemical transformations of this compound. It details the classical and modern synthetic protocols, summarizes its physicochemical properties, and elucidates the mechanism of its most notable reaction, the benzidine (B372746) rearrangement. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this foundational chemical intermediate.
Historical Context and Discovery
The story of this compound is intrinsically linked to the burgeoning field of organic chemistry in the 19th century and the exploration of aromatic compounds derived from coal tar.
Precursors: Benzene (B151609) and Nitrobenzene (B124822)
The journey begins with the discovery of benzene. In 1833, German chemist Eilhard Mitscherlich synthesized benzene by heating benzoic acid with calcium hydroxide (B78521).[3] He named the resulting oily substance "Benzin."[3] A year later, in 1834, Mitscherlich treated benzene with nitric acid to produce the first nitroaromatic compound, nitrobenzene.[3][4][5] These discoveries laid the essential groundwork for the synthesis of a vast array of aromatic compounds.
The Emergence of Azobenzene and this compound
In the mid-19th century, chemists began exploring the reduction of nitrobenzene under various conditions. The first synthesis of azobenzene, the oxidized counterpart of this compound, was achieved by Mitscherlich in 1834.[6] The synthesis of this compound itself followed, with its first preparation in the late 19th century accomplished through the reduction of azobenzene.[7] Traditional laboratory and industrial methods for preparing this compound involved the reduction of nitrobenzene using zinc powder in a strongly alkaline medium.[1]
The Benzidine Rearrangement: A Serendipitous Discovery
A pivotal moment in the history of this compound occurred in 1863 when August Wilhelm von Hofmann, while investigating the reduction of azobenzene, accidentally discovered the acid-catalyzed transformation of this compound into a new diamine compound.[8][9] This reaction, now famously known as the benzidine rearrangement , produces 4,4'-diaminobiphenyl (benzidine) and became a cornerstone of synthetic dye manufacturing.[8][10] The rearrangement and its mechanism have been extensively studied for over 150 years.[8]
Physicochemical Properties of this compound
This compound is a crystalline solid at room temperature, appearing as white to pale yellow crystals.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2][11] |
| Molar Mass | 184.24 g/mol | [2][11][12] |
| Appearance | White to pale yellow crystalline solid | [1][7] |
| Melting Point | 123–126 °C | [2][12] |
| Boiling Point | Decomposes at its melting point | [13] |
| Solubility | Soluble in ethanol (B145695) and diethyl ether; slightly soluble in cold water; insoluble in hot water. | [1][14] |
| Topological Polar Surface Area | 24.1 Ų | [11] |
| Hydrogen Bond Donor Count | 2 | [11] |
| Hydrogen Bond Acceptor Count | 2 | [11] |
Synthesis of this compound: Experimental Protocols
Several methods have been developed for the synthesis of this compound, ranging from classical reductions with metal dusts to modern catalytic hydrogenation techniques.
Logical Pathway for this compound Synthesis
The synthesis of this compound from nitrobenzene proceeds through a series of reduction intermediates. The pathway involves the stepwise removal of oxygen atoms and the formation of a nitrogen-nitrogen bond.
Protocol 1: Reduction of Nitrobenzene with Zinc Dust
This is a classic and widely cited method for preparing this compound on a laboratory scale.[1]
Reaction: 2C₆H₅NO₂ + 5Zn + 10NaOH → C₆H₅NHNHC₆H₅ + 5Na₂ZnO₂ + 4H₂O[1]
Materials:
-
Nitrobenzene
-
Zinc powder
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Diethyl ether
-
18% Hydrochloric acid (HCl)
-
Water containing dissolved sulfur dioxide (for preventing oxidation)
Procedure:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, add nitrobenzene (0.25 mol), sodium hydroxide (0.08 mol), water, and 95% ethanol.[1]
-
Heat the mixture in a water bath to reflux temperature with continuous stirring.[1]
-
Incrementally add zinc powder to the refluxing mixture.[1]
-
Maintain the reaction at reflux until the solution turns pale yellow or nearly colorless.[1]
-
Cool the reaction mixture to room temperature. To prevent oxidation of the product, add a small amount of water containing sulfur dioxide.[1]
-
Neutralize the mixture to a pH of 7 using 18% dilute hydrochloric acid.[1]
-
Filter the mixture to collect the solid precipitate.[1]
-
Extract the filter cake with diethyl ether.[1]
-
Distill off the diethyl ether to obtain the crude this compound.[1]
-
Recrystallize the crude product from hot ethanol and dry under a nitrogen atmosphere to yield pure, white plate-like crystals of this compound.[1]
Experimental Workflow for Zinc Reduction Synthesis
The following diagram illustrates the step-by-step laboratory workflow for the zinc reduction method.
Protocol 2: Catalytic Hydrogenation of Nitrobenzene
Modern synthetic approaches often employ catalytic hydrogenation for a more efficient and cleaner reaction.[15]
Materials:
-
Nitrobenzene (0.1 mol, 12.3 g)
-
Palladium on carbon (Pd/C) catalyst (0.2 g)
-
Sodium hydroxide (4 g)
-
1,4-Naphthoquinone (cocatalyst, 0.1 g)
-
Solvent (e.g., ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Charge a hydrogenation reactor with nitrobenzene, Pd/C catalyst, sodium hydroxide, the cocatalyst, and the solvent.[15]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen.[15]
-
Maintain the reaction temperature between 30-40 °C with vigorous stirring.[15]
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, vent the reactor and filter the mixture to remove the catalyst.
-
The filtrate is then worked up to isolate the this compound product. This method can achieve yields of up to 95.3%.[15]
The Benzidine Rearrangement
The benzidine rearrangement is the most significant reaction of this compound. It is an acid-catalyzed intramolecular process that converts N,N'-diarylhydrazines into diaminobiphenyl derivatives.[8]
Reaction Mechanism
The rearrangement is understood to proceed via a concerted[2][2]-sigmatropic rearrangement mechanism.[9] Upon treatment with acid, the this compound is protonated. This protonated intermediate then undergoes a molecular reorganization where the nitrogen-nitrogen bond is cleaved and a new carbon-carbon bond is formed between the two para-positions of the phenyl rings.[16]
Experimental Protocol for Benzidine Rearrangement
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend the synthesized this compound in water in a flask.[17]
-
While boiling the suspension, gradually add concentrated hydrochloric acid.[17]
-
Continue boiling for several minutes after the addition of acid is complete to ensure the rearrangement goes to completion.[17]
-
The resulting solution contains benzidine hydrochloride.[17]
-
Filter the hot solution.
-
To isolate the free benzidine base, treat the filtrate with a dilute NaOH solution until the solution is alkaline.[17]
-
Cool the solution to allow the benzidine to crystallize.[17]
-
Filter the crystals, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.[17]
Conclusion
From its roots in the 19th-century exploration of aromatic chemistry to its pivotal role in the synthesis of dyes and other complex molecules, this compound remains a compound of significant interest. Its synthesis, particularly through the reduction of nitrobenzene, and its subsequent acid-catalyzed rearrangement to benzidine, are classic examples of fundamental organic reactions. The detailed protocols and mechanistic pathways provided in this guide offer a comprehensive technical resource for chemists and researchers, underscoring the enduring importance of this compound in synthetic organic chemistry.
References
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- 5. Eilhardt Mitscherlich | Organic Chemistry, Crystallography, Isomerism | Britannica [britannica.com]
- 6. Eilhard Mitscherlich - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
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- 11. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
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- 13. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 16. m.youtube.com [m.youtube.com]
- 17. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Chemical Structure of 1,2-Diphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylhydrazine (B7769752), also known as hydrazobenzene, is an aromatic hydrazine (B178648) derivative of significant interest in organic synthesis and pharmaceutical development. Historically, it was a key intermediate in the production of benzidine-based dyes.[1][2] Currently, its primary application lies in the synthesis of anti-inflammatory drugs, most notably phenylbutazone, which is used in veterinary medicine.[1][3][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,2-diphenylhydrazine, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences. The molecule's propensity to undergo the benzidine (B372746) rearrangement and its metabolic fate are also discussed in detail.
Chemical and Physical Properties
1,2-Diphenylhydrazine is a white to yellow crystalline solid.[5] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695).[6] The compound is known to be unstable under certain conditions; it oxidizes in air and decomposes in acidic solutions.[6] In aqueous environments, it can degrade to azobenzene (B91143) and, under acidic conditions, rearrange to benzidine.[3]
Table 1: Physicochemical Properties of 1,2-Diphenylhydrazine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂ | [7] |
| Molecular Weight | 184.24 g/mol | [7] |
| Appearance | White to yellow crystalline solid | [5] |
| Melting Point | 123-126 °C | [6] |
| Boiling Point | Decomposes | [3] |
| Water Solubility | Low | [5] |
| Log Kow | 2.94 | [1] |
| CAS Number | 122-66-7 | [8] |
Spectroscopic Data
The structural characterization of 1,2-diphenylhydrazine is well-established through various spectroscopic techniques.
Table 2: Spectroscopic Data for 1,2-Diphenylhydrazine
| Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Spectra show characteristic signals for the aromatic protons of the two phenyl rings and the N-H protons of the hydrazine moiety. | [9] |
| ¹³C NMR | Spectra display signals corresponding to the carbon atoms of the phenyl rings. | [10] |
| FTIR | The infrared spectrum exhibits characteristic absorption bands for N-H stretching and C-H stretching of the aromatic rings. | [8] |
| Mass Spec (EI) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | [8] |
Experimental Protocols
Synthesis of 1,2-Diphenylhydrazine
Method 1: Reduction of Nitrobenzene (B124822)
A common industrial method for the synthesis of 1,2-diphenylhydrazine is the stepwise reduction of nitrobenzene.[3]
-
Materials: Nitrobenzene, iron or zinc powder, caustic solution (e.g., sodium hydroxide), ethanol (optional).[3][11]
-
Procedure:
-
In a reaction vessel, nitrobenzene is treated with iron or zinc powder in an alkaline medium, such as a caustic soda solution.[3][11]
-
The reaction proceeds in a stepwise manner, first reducing nitrobenzene to azoxybenzene, then to azobenzene, and finally to 1,2-diphenylhydrazine.[3]
-
The reaction mixture is typically heated to facilitate the reduction.
-
Upon completion, the 1,2-diphenylhydrazine product is separated from the metal sludge. This can be achieved by solvent extraction.[3]
-
An alternative approach involves stopping the reaction at the azobenzene stage, followed by a final reduction step using a zinc-alcoholic alkali solution. The product is then isolated by filtration and washing.[3]
-
-
Optimized Conditions: A study reported an optimized process using nitrobenzene and zinc powder in an alkaline medium with a 1:1.5 volume ratio of ethanol to water. The optimal molar ratio of nitrobenzene to zinc powder was found to be 1:5, with a reaction time of 1.5 hours, yielding up to 90%.[11]
Method 2: From Azoxybenzene
-
Materials: Azoxybenzene, 1,3-bis(N',N'-dimethyl-4-aminopyridinium)propane diiodide (DMAP salt), sodium hydride, dry N,N-dimethylformamide (DMF).[12]
-
Procedure:
-
Azoxybenzene (0.33 mmol) is treated with the DMAP salt (1.0 mmol) and sodium hydride (2.0 mmol) in dry DMF (5 mL).[12]
-
The reaction is carried out at room temperature under UV light for 18 hours.[12]
-
This method affords 1,2-diphenylhydrazine in approximately 73% yield, along with azobenzene as a byproduct (18% yield).[12]
-
Spectroscopic Analysis Protocols
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of 1,2-diphenylhydrazine in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 500 MHz).[10]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra according to standard instrument procedures. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).[10][13]
-
-
FTIR Spectroscopy:
-
Mass Spectrometry:
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC/MS) for sample introduction and separation.[3]
-
Procedure: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected. It is important to note that 1,2-diphenylhydrazine can oxidize to azobenzene upon injection into a GC column, which must be considered during analysis.[3]
-
Chemical Structure and Reactivity
The structure of 1,2-diphenylhydrazine is characterized by two phenyl groups attached to adjacent nitrogen atoms of a hydrazine core.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Diphenylhydrazine | 122-66-7 [chemicalbook.com]
- 7. dev.klivon.com [dev.klivon.com]
- 8. Hydrazine, 1,2-diphenyl- [webbook.nist.gov]
- 9. 1,2-Diphenylhydrazine(122-66-7) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Research on the Synthesis of 1,2-Diphenylhydrazine | Semantic Scholar [semanticscholar.org]
- 12. 1,2-Diphenylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide to the Core Chemical Reactions of Hydrazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions involving hydrazobenzene, an important intermediate in the synthesis of various industrial chemicals and pharmaceuticals. The document details the synthesis of this compound, its oxidation to azobenzene (B91143), and its characteristic benzidine (B372746) rearrangement. Emphasis is placed on reaction mechanisms, experimental protocols, and quantitative data to support research and development activities. The guide also explores the toxicological implications of this compound, particularly its carcinogenic properties, and proposes a logical pathway for its mechanism of action.
Synthesis of this compound via Reduction of Nitrobenzene (B124822)
The most common and industrially significant method for synthesizing this compound is the reduction of nitrobenzene. This reaction can be achieved using various reducing agents, with zinc powder in an alkaline medium being a prevalent method.
Reaction Mechanism
The reduction of nitrobenzene to this compound in an alkaline medium is a multi-step process. Initially, nitrobenzene is reduced to nitrosobenzene (B162901), which is then further reduced to phenylhydroxylamine. Under alkaline conditions, nitrosobenzene and phenylhydroxylamine condense to form azoxybenzene (B3421426). Subsequent reduction of azoxybenzene yields azobenzene, which is finally reduced to this compound.
Quantitative Data for this compound Synthesis
| Reducing Agent/System | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Zinc powder / NaOH | Reflux | Ethanol (B145695)/Water | ~91.5% | [1] |
| Devarda's alloy / NaOH | Gentle warming | Ethanol/Water | - | |
| Magnesium turnings | Iodine (catalyst) | Methanol | - | |
| Sodium amalgam | Carbon | 50-80% aqueous alcohol | ~98% | |
| Gold / Boron nitride | Potassium hydroxide (B78521), 90°C | Isopropanol | >90% |
Experimental Protocol: Synthesis of this compound using Zinc Powder and Sodium Hydroxide[1]
-
Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add nitrobenzene (0.25 mol), sodium hydroxide (0.08 mol), water, and 95% (v/v) ethanol.
-
Reaction Execution: Heat the mixture in a water bath to reflux temperature with continuous stirring.
-
Addition of Reducing Agent: Incrementally add zinc powder to the refluxing mixture. Additional 95% (v/v) ethanol and water can be added as needed to maintain a stirrable slurry.
-
Monitoring the Reaction: Continue the reaction at reflux until the reaction mixture turns nearly colorless or pale yellow.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
To prevent oxidation of the product, add 2 mL of water containing dissolved sulfur dioxide.
-
Neutralize the mixture to a pH of 7 using 18% (v/v) dilute hydrochloric acid.
-
Filter the mixture to remove zinc oxide and other solid byproducts.
-
Extract the filter cake with diethyl ether.
-
Distill off the diethyl ether to obtain the crude this compound.
-
-
Purification: Recrystallize the crude product from hot ethanol and dry the resulting white plate-like crystals under a nitrogen atmosphere. The expected melting point is 126-128°C.
Caption: Synthesis pathway of this compound from Nitrobenzene.
Oxidation of this compound to Azobenzene
This compound can be readily oxidized to form azobenzene. This reaction is often spontaneous upon exposure to air and light, but can be performed in a controlled manner using various oxidizing agents.
Reaction Mechanism
The oxidation of this compound involves the removal of two hydrogen atoms from the hydrazine (B178648) bridge, leading to the formation of a nitrogen-nitrogen double bond characteristic of azo compounds.
Quantitative Data for Oxidation of this compound
| Oxidizing Agent | Catalyst | Solvent | Yield (%) | Reference |
| Air | tert-Butyl Nitrite (B80452) (TBN) | Ethanol | up to 98% | [2] |
| Molecular Oxygen | Co(3MeOsalen) | Methanol | - | |
| Hydrogen Peroxide | Vanadium(V) ions | Ethanol | - |
Experimental Protocol: tert-Butyl Nitrite-Catalyzed Oxidation of this compound[2]
-
Reaction Setup: In a 10 mL tube, add this compound (0.5 mmol) and ethanol (2 mL).
-
Addition of Catalyst: Add tert-butyl nitrite (TBN) (30 mol %) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature under an atmospheric environment for 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting azobenzene by column chromatography using a hexane/ethyl acetate (B1210297) eluent system.
Caption: Oxidation of this compound to Azobenzene.
Benzidine Rearrangement
The benzidine rearrangement is a classic and mechanistically significant reaction of this compound and its derivatives. Under acidic conditions, this compound rearranges to form 4,4'-diaminobiphenyl (benzidine) and other related products.
Reaction Mechanism
The mechanism of the benzidine rearrangement is complex and has been the subject of extensive study. It is generally accepted to be an intramolecular process. The primary pathway for the formation of benzidine is a concerted[2][2]-sigmatropic rearrangement. When the para positions of the benzene (B151609) rings are substituted, a[3][3]-sigmatropic rearrangement can occur, leading to the formation of an ortho-semidine.
Products of Benzidine Rearrangement
The product distribution of the benzidine rearrangement is highly dependent on the reaction conditions and the substitution pattern of the this compound. For unsubstituted this compound, the major products are benzidine and diphenyline.
| Reactant | Major Product(s) | Minor Product(s) |
| This compound | Benzidine (~70%), Diphenyline (~30%) | o-Semidine, p-Semidine |
Experimental Protocol: Acid-Catalyzed Rearrangement of this compound to Benzidine
-
Reaction Setup: Prepare a solution of this compound in an appropriate solvent such as ethanol.
-
Acid Catalysis: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the solution. The reaction is typically carried out in aqueous or ethanolic solutions of the acid.
-
Reaction Execution: The reaction mixture is often heated to facilitate the rearrangement. The reaction time and temperature will vary depending on the specific acid and its concentration.
-
Work-up:
-
After the reaction is complete, the mixture is cooled.
-
The product, often precipitating as a salt (e.g., benzidine sulfate), is collected by filtration.
-
The free base can be obtained by neutralization with a base, such as sodium hydroxide.
-
-
Purification: The crude benzidine can be purified by recrystallization.
Caption: Mechanism of the Benzidine Rearrangement.
Toxicological Profile and Proposed Carcinogenic Pathway
This compound is recognized as a probable human carcinogen based on sufficient evidence from animal studies.[3] Its use in the synthesis of pharmaceuticals and other chemicals necessitates a thorough understanding of its toxicological profile.
Carcinogenicity
Studies have shown that dietary exposure to this compound can cause various types of cancer in rodents, including hepatocellular carcinoma and mammary-gland adenocarcinoma.[3] While direct evidence in humans is limited, its role as a precursor to the known human carcinogen benzidine is a significant concern.
Proposed Carcinogenic Signaling Pathway
The precise signaling pathways disrupted by this compound leading to carcinogenesis are not yet fully elucidated. However, based on the known metabolism and genotoxicity of related compounds, a logical pathway can be proposed. The carcinogenicity of this compound is likely initiated by its metabolic activation into reactive electrophilic species. These reactive metabolites can then form covalent adducts with DNA, leading to mutations. If these mutations occur in critical genes that regulate cell growth and proliferation (e.g., tumor suppressor genes or proto-oncogenes), they can initiate the process of carcinogenesis. This can lead to uncontrolled cell proliferation, evasion of apoptosis, and ultimately, tumor formation. It is important to note that this represents a generalized pathway for genotoxic carcinogens, and the specific signaling molecules and pathways directly affected by this compound require further investigation.
Caption: Proposed carcinogenic pathway of this compound.
References
The Pivotal Role of Hydrazobenzene as an Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hydrazobenzene, also known as 1,2-diphenylhydrazine, is a significant intermediate in organic synthesis, serving as a crucial building block for a variety of valuable compounds ranging from dyes and pigments to essential pharmaceuticals. Its unique chemical structure, featuring a nitrogen-nitrogen single bond connecting two phenyl groups, imparts a rich reactivity that allows for its transformation into a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data to support researchers in their practical applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| Appearance | Colorless to pale yellow crystals | [3] |
| Melting Point | 123–126 °C (decomposes) | [4] |
| Boiling Point | 293 °C at 760 mmHg | [2][5] |
| Solubility | Very soluble in ethanol (B145695); slightly soluble in benzene; practically insoluble in water.[2][4] | |
| Log K_ow | 2.94 | [2][5] |
| pKa | -0.65 (estimated) | [5] |
Synthesis of this compound
The primary industrial and laboratory synthesis of this compound involves the reduction of nitrobenzene (B124822) under alkaline conditions. Several reducing agents can be employed, with zinc powder being a common choice.
Experimental Protocol: Synthesis of this compound via Zinc Reduction of Nitrobenzene
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
Nitrobenzene
-
Zinc dust
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Sulfur dioxide (for stabilization of the product)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine nitrobenzene, a solution of sodium hydroxide, and ethanol.[6]
-
Heat the mixture to reflux with continuous stirring.[6]
-
Gradually add zinc dust to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[6]
-
Continue refluxing until the yellow color of the reaction mixture fades, indicating the consumption of nitrobenzene.[6]
-
Cool the reaction mixture to room temperature. To prevent oxidation of the product, a small amount of water saturated with sulfur dioxide can be added.
-
Neutralize the mixture with dilute hydrochloric acid.[6]
-
Filter the mixture to remove zinc oxide and other inorganic salts.
-
Extract the filtrate with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain crude this compound.
-
Recrystallize the crude product from hot ethanol to yield pure, crystalline this compound.[6]
Yield: Yields for this reaction can vary depending on the specific conditions and scale but are generally in the range of 75-85%.[7]
Alternative Synthetic Routes
Other methods for the synthesis of this compound have been developed to improve yield, reduce reaction times, and employ more environmentally benign reagents.
| Reducing Agent/System | Solvent | Conditions | Typical Yield | Reference |
| Zinc dust / NaOH | Ethanol/Water | Reflux | ~80-85% | [7] |
| Magnesium turnings / Methanol | Methanol | Reflux | Good | [8][9] |
| Devarda's alloy / NaOH | Ethanol/Water | Gentle warming | ~87% (for 5.2g scale) | [9] |
| Catalytic Hydrogenation (e.g., Pd/C) | Varies | Varies | High | [10] |
Key Reactions of this compound as an Intermediate
This compound is a versatile intermediate that participates in several important organic transformations.
The Benzidine (B372746) Rearrangement
The most notable reaction of this compound is the acid-catalyzed benzidine rearrangement, which leads to the formation of benzidine (4,4'-diaminobiphenyl) and other isomeric products. This reaction is a classic example of a[6][6]-sigmatropic rearrangement.[11]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium hydroxide solution, dilute
Procedure:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring. The reaction is typically carried out at low temperatures to control the reaction rate.[6]
-
After the addition is complete, allow the reaction mixture to stir for a specified period. The progress of the rearrangement can be monitored by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture with a dilute sodium hydroxide solution to precipitate the benzidine product.[6]
-
Filter the precipitate, wash with cold water, and dry.
-
The crude benzidine can be purified by recrystallization from hot water or ethanol.[6]
Product Distribution: The benzidine rearrangement can yield a mixture of products, including benzidine, diphenyline, and semidine, depending on the reaction conditions and the substitution pattern of the starting this compound.
Oxidation to Azobenzene (B91143)
This compound can be readily oxidized to form azobenzene, a compound with a nitrogen-nitrogen double bond. This transformation is often spontaneous upon exposure to air, hence the need for careful handling and storage of this compound.
Materials:
-
This compound
-
An oxidizing agent (e.g., air, hydrogen peroxide, sodium hypochlorite)
-
A suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound in a suitable solvent like ethanol.
-
Bubble air through the solution or add an oxidizing agent such as hydrogen peroxide dropwise while stirring.
-
The reaction progress can be monitored by the color change from colorless (this compound) to orange-red (azobenzene).
-
Once the reaction is complete, the azobenzene can be isolated by evaporating the solvent and purified by recrystallization.
Synthesis of Phenylbutazone
This compound is a key precursor in the synthesis of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves the condensation of this compound with diethyl n-butylmalonate.[12]
Materials:
-
This compound
-
Diethyl n-butylmalonate
-
A strong base (e.g., sodium ethoxide)
-
A suitable solvent (e.g., anhydrous ethanol or xylene)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl n-butylmalonate and stir.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for several hours.[12]
-
After cooling, the reaction mixture is typically worked up by acidification and extraction to isolate the crude phenylbutazone.
-
Purification is achieved through recrystallization.
Synthesis of Diphenylamine (B1679370)
This compound can also serve as a precursor for the synthesis of diphenylamine, an important intermediate for antioxidants, dyes, and pharmaceuticals. This transformation typically involves a rearrangement and elimination reaction.
Spectroscopic Data of this compound
The characterization of this compound is crucial for confirming its identity and purity.
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons and the N-H protons. | [1][13] |
| ¹³C NMR | Resonances for the aromatic carbons. | [14] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 184. | [1][15] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and C-H stretching, and aromatic C=C bending. | [1][16] |
Visualizing the Role of this compound in Synthesis
The following diagrams, generated using Graphviz, illustrate the central role of this compound in key synthetic pathways.
Caption: Synthetic pathways originating from this compound.
Caption: Mechanism of the Benzidine Rearrangement.
Conclusion
This compound's significance as an intermediate in organic synthesis is firmly established through its role in the production of a wide range of commercially important molecules. Its accessibility through the reduction of nitrobenzene and its versatile reactivity, particularly in the classic benzidine rearrangement, make it an indispensable tool for synthetic chemists. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development and materials science with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors. As the demand for novel and efficient synthetic methodologies continues to grow, the exploration of new reactions and applications for this pivotal intermediate will undoubtedly continue to be a fruitful area of research.
References
- 1. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US2744935A - Process for the manufacture of hydrazobenzenes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. CN101691332B - Method for preparing 4-amino diphenylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Hydrazine, 1,2-diphenyl- [webbook.nist.gov]
Hydrazobenzene: A Technical Guide to Its Solubility and Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of hydrazobenzene, with a focus on its solubility profile and key physical characteristics. The information presented is intended to support research, development, and formulation activities involving this compound.
Physical and Chemical Properties
This compound, also known as 1,2-diphenylhydrazine, is an aromatic organic compound with the chemical formula C₁₂H₁₂N₂. It presents as a crystalline solid, with its color ranging from colorless to yellow or orange.[1][2] It is a key intermediate in the synthesis of various dyes and pharmaceuticals.
Data Summary
The following tables summarize the key quantitative physical and chemical data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 184.24 g/mol | [3] |
| Melting Point | 123-126 °C (decomposes) | [4][5] |
| Boiling Point | 293 °C at 760 mmHg | [2][6] |
| Density | 1.158 g/cm³ at 16 °C | [2] |
| Appearance | Colorless to yellow or orange crystalline solid | [1][2] |
Table 2: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |
| Water | 221 mg/L at 25 °C | Practically insoluble | [6] |
| Ethanol | Data not available | Very soluble | [3][7][8] |
| Acetone | Data not available | Soluble | [1] |
| Benzene | Data not available | Slightly soluble | [3][7][8] |
| Deuterated Dimethyl Sulfoxide | Data not available | Slightly soluble | [7] |
| Acetic Acid | Data not available | Insoluble | [3][7] |
Experimental Protocols
This section outlines the general methodologies for determining the key physical properties of this compound cited in this guide.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
For a pure substance, the melting range should be narrow, typically within 1-2 °C.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the isothermal saturation method.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature until equilibrium is reached, meaning no more solid dissolves. This may take several hours.
-
Once equilibrium is established, the undissolved solid is separated from the solution by filtration or centrifugation.
-
A known volume of the saturated solution is carefully removed.
-
The amount of dissolved this compound in the aliquot is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of this compound.
-
The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL) or mass per unit mass of solvent (e.g., g/100 g).
Benzidine (B372746) Rearrangement: A Key Reaction Pathway
This compound is well-known for undergoing the benzidine rearrangement, an important acid-catalyzed intramolecular rearrangement reaction to form benzidine (4,4'-diaminobiphenyl) and other related products. This reaction is a classic example of a[2][2]-sigmatropic rearrangement.
Caption: The acid-catalyzed benzidine rearrangement of this compound.
This guide provides a foundational understanding of the solubility and physical characteristics of this compound. For specific applications, it is recommended that these properties be determined experimentally under the conditions relevant to the intended use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Diphenylhydrazine | 122-66-7 [chemicalbook.com]
- 5. 1,2-Diphenylhydrazine CAS#: 122-66-7 [m.chemicalbook.com]
- 6. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Table 4-2, Physical and Chemical Properties of 1,2-Diphenylhydrazine - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Formation of Hydrazobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical mechanisms and synthetic protocols for the formation of hydrazobenzene (1,2-diphenylhydrazine). As a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other fine chemicals, a thorough understanding of its formation is paramount. This document details the primary reduction pathways from nitrobenzene (B124822), presents quantitative data from key experimental procedures, and outlines the subsequent significant rearrangement reaction it undergoes.
Core Mechanism: Reduction of Aromatic Nitro Compounds
The most prevalent method for synthesizing this compound is the reduction of nitrobenzene. The reaction proceeds through a series of intermediates, and the final product is highly dependent on the pH of the reaction medium. In alkaline or neutral conditions, bimolecular products are favored, leading to the formation of azoxybenzene, azobenzene (B91143), and finally, this compound.
The reduction cascade is as follows:
-
Nitrobenzene to Nitrosobenzene (B162901): The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
-
Nitrosobenzene to Phenylhydroxylamine: The nitroso group is further reduced to a hydroxylamine (B1172632) derivative (-NHOH).
-
Condensation to Azoxybenzene: In an alkaline medium, nitrosobenzene and phenylhydroxylamine condense to form azoxybenzene.[1]
-
Reduction to Azobenzene: Azoxybenzene is subsequently reduced to azobenzene.
-
Final Reduction to this compound: The final step is the reduction of the azo group (-N=N-) in azobenzene to the hydrazo group (-NH-NH-) of this compound.[1]
This stepwise reduction pathway is critical for controlling the reaction to selectively yield this compound.
Caption: Reduction pathway of nitrobenzene to this compound.
Synthetic Methodologies and Experimental Data
Several established methods exist for the synthesis of this compound, primarily involving the reduction of nitrobenzene with different reagents. The choice of method often depends on factors like desired yield, scale, cost, and safety considerations.
The following table summarizes quantitative data from various experimental protocols for the formation of this compound.
| Method | Reducing Agent(s) | Catalyst / Co-reagent | Solvent(s) | Temp. (°C) | Yield (%) | Reference(s) |
| Alkaline Reduction | Zinc Dust | Sodium Hydroxide (NaOH) | Water, Methanol | Reflux | Erratic | [2],[3] |
| Alkaline Reduction | Devarda's Alloy | Sodium Hydroxide (NaOH) | Ethanol | Gentle Heat | ~65% | [2] |
| Metal Reduction | Magnesium (Mg) Turnings | Iodine (I₂) (activator) | Methanol | Reflux | ~56% | [2] |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | - | 30 - 40 | 95.3% | [4] |
| Catalytic Reduction | Isopropanol | Gold/Boron Nitride (Au/BN) | Isopropanol | 90 | 99% | [5] |
| Electrochemical Reduction | Electric Current | - | Alkaline Medium | - | ~100% | [6] |
Below are detailed methodologies for key synthesis experiments. A generalized workflow for these chemical syntheses is also provided.
Caption: Generalized workflow for this compound synthesis.
Protocol 1: Reduction with Magnesium and Methanol [2]
-
Apparatus: Equip a 250 mL wide-mouthed flask with an efficient reflux condenser.
-
Reagents: Add 10.0 g (8.4 mL) of nitrobenzene, 200 mL of absolute methanol, and a small crystal of iodine to the flask.
-
Reaction: Introduce 15.0 g of magnesium turnings in approximately 3 g portions over one hour. If the reaction becomes too vigorous, moderate it by briefly immersing the flask in an ice-water bath.
-
Completion: After all magnesium has been added, heat the mixture on a steam bath until it becomes colorless.
-
Isolation: Prepare a Büchner funnel with a thin layer of filter aid. Filter the hot reaction mixture through the pre-heated funnel.
-
Crystallization: Add approximately 100 mL of water to the filtrate and allow it to cool slowly in a corked flask until crystallization is complete.
-
Purification: Collect the crude product by rapid filtration. Recrystallize from alcohol containing a small amount of dissolved sulfur dioxide, ensuring minimal exposure to air. Dry the final product in a desiccator filled with nitrogen.
-
Yield: 4.5 g of white this compound (m.p. 126°C).
Protocol 2: Catalytic Hydrogenation with Pd/C [4]
-
Apparatus: A suitable hydrogenation reactor capable of maintaining pressure.
-
Reagents: Charge the reactor with 12.3 g (0.1 mol) of nitrobenzene, 0.2 g of Pd/C catalyst, 4 g of sodium hydroxide, and 0.1 g of 1,4-naphthoquinone (B94277) as a co-catalyst.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas. Maintain the reaction temperature between 30-40°C.
-
Work-up: After the reaction is complete (monitored by hydrogen uptake or chromatography), release the pressure.
-
Isolation: Filter the hot reaction mixture to remove the catalyst. This step should be performed under an inert atmosphere (e.g., nitrogen) to prevent air oxidation of the product.[7]
-
Crystallization: Cool the filtrate to crystallize the this compound.
-
Purification: Collect the crystals by filtration, wash with an aqueous alcohol solution, and dry.
-
Yield: Up to 95.3%.
Key Related Reaction: The Benzidine (B372746) Rearrangement
This compound is most notable as the precursor to benzidine and its derivatives. When treated with acid, this compound undergoes a rearrangement known as the Benzidine Rearrangement. This reaction is a critical transformation for producing biphenyl (B1667301) diamines.
The mechanism is understood to be an intramolecular process, proceeding primarily through a concerted[2][2]-sigmatropic rearrangement.[8][9] In this pericyclic reaction, a new C-C bond forms between the two para-positions of the phenyl rings as the N-N bond cleaves, all in a single transition state. This is facilitated by the protonation of one of the nitrogen atoms, which helps to weaken the N-N bond.[10] If the para positions are blocked, a[9][9]-sigmatropic rearrangement to an ortho-semidine derivative may occur.[9]
Caption: Mechanism of the Benzidine Rearrangement.
This guide has detailed the fundamental mechanisms and synthetic routes for the formation of this compound. The reduction of nitrobenzene under controlled, typically alkaline, conditions is the primary pathway. The provided protocols and quantitative data serve as a valuable resource for laboratory synthesis, while the mechanistic diagrams offer a clear visual representation of the complex chemical transformations involved. For professionals in drug development and organic synthesis, mastery of these concepts is essential for leveraging this compound as a versatile chemical building block.
References
- 1. youtube.com [youtube.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Synthesis of this compound and Its Derivatives - Dissertation [m.dissertationtopic.net]
- 5. Preparation method for this compound compounds - Eureka | Patsnap [eureka.patsnap.com]
- 6. scilit.com [scilit.com]
- 7. CS204007B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. The mechanism of the Benzidine rearrangement. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. youtube.com [youtube.com]
Health and Safety in Handling Hydrazobenzene: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety considerations necessary for the handling and use of hydrazobenzene in a laboratory setting. Due to its toxicological profile, particularly its carcinogenicity, stringent safety protocols are imperative to minimize exposure and ensure a safe working environment.
Chemical and Physical Properties
This compound is an aromatic organic compound that exists as colorless to yellow or orange crystalline powder or tablets at room temperature.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Synonyms | 1,2-Diphenylhydrazine, N,N'-Diphenylhydrazine, N,N'-Bianiline | [2][3][4] |
| CAS Number | 122-66-7 | [1] |
| Molecular Formula | C₁₂H₁₂N₂ | [5] |
| Molecular Weight | 184.24 g/mol | [5] |
| Melting Point | 123–131 °C (with decomposition) | [2][6] |
| Boiling Point | 293–365 °C | [2][7] |
| Vapor Pressure | 0.07 mmHg at 25°C | [6] |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) and acetone | [1][2] |
| Appearance | Colorless to yellow or orange crystalline powder/tablets | [1][2][8] |
Toxicological Data
This compound is classified as a probable human carcinogen and exhibits other toxic effects. The primary routes of exposure are inhalation, ingestion, and dermal contact.[9]
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD₅₀ (Oral) | Rat | Oral | 959 mg/kg | [5] |
| Carcinogenicity | Human | - | Reasonably anticipated to be a human carcinogen | [1][9][10] |
| Carcinogenicity | Rat | Oral | Caused liver, mammary gland, and Zymbal's gland tumors | [1][9][10] |
| Carcinogenicity | Mouse | Oral | Caused liver and lung tumors | [1][10] |
| Primary Target Organ | - | - | Liver | [11] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following GHS classifications:
-
Hazardous to the aquatic environment, short-term (Acute) - Category 1 [6][12]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category 1 [6][12]
Hazard Statements: [3][6][9][12]
-
H302: Harmful if swallowed.
-
H350: May cause cancer.
-
H410: Very toxic to aquatic life with long lasting effects.
Metabolic Activation and Mechanism of Toxicity
The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, including DNA, leading to mutations and tumor initiation.[6][11] While a specific, detailed signaling pathway for this compound is not fully elucidated, the general pathway for hydrazine (B178648) derivatives involves enzymatic and non-enzymatic processes.
One key metabolic pathway involves the oxidation of this compound, catalyzed by enzymes such as cytochrome P450, to form reactive free radical species.[6][11] These radicals can induce oxidative stress within cells.[6] Furthermore, under acidic conditions, this compound can undergo rearrangement to form benzidine, a known potent human carcinogen.[5][10]
Caption: Postulated metabolic activation pathway of this compound leading to tumorigenesis.
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound. However, it is listed as a hazardous air pollutant under the Clean Air Act.[8] For context, the exposure limits for the related compound, hydrazine, are provided below. Given the carcinogenic nature of this compound, exposure should be minimized to the lowest feasible level.
| Organization | Exposure Limit for Hydrazine |
| OSHA PEL | 1 ppm (8-hour TWA) |
| NIOSH REL | 0.03 ppm (2-hour ceiling) |
| ACGIH TLV | 0.01 ppm (8-hour TWA) |
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent safety measures must be implemented.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
-
Use of a closed system is recommended for procedures that may generate dust or aerosols.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6][12] Gloves should be inspected before use and disposed of properly after handling the material.[9][12]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[6][12]
-
Respiratory Protection: A NIOSH-approved particulate filter respirator should be used when handling the powder outside of a fume hood or when dust generation is possible.[6]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[6][12]
Hygiene Practices:
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][6][12]
-
The storage area should be secure and accessible only to authorized personnel.[6][9]
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[3][12]
-
Do not allow the chemical to enter drains or the environment.[6][9][12]
Emergency Procedures
Spills:
-
In case of a spill, evacuate the area and prevent the spread of dust.[6]
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep the spilled solid material into a sealed container for disposal.[6] If appropriate, moisten the material first to prevent dusting.[6]
Fire:
-
This compound is combustible and may emit toxic fumes (nitrogen oxides) in a fire.[6]
-
Use water spray, dry chemical, foam, or carbon dioxide to extinguish a fire.[6][12]
First Aid:
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[6][9][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9][12]
Key Experimental Protocols
The carcinogenicity of this compound has been established through key studies. Below are summaries of the methodologies employed in these critical experiments.
NCI Bioassay of this compound for Possible Carcinogenicity (NCI-TR-93) [10]
-
Objective: To evaluate the carcinogenic potential of this compound in Fischer 344 rats and B6C3F1 mice.
-
Methodology:
-
Animals: Groups of 50 male and 50 female Fischer 344 rats and B6C3F1 mice.
-
Administration: this compound was administered in the diet.
-
Dosage: Two different concentrations were used for each species and sex. The time-weighted average dietary concentrations for rats were 0.008% and 0.03% for low and high-dose males, and 0.004% and 0.01% for low and high-dose females. For mice, the concentrations were 0.008% and 0.04% for males, and 0.01% and 0.02% for females.
-
Duration: The compound was administered for 78 weeks, followed by a period of observation.
-
Endpoint: The animals were monitored for the development of tumors, and a complete histopathological examination was performed at the end of the study.
-
Strain A Mouse Pulmonary Tumor Test (Maronpot et al., 1986) [8][9]
-
Objective: To assess the ability of this compound to induce lung tumors in a strain of mice with a high spontaneous incidence of this cancer.
-
Methodology:
-
Animals: Strain A mice.
-
Administration: this compound was administered via intraperitoneal injection.
-
Endpoint: The number of lung tumors (alveolar-bronchial adenomas) was counted at the end of the study period.
-
This guide is intended to provide essential information for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CDC - HYDRAZINE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 5. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wikem.org [wikem.org]
Environmental Fate and Degradation of Hydrazobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazobenzene, an industrial chemical intermediate, presents a complex environmental profile characterized by rapid abiotic degradation and the potential for biotic transformation. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, detailing its physicochemical properties, abiotic and biotic degradation pathways, and mobility in soil and water. This document synthesizes available quantitative data, outlines detailed experimental protocols for key environmental studies, and visualizes degradation pathways and experimental workflows to support further research and risk assessment.
Physicochemical Properties of this compound
This compound is a colorless crystalline solid with low water solubility and a moderate octanol-water partition coefficient, suggesting a tendency to partition to organic matter in the environment. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molar Mass | 184.24 g/mol | [1] |
| Appearance | Colorless to yellow crystals or tablets | [2][3] |
| Melting Point | 123–126 °C | [1] |
| Water Solubility | 221 mg/L at 25°C | [4] |
| Vapor Pressure | 0.00044 mm Hg at 25°C | [4] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.94 | [4] |
| Dissociation Constant (pKa) | -0.65 | [4] |
Abiotic Degradation
The primary abiotic degradation pathways for this compound in the environment are oxidation, photolysis, and acid-catalyzed rearrangement.
Oxidation
This compound readily undergoes oxidation to form azobenzene (B91143), particularly in aerobic aqueous solutions. This reaction is catalyzed by common environmental cations such as copper (II) and iron (III) and is reversible, with the equilibrium favoring azobenzene under oxidizing conditions and this compound under reducing conditions.[2][3] The half-life for this transformation is significantly influenced by the presence of oxygen and catalysts.
Photolysis
In the atmosphere, this compound in the vapor phase is expected to degrade through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 5 hours.[2][5] this compound absorbs UV radiation at wavelengths greater than 290 nm, indicating its susceptibility to direct photolysis in aqueous environments.[2] The primary products of photolysis are azobenzene in aerated solutions and a mixture of azobenzene and aniline (B41778) under anaerobic conditions.[2]
Acid-Catalyzed Rearrangement
Under acidic conditions (pH ≤ 2), this compound can undergo a rearrangement reaction to form benzidine, a known carcinogen.[2]
Hydrolysis
Current data suggest that hydrolysis is not a significant degradation pathway for this compound.[2]
The abiotic degradation pathways of this compound are visualized in the following diagram:
Biotic Degradation
While abiotic processes are rapid, biotic degradation of this compound also occurs, though it is generally considered a slower process compared to oxidation.
Biodegradation in Wastewater
Studies using domestic wastewater have demonstrated significant biodegradation of this compound, with removal rates ranging from 40% to 80% over 28 days.[2] This suggests that microorganisms in wastewater treatment systems can contribute to its degradation. The degradation pattern in these studies indicated an initial period of significant breakdown followed by a slower "deadaptive process".[2]
Potential Enzymatic Pathways
While specific enzymes responsible for this compound degradation have not been definitively identified, the structural similarity to azo dyes suggests that enzymes such as azoreductases, laccases, and peroxidases could play a role.[6] Azoreductases, in particular, are known to cleave the azo bond (-N=N-) in azo dyes, and a similar enzymatic reduction of the hydrazo bond (-NH-NH-) in this compound to aniline is a plausible pathway.
A proposed biotic degradation pathway is shown below:
References
The relationship between Hydrazobenzene and Azobenzene.
Logical and Experimental Pathways
The interconversion and subsequent reactions of hydrazobenzene and azobenzene (B91143) form a network of important chemical transformations. These relationships can be visualized as logical pathways and experimental workflows.
Caption: Redox interconversion between this compound and azobenzene.
Key Transformations and Mechanisms
Beyond simple interconversion, both molecules are central to fundamentally important chemical reactions that define their utility.
The Benzidine (B372746) Rearrangement
When this compound is treated with a strong acid, it undergoes a remarkable intramolecular rearrangement to form 4,4'-diaminobiphenyl, commonly known as benzidine. This reaction, critical in the synthesis of dyes and polymers, is understood to proceed through a concerted-sigmatropic rearrangement. The mechanism involves the diprotonation of the this compound, followed by a pericyclic shift where a new C-C bond forms between the para-positions of the two rings as the N-N bond cleaves.
Caption: Mechanism of the acid-catalyzed benzidine rearrangement.
Photoisomerization of Azobenzene
A defining characteristic of azobenzene is its ability to function as a molecular photoswitch. It exists as two geometric isomers: the thermodynamically stable trans-azobenzene and the metastable cis-azobenzene. Irradiation with ultraviolet (UV) light (~320-380 nm) excites the molecule from the ground state (S₀) to an excited state (S₁ or S₂), promoting isomerization from the trans to the cis form. The reverse reaction, from cis back to trans, can be triggered by irradiation with blue light (>420 nm) or will occur spontaneously via thermal relaxation in the dark.
Caption: Photoisomerization pathway of azobenzene between trans and cis states.
Experimental Protocols
The following protocols provide standardized procedures for the key transformations discussed.
Protocol 1: Reduction of Azobenzene to this compound
This protocol describes the reduction of azobenzene using zinc dust in an alkaline ethanolic solution.
Materials:
-
Azobenzene
-
Ethanol (B145695) (95%)
-
Sodium hydroxide (B78521) (NaOH)
-
Zinc dust
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask, dissolve 5.0 g of azobenzene in 100 mL of 95% ethanol. Add a solution of 5.0 g of NaOH in 10 mL of water.
-
Addition of Reductant: While stirring vigorously, add 7.5 g of zinc dust to the solution in small portions. The orange-red color of the azobenzene will begin to fade.
-
Reflux: Gently heat the mixture to reflux using a heating mantle. Continue refluxing with stirring for 30-45 minutes, or until the solution becomes colorless or pale yellow.
-
Filtration: While still hot, filter the reaction mixture by suction filtration to remove the zinc dust and zinc oxide. Wash the residue with a small amount of hot ethanol.
-
Crystallization: Transfer the hot filtrate to a beaker and cool in an ice bath. This compound will crystallize as colorless plates.
-
Isolation: Collect the crystals by suction filtration. Wash with a small amount of cold water to remove any residual NaOH.
-
Drying: Dry the product in a desiccator. This compound is sensitive to air and light, so minimize exposure to prevent oxidation back to azobenzene. The product should be stored in a dark, sealed container.
Protocol 2: Oxidation of this compound to Azobenzene
This protocol details a mild, catalyzed oxidation of this compound using tert-Butyl Nitrite (TBN) in ethanol at room temperature.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
tert-Butyl Nitrite (TBN)
-
Magnetic stir bar and vial
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, add this compound (0.5 mmol).
-
Solvent and Catalyst: Add 2 mL of ethanol followed by TBN (30 mol %, 0.15 mmol).
-
Reaction: Stir the contents of the vial at room temperature under a normal atmospheric environment for approximately 2 hours. The colorless solution will turn orange-red as azobenzene is formed. Monitor the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: Purify the resulting residue by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate, 100:1) to afford pure (E)-1,2-diphenyldiazene (azobenzene).
Protocol 3: The Benzidine Rearrangement
This protocol describes the acid-catalyzed rearrangement of this compound to benzidine. Caution: Benzidine is a known carcinogen and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10%)
-
Beaker and stir bar
-
Ice bath
-
pH paper
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Suspend 2.0 g of finely powdered this compound in 25 mL of ethanol in a beaker.
-
Acidification: While stirring, slowly add 5 mL of concentrated HCl. The this compound will dissolve, and the solution will warm up.
-
Rearrangement: Continue stirring the solution for 10-15 minutes. The benzidine dihydrochloride (B599025) may begin to precipitate as gray flakes.
-
Neutralization: Cool the mixture in an ice bath. Slowly add 10% NaOH solution with constant stirring until the solution is alkaline (check with pH paper). This will neutralize the excess acid and precipitate the free benzidine base.
-
Isolation: Collect the precipitated benzidine by suction filtration and wash the solid thoroughly with cold water until the washings are neutral.
-
Purification: The crude benzidine can be recrystallized from hot water or ethanol to yield pale, lustrous crystals.
Applications in Drug Development and Research
The unique properties of azobenzene and the reactivity of this compound have made them valuable scaffolds and intermediates in biomedical research and drug development.
-
Azobenzene as a Photoswitchable Scaffold: The reversible photoisomerization of azobenzene is the foundation of photopharmacology . By incorporating an azobenzene moiety into a drug molecule, its biological activity can be controlled with light. Typically, one isomer (e.g., trans) is highly active while the other (cis) is inactive. This allows for precise spatiotemporal control of drug action, potentially reducing side effects and improving therapeutic efficacy.
-
Azobenzene in Targeted Drug Delivery: The azo bond is susceptible to reduction by azoreductase enzymes, which are abundant in the hypoxic environment of the colon. This property is exploited in colon-targeted drug delivery. A drug can be formulated as an inactive prodrug linked via an azo bond; upon reaching the colon, bacterial enzymes cleave the bond, releasing the active therapeutic agent. This approach is used for drugs treating inflammatory bowel disease (IBD) and colorectal cancer.
-
This compound as a Chemical Intermediate: this compound's primary role is as a precursor in chemical synthesis. Its most significant application has historically been in the production of benzidine, a key component in the synthesis of a wide range of azo dyes. While the use of benzidine-based dyes has diminished due to carcinogenicity concerns, this compound remains a useful intermediate and reducing agent in various organic transformations.
Synthetic and Reaction Workflow
The journey from a common starting material like nitrobenzene (B124822) through to azobenzene, this compound, and finally benzidine illustrates the interconnectedness of these compounds.
Caption: Synthetic workflow from nitrobenzene to benzidine.
An In-depth Technical Guide to the Core Principles of Hydrazobenzene Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the stability and reactivity of hydrazobenzene (1,2-diphenylhydrazine). It delves into the key reactions, stability profile, and experimental methodologies relevant to its study, presenting quantitative data and process visualizations to support advanced research and development.
Core Principles of this compound Stability
This compound is a crystalline solid that exhibits limited stability under various common conditions. Its instability is a critical factor in its handling, storage, and application. The molecule is particularly sensitive to oxidation, acid-catalyzed rearrangements, and thermal and photochemical decomposition.
This compound readily undergoes auto-oxidation in the presence of air, leading to the formation of the more stable azobenzene (B91143).[1][2] This process is responsible for the characteristic yellowing of this compound samples upon exposure to the atmosphere.[2] This reactivity makes it essential to handle and store the compound under an inert atmosphere, such as nitrogen, to maintain its purity.[2][3]
The compound is practically insoluble in water and demonstrates significant instability in aqueous solutions.[1] When introduced to water, it rapidly breaks down into other chemicals, including benzidine (B372746) and azobenzene.[1] Studies have shown that in dilute aqueous solutions (10 µg/L), less than 10% of this compound remains after one day, regardless of pH (2, 7, or 10) or temperature (4°C or room temperature), even when stored in the dark.[1]
This compound has limited thermal stability. It decomposes at its melting point (approximately 125-131°C) into azobenzene and aniline.[1] The thermal decomposition process has been studied using nitrogen isotopes to elucidate the reaction mechanism.[4]
Furthermore, this compound is sensitive to ultraviolet light. Photochemical decomposition studies indicate that irradiation with UV light in a solvent like n-hexane leads to the formation of azobenzene, aniline, and trace amounts of semidines.[5][6] The formation of azobenzene in these photochemical reactions is primarily attributed to the oxidation of this compound rather than a disproportionation reaction.[6]
Core Principles of this compound Reactivity
This compound's reactivity is dominated by oxidation, reduction, and a characteristic acid-catalyzed intramolecular rearrangement. These reactions are fundamental to its role as a chemical intermediate.
The most notable reaction of this compound is the benzidine rearrangement, an acid-catalyzed intramolecular transformation that converts hydrazobenzenes into various diaminobiphenyl derivatives.[7][8] This reaction is significant for its unusual[8][8] sigmatropic migration.[7]
-
Mechanism : The reaction is initiated by the protonation of one or both nitrogen atoms by a mineral acid (e.g., HCl, H₂SO₄).[8][9] The kinetics of the rearrangement can be complex; for this compound itself, the reaction is typically first-order with respect to the substrate and second-order with respect to the acid, suggesting a diprotonated intermediate is involved in the rate-determining step.[8] However, other substrates can exhibit first-order dependence on the acid.[8] Cross-over experiments have confirmed that the rearrangement is an intramolecular process.[9]
-
Products : The primary products depend on the structure of the starting this compound and reaction conditions. For unsubstituted this compound, the main products are benzidine (4,4'-diaminobiphenyl) and diphenyline (2,4'-diaminobiphenyl).[8] Other minor products, such as o-semidine, can also be formed.[8] A typical product distribution for this compound is approximately 70% benzidine and 30% diphenyline.[8]
The nitrogen-nitrogen single bond in this compound is central to its redox chemistry. It exists as the reduced form of azobenzene and the oxidized form of aniline, establishing a clear redox pathway.
-
Oxidation : this compound is readily oxidized to azobenzene. This can occur via auto-oxidation in air or through the use of various oxidizing agents like tert-butyl nitrite (B80452) (TBN), pyridine-N-oxide, or lead tetra-acetate.[3][10][11] The oxidative dehydrogenation is an efficient method for synthesizing both symmetrical and unsymmetrical azobenzenes.[10]
-
Reduction : this compound is synthesized through the reduction of either nitrobenzene (B124822) or azobenzene.[3][12] Common laboratory and industrial methods involve using zinc powder in a strong alkaline medium or catalytic hydrogenation with catalysts like platinum or palladium on charcoal.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | White to pale yellow crystals | [1][12] |
| Melting Point | 125-131 °C (decomposes) | [1] |
| Boiling Point | 360-365 °C | [14] |
| Solubility | Insoluble in water; soluble in ethanol, ether | [1][14] |
| pKa (Estimated) | -0.65 | [1] |
| Henry's Law Constant | 4.8 x 10⁻⁷ atm·m³/mol at 25°C (Estimated) |[1] |
Table 2: Stability and Reactivity Data
| Parameter | Condition / Value | Reference |
|---|---|---|
| Aqueous Half-Life | < 1 day (at 10 µg/L, pH 2, 7, 10) | [1] |
| Benzidine Rearrangement | ~70% Benzidine, ~30% Diphenyline | [8] |
| Kinetic Order (Benzidine Rearrangement) | 1st order in substrate, 2nd order in H⁺ | [8] |
| UV Absorption Maxima | 240-280 nm and 290-300 nm |[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. Below are outlines for key experimental procedures.
This protocol describes a common laboratory-scale synthesis.
-
Setup : In a 250 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, add nitrobenzene (0.25 mol), sodium hydroxide (B78521) (0.08 mol), water, and 95% (v/v) ethanol.[12]
-
Reaction : Heat the mixture in a water bath to reflux temperature with continuous stirring. Incrementally add zinc powder. The reaction is exothermic and should be controlled.[12]
-
Monitoring : Continue the reaction at reflux until the characteristic red color of azoxybenzene/azobenzene disappears and the solution becomes nearly colorless or pale yellow.[12]
-
Workup : Cool the mixture to room temperature. Add a small amount of water containing sulfur dioxide to prevent air oxidation of the product.[2][12] Neutralize the mixture to a neutral pH using 18% (v/v) hydrochloric acid.
-
Isolation : Filter the reaction mixture. The filter cake contains the crude product and unreacted zinc. Extract the filter cake with diethyl ether.[12]
-
Purification : Distill off the diethyl ether to obtain the crude this compound. Recrystallize the crude product from hot ethanol, ensuring minimal exposure to air. Dry the resulting white plate-like crystals under a nitrogen atmosphere.[2][12]
UV-Vis spectrophotometry is a valuable tool for monitoring reactions involving this compound due to the distinct spectral properties of the reactant and its common products.
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, hexane). For kinetic studies, prepare reactant solutions in separate vessels for mixing.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Scan a baseline with the pure solvent in both cuvettes.
-
Measurement : Acquire the absorption spectrum of the this compound solution. This compound typically shows two absorption maxima in the ranges of 240-280 nm and 290-300 nm.[3]
-
Kinetic Analysis (e.g., Oxidation to Azobenzene) :
-
Initiate the reaction directly in the cuvette or in a thermostatted reaction vessel from which aliquots are taken at timed intervals.
-
Monitor the reaction by repeatedly scanning the spectrum over time.
-
The disappearance of the this compound peaks and the appearance of the characteristic strong absorption band of azobenzene (around 320 nm) can be used to calculate reaction rates by applying the Beer-Lambert law.
-
This protocol outlines a method to analyze the product distribution of the benzidine rearrangement.
-
Reaction : Dissolve a known quantity of this compound in an appropriate solvent (e.g., aqueous ethanol). Cool the solution in an ice bath. Add a predetermined concentration of a strong acid (e.g., hydrochloric acid) to catalyze the rearrangement.
-
Quenching : After a set reaction time, quench the reaction by neutralizing the acid with a base (e.g., sodium bicarbonate solution).
-
Extraction : Extract the products from the aqueous solution using an organic solvent like diethyl ether.
-
Analysis : Concentrate the organic extract. Analyze the product mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification : Use certified standards of benzidine, diphenyline, and other potential products to create calibration curves for quantitative analysis of the product distribution.
Applications in Drug Development and Synthesis
While this compound itself is highly toxic and a suspected carcinogen, its derivatives and the core hydrazine (B178648) structure are significant in medicinal chemistry.[1][15] Hydrazone derivatives, formed from the reaction of hydrazines with aldehydes or ketones, are a class of compounds extensively studied for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[16][17][18][19] The principles of this compound's reactivity, particularly the reactions of the N-N bond, inform the synthesis of these more complex and therapeutically relevant molecules.[18][19] this compound also serves as an intermediate in the synthesis of pharmaceuticals such as sulfinpyrazone, a uricosuric agent.[15] A thorough understanding of its stability and reactivity is therefore paramount for professionals in drug discovery and process chemistry.
References
- 1. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. ia601504.us.archive.org [ia601504.us.archive.org]
- 4. 342. Thermal decomposition of this compound, studied by the use of nitrogen isotopes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical decomposition of this compound, studied by the use of nitrogen isotopes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scribd.com [scribd.com]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Page loading... [wap.guidechem.com]
- 13. CS204007B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 14. guidechem.com [guidechem.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
- 18. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psvmkendra.com [psvmkendra.com]
An In-depth Technical Guide to the Benzidine Rearrangement of Hydrazobenzene
For Researchers, Scientists, and Drug Development Professionals
The benzidine (B372746) rearrangement is a classic and mechanistically rich organic reaction that transforms hydrazobenzenes into a variety of diaminobiphenyls and other related products under acidic conditions. First discovered in 1863, this reaction has been a subject of extensive study due to its intricate mechanism and its utility in synthesizing valuable chemical intermediates.[1][2] This technical guide provides a comprehensive overview of the core principles of the benzidine rearrangement of hydrazobenzene, focusing on its mechanism, kinetics, product diversity, and experimental considerations.
The Core Transformation: An Overview
The fundamental reaction involves the acid-catalyzed intramolecular rearrangement of N,N'-diarylhydrazines, such as this compound, to produce benzidine (4,4'-diaminobiphenyl) as the major product.[1][3] The reaction is typically carried out in aqueous or ethanolic solutions using strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5]
This compound itself is commonly synthesized from the reduction of nitrobenzene (B124822) using agents like zinc powder and sodium hydroxide (B78521).[6] The subsequent rearrangement is a pivotal step in the synthesis of benzidines, which are important precursors for various functional molecules.[1][6]
The Reaction Mechanism: A Complex Picture
The mechanism of the benzidine rearrangement has been a topic of considerable debate and investigation, with several theories proposed to explain its intramolecular nature and the observed kinetics.[5] It is widely accepted that the reaction is intramolecular, a fact confirmed by crossover experiments where a mixture of two differently substituted hydrazobenzenes yields no mixed benzidine products.[6][7]
The key steps and mechanistic theories are outlined below:
-
Acid Catalysis: The reaction is initiated by the protonation of one or both nitrogen atoms of the this compound. Kinetic studies have shown that the reaction rate can be dependent on the first or second power of the acid concentration, suggesting both one-proton and two-proton mechanisms can be operative depending on the substrate and conditions.[5][8] For this compound, a third-order reaction—first-order in this compound and second-order in acid—is often observed, pointing to a diprotonated intermediate as the key rearranging species.[5]
-
Proposed Pathways:
-
Polar Transition State: An early theory proposed by Hughes and Ingold suggested a polar transition state where the N-N bond heterolytically cleaves, and a new C-C bond forms between the para-positions of the two aromatic rings.[2]
-
π-Complex Theory: Michael Dewar proposed a mechanism involving the formation of a π-complex, where the two protonated aniline (B41778) rings are held together in a sandwich-like structure after the N-N bond cleavage. This intermediate then collapses to form the C-C bond.[9][10]
-
Sigmatropic Rearrangement: The most widely accepted modern view describes the rearrangement as a concerted pericyclic reaction, specifically a[11][11] sigmatropic shift.[3][12] In this pathway, the N-N bond breaks as the new C(4)-C(4') bond forms in a single transition state. Computational studies support this model, showing a transition state with significant π-complex character.[12] If the para-positions are blocked, a[7][7] sigmatropic rearrangement (diaza-Cope rearrangement) can occur to yield an o-semidine.[13]
-
-
Kinetic Isotope Effects: Studies using heavy-atom kinetic isotope effects have provided crucial evidence for the concerted nature of the main rearrangement. The observation of significant isotope effects for both nitrogen (¹⁵N/¹⁴N) and carbon (¹⁴C/¹²C) at the para position simultaneously supports a mechanism where both the N-N bond cleavage and C-C bond formation are occurring in the rate-determining step, consistent with a[11][11] sigmatropic shift.[10][14]
The general mechanism leading to benzidine is visualized below.
Figure 1: General mechanism of the benzidine rearrangement.
Products and Product Distribution
While benzidine is often the major product from the rearrangement of this compound, several other isomers and byproducts can be formed. The distribution of these products is highly dependent on the structure of the starting diarylhydrazine, particularly the nature and position of substituents on the aromatic rings.[5]
The primary products include:
-
Benzidine (p,p'-rearrangement): The main product from unsubstituted this compound, typically forming in ~70% yield.[5]
-
Diphenyline (o,p'-rearrangement): A significant byproduct, forming in ~30% yield from this compound.[5]
-
o-Semidine and p-Semidine: Formed when one of the para-positions is blocked by a substituent. For example, a 4-methoxythis compound yields an o-semidine as the main product.[5]
-
o-Benzidine: Formed when both para-positions are blocked.
Disproportionation products, such as aniline and azobenzene (B91143), can also be observed under certain conditions.[5]
Figure 2: Product distribution from this compound rearrangement.
| Starting this compound Derivative | Substituent(s) | Major Product(s) | Reference(s) |
| This compound | Unsubstituted | Benzidine (~70%), Diphenyline (~30%) | [5] |
| 2,2'-Hydrazonaphthalene | Unsubstituted (Naphthyl) | 2,2'-Diamino-1,1'-binaphthyl (o-benzidine type) | [5] |
| 4-Methoxythis compound | p-OCH₃ (electron-donating) | o-Semidine | [5] |
| 4-Chlorothis compound | p-Cl (electron-withdrawing) | Diphenyline and o-Semidine | [5] |
| 4,4'-Dimethylthis compound | p-CH₃, p'-CH₃ (both para blocked) | o-Semidine | [5] |
| This compound-4-carboxylic acid | p-COOH | Benzidine (COOH group is eliminated) | [5] |
Kinetics of the Rearrangement
Kinetic studies have been instrumental in elucidating the reaction mechanism.
-
Reaction Order: As mentioned, the rearrangement of this compound in strong acid is typically second-order with respect to the acid concentration and first-order with respect to the this compound concentration.[5][15]
-
Activation Parameters: The reaction has a moderate activation energy. For the rearrangement of this compound in 95% ethanol (B145695) with HCl, the energy of activation has been determined to be 20.6 kcal/mol.[15]
-
Salt Effects: A positive salt effect is observed, where increasing the ionic strength of the solution increases the reaction rate, which is consistent with a reaction between ions of the same charge (i.e., the diprotonated this compound and a proton).[15]
-
Product Ratio Independence: The ratio of benzidine to diphenyline produced from this compound has been shown to be independent of temperature, acid concentration, and ionic strength, suggesting that both products are formed from the same rate-determining intermediate.[15]
| Compound | Conditions | Rate Order | Activation Energy (Ea) | Reference(s) |
| This compound | 95% Ethanol/HCl | 1st in substrate, 2nd in H⁺ | 20.6 kcal/mol | [15] |
| This compound | Aqueous Ethanol | Unimolecular | - | [9] |
| o-Hydrazoanisole | - | Unimolecular | - | [9] |
| m-Hydrazoanisole | - | Unimolecular | - | [9] |
Synthetic Applications
The benzidine rearrangement is a powerful tool in organic synthesis for creating C-C bonds between aromatic rings.
-
Dye Synthesis: The primary application has historically been in the synthesis of azo dyes. Benzidine derivatives serve as key diamine components that can be diazotized and coupled to form highly colored and stable dyes for the textile, paper, and leather industries.[3][6][16]
-
Preparation of Biaryls: Before the advent of modern cross-coupling reactions (like Suzuki and Stille couplings), the benzidine rearrangement was a key method for synthesizing substituted biaryl compounds.[1][3]
-
Biological Stains: Azo compounds derived from benzidines are used as staining agents in histology and microscopy to enhance the visibility of cellular structures.[3][16]
-
Asymmetric Synthesis: More recently, asymmetric variations of the benzidine rearrangement have been developed using chiral phosphoric acids as catalysts, enabling the synthesis of enantiomerically enriched axially chiral biaryls like 1,1'-binaphthyl-2,2'-diamine (BINAM).[13]
-
Other Applications: Derivatives have also found use in chemical sensors and historical photographic processes.[16]
Experimental Protocols
The following section outlines a representative, generalized protocol for the preparation of this compound and its subsequent rearrangement to benzidine.
Part A: Preparation of this compound from Nitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add nitrobenzene and ethanol.
-
Reduction: While stirring vigorously, add zinc dust to the mixture. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Continue stirring and refluxing the mixture. The reaction progress can be monitored by the change in color from the yellow of azoxybenzene (B3421426) and red of azobenzene to the colorless this compound. This typically takes several hours.
-
Isolation: Once the reaction is complete, filter the hot solution to remove excess zinc dust and zinc oxide.
-
Crystallization: Allow the filtrate to cool slowly. This compound will crystallize from the ethanol solution.
-
Purification: Collect the crystals by filtration and recrystallize from ethanol to obtain pure this compound, which appears as white or slightly yellowish crystals.[17]
Part B: Acid-Catalyzed Rearrangement to Benzidine
-
Dissolution: Dissolve the purified this compound in an appropriate solvent, such as 95% ethanol, in a flask.
-
Acidification: Cool the solution in an ice bath and slowly add a concentrated mineral acid (e.g., hydrochloric acid) with stirring. The rearrangement is often rapid.
-
Reaction: Allow the reaction mixture to stand at a controlled temperature (e.g., 0°C or room temperature) for a specified period.
-
Workup: Neutralize the reaction mixture by adding a base, such as an aqueous solution of sodium hydroxide or ammonium (B1175870) hydroxide. This will precipitate the product mixture.[15]
-
Isolation and Purification:
-
Collect the crude product by filtration.
-
The primary products, benzidine and diphenyline, can be separated based on the differential basicity and solubility of their salts. For example, benzidine sulfate (B86663) is less soluble than diphenyline sulfate.
-
Final purification can be achieved by recrystallization from a suitable solvent like ethanol or benzene.[15]
-
Analytical Methods:
-
The progress of the reaction and the analysis of the product mixture can be performed using spectrophotometric methods (UV-Vis), as benzidine, diphenyline, and the starting material have distinct absorption spectra.[2][15]
-
Thin-layer chromatography (TLC) is also effective for monitoring the reaction.[2]
-
The final product structure is confirmed by melting point determination and spectroscopic analysis (NMR, IR, Mass Spectrometry).
Figure 3: Typical experimental workflow for benzidine synthesis.
Conclusion
The benzidine rearrangement of this compound remains a cornerstone of organic chemistry, offering deep insights into reaction mechanisms, including acid catalysis, pericyclic reactions, and intramolecular transformations. While the toxicity of benzidine itself has limited its large-scale industrial use in some areas, the fundamental principles of the rearrangement continue to inspire the development of new synthetic methodologies, particularly in the field of asymmetric synthesis.[3][6] For researchers in drug development and materials science, understanding this complex reaction provides a valuable tool for the rational design and synthesis of novel biaryl structures.
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. scribd.com [scribd.com]
- 4. This compound on treatment with H2SO4 forms A Azobenzene class 12 chemistry CBSE [vedantu.com]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. youtube.com [youtube.com]
- 7. N[1,3]-sigmatropic shift in the benzidine rearrangement: experimental and theoretical investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 160. The kinetics of some benzidine rearrangements, and a note on the mechanism of aromatic substitution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. The Benzidine rearrangement. Computed kinetic isotope effects. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The mechanism of the Benzidine rearrangement. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. allaboutchemistry.net [allaboutchemistry.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
The Dual Facets of a Versatile Intermediate: Hydrazobenzene's Role in Dye and Pharmaceutical Synthesis
An In-depth Technical Guide
Hydrazobenzene (1,2-Diphenylhydrazine) is a significant aromatic organic compound that serves as a critical intermediate in the chemical industry.[1] With the molecular formula C12H12N2, this crystalline solid is soluble in organic solvents like ethanol (B145695) and diethyl ether but is practically insoluble in water.[2][3] Its industrial importance stems primarily from its applications in the synthesis of dyes and pharmaceuticals.[1][3] Historically, its main use was in the dye manufacturing industry as a precursor to benzidine (B372746).[3] It also serves as an intermediate in the production of specific pharmaceuticals, such as the anti-inflammatory drug phenylbutazone.[3][4] This guide provides a detailed examination of the synthesis pathways, experimental protocols, and core applications of this compound in these two vital sectors.
Application in the Synthesis of Dyes
The historical significance of this compound in the dye industry is intrinsically linked to its conversion into benzidine ([1,1′-biphenyl]-4,4′-diamine).[3][5] This transformation, known as the benzidine rearrangement, is a classic and mechanistically significant reaction in organic chemistry.[6] Benzidine and its derivatives were foundational components in the production of a large class of "direct dyes," particularly azo dyes, which could strongly adhere to cotton without the need for a mordant.[6][7]
The Benzidine Rearrangement
The conversion of this compound to benzidine is typically catalyzed by acid.[8][9] When this compound is treated with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4), it undergoes an intramolecular rearrangement.[6][10] The reaction is believed to proceed through a concerted[10][10] sigmatropic rearrangement mechanism.[6][11]
Under acidic conditions, the reaction yields approximately 70% benzidine and 30% diphenyline, an isomer.[9][12] The overall process involves two key stages: the synthesis of this compound from nitrobenzene (B124822) and its subsequent acid-catalyzed rearrangement to benzidine.
Synthesis of Azo Dyes from Benzidine
Once formed, benzidine is converted into a bis(diazonium) salt. This salt is a reactive intermediate that can then be coupled with various aromatic compounds, such as phenols or aromatic amines, to produce a wide array of azo dyes.[7] A classic example is the synthesis of Congo Red, where the bis(diazonium) salt of benzidine is coupled with 1-aminonaphthalene-4-sulfonic acid.[6]
Note on Safety and Regulation: Benzidine is a known human carcinogen, and exposure has been linked to bladder and pancreatic cancer.[6] Consequently, its production and use, along with dyes that can be metabolized back to benzidine, have been largely discontinued (B1498344) or are strictly regulated in many countries, including the United States and the European Union.[5][13]
Application in the Synthesis of Pharmaceuticals
This compound and its derivatives are also valuable intermediates in the pharmaceutical industry for creating heterocyclic compounds that form the core of many drugs.[2][14] Hydrazine-based ring systems are common in pharmaceuticals, including pyrazoles, triazoles, and pyridazines.[14] this compound itself is a key precursor for the synthesis of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).[3][4]
Synthesis of Phenylbutazone
Phenylbutazone (4-n-butyl-1,2-diphenyl-pyrazolidine-3,5-dione) is synthesized via the condensation of this compound with diethyl n-butylmalonate.[4][15] The reaction typically requires a strong base, such as sodium ethoxide, to facilitate the cyclization that forms the pyrazolidine-3,5-dione (B2422599) ring.[15] This drug has been used primarily in veterinary medicine to treat inflammatory conditions.[3][16]
Other Pharmaceutical Applications of Hydrazine (B178648) Derivatives
While direct synthesis from this compound is specific, the broader class of hydrazine derivatives is crucial in pharmaceuticals. For instance, isoniazid, a primary drug for treating tuberculosis, is a hydrazide derivative.[14][17] Hydralazine, a hydrazine-containing drug, is used to treat high blood pressure.[14] These examples underscore the versatility of the hydrazine functional group in creating biologically active molecules.[14]
Quantitative Data Summary
The following tables summarize the key transformations involving this compound.
Table 1: Synthesis of Benzidine from Nitrobenzene via this compound
| Step | Reactants | Reagents/Conditions | Product(s) | Yield | Reference(s) |
| 1. Reduction | Nitrobenzene (100 g), Methanol (B129727) (50 ml) | Zinc dust, Sodium hydroxide (B78521) (105 g in 300 ml water), Reflux | This compound | Not specified | [18] |
| 2. Rearrangement | This compound | Water (300-400 ml), conc. Hydrochloric acid, Boiling | Benzidine | 20-30 g | [10][18] |
Table 2: Synthesis of Phenylbutazone
| Reactants | Reagents/Conditions | Product | Reference(s) |
| This compound, Diethyl n-butylmalonate | Strong base (e.g., Sodium ethoxide or Pyridine), 0°C to reflux temperatures | Phenylbutazone | [4][15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Nitrobenzene
This protocol is based on the reduction of nitrobenzene using zinc dust in an alkaline medium.[2][18]
-
Dissolve 105 g of sodium hydroxide in 300 ml of water in a reaction flask fitted with a reflux condenser and a mechanical stirrer.
-
Add a mixture of 50 ml of methanol and 100 g of nitrobenzene to the flask.
-
Heat the mixture to reflux.
-
Add finely sieved zinc dust in small portions. The reaction is vigorous and the mixture will boil. Maintain boiling with successive additions of zinc, ensuring thorough stirring after each addition.
-
Continue adding zinc dust until the initial brown color disappears and the mixture appears grayish-white, indicating the completion of the reduction.
-
Cool the reaction mixture, dilute with distilled water, and add ice.
-
Carefully acidify the mixture with hydrochloric acid, keeping the temperature below 15°C.
-
This compound will separate as solid crusts. Separate the solid from the liquid and any unreacted zinc using a porcelain funnel without filter paper.
-
Wash the collected this compound with water. The product can be used directly in the next step.[18]
Protocol 2: Benzidine Rearrangement
This protocol describes the acid-catalyzed conversion of this compound to benzidine.[10][18]
-
Place the crude, washed this compound from the previous step into a flask with 300-400 ml of water.
-
Boil the mixture while gradually adding concentrated hydrochloric acid. Continue addition as long as the HCl is absorbed.
-
After the addition is complete, boil the solution for a few more minutes to ensure the rearrangement is complete. The product is now benzidine hydrochloride in solution.
-
Filter the hot solution.
-
To the filtrate, add sulfuric acid to precipitate benzidine as benzidine sulfate (B86663).
-
Filter the precipitate, wash it, and then boil it with a dilute sodium hydroxide solution to convert the sulfate salt to the free benzidine base.
-
Filter the hot solution of the benzidine base.
-
Allow the filtrate to cool. Benzidine will crystallize out.
-
Filter the benzidine crystals and dry to yield the final product (yield: 20-30 g).[10][18]
Protocol 3: Synthesis of Phenylbutazone (General Method)
This protocol outlines the general procedure for the condensation reaction.[4][15]
-
In a suitable reaction vessel, combine diethyl n-butylmalonate and this compound.
-
Under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium ethoxide. The reaction may be initiated at a low temperature (e.g., 0°C).
-
The reaction temperature is then raised. Some procedures involve heating from 70-90°C, cooling, and then heating to higher temperatures (120-150°C) to drive the cyclization to completion.[15]
-
After the reaction is complete, the mixture is worked up. This typically involves neutralization, extraction with an organic solvent, and purification of the crude product, often by recrystallization, to yield phenylbutazone.
Conclusion
This compound is a cornerstone intermediate, historically pivotal in the dye industry and maintaining relevance in specialized pharmaceutical synthesis. Its primary application in dye manufacturing via the benzidine rearrangement has significantly diminished due to the severe carcinogenic properties of benzidine, leading to widespread regulatory action.[5][13] However, its utility persists in the pharmaceutical sector, where it serves as a key building block for synthesizing drugs like phenylbutazone. The study of this compound's reactivity, particularly the famous rearrangement that bears its derivative's name, continues to be of great academic and industrial interest, offering a clear example of how the utility of a chemical must be balanced with its toxicological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzidine - Wikipedia [en.wikipedia.org]
- 7. britannica.com [britannica.com]
- 8. google.com [google.com]
- 9. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 10. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 12. π Complexes in benzidine rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. epa.gov [epa.gov]
- 14. calcasolutions.com [calcasolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. drugs.com [drugs.com]
- 18. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Hydrazobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of hydrazobenzene, a compound of interest in pharmaceutical development and chemical synthesis. The protocols outlined below cover High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical methods. Additionally, a general approach for Gas Chromatography (GC) analysis is discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of this compound. Due to the inherent instability of this compound, careful sample preparation and optimized chromatographic conditions are crucial for accurate analysis.[1]
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Limit of Detection (LOD) | ~2 ppm | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.5% (relative to parent compound) |
| Linearity Range | Not Specified | Not Specified |
| Average Recovery | 91% | Not Specified |
| Relative Standard Deviation (RSD) | 3-11% | Not Specified |
| Detection Wavelength | 254 nm | 237 nm |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed to separate this compound from its potential degradants, primarily azobenzene (B91143).
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tris(hydroxymethyl)aminomethane (THAM) buffer, pH 9.2
-
Acetate buffer, pH 4.1
-
n-Hexane (HPLC grade)
-
Nitrogen gas
-
This compound standard
-
HPLC system with a UV detector
-
Partisil 10 µ C8 column (25 cm × 4.6 mm) or equivalent C18 column[1]
2. Sample Preparation:
-
Accurately weigh a sample expected to contain approximately 10 ppm of this compound.
-
Add 30 mL of pH 9.2 THAM buffer and shake to dissolve. The use of a pH 9.2 buffer is critical for the stability of this compound during extraction.[1]
-
Perform a liquid-liquid extraction with 10 mL of n-hexane.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer 5 mL of the n-hexane layer to a clean tube.
-
Evaporate the n-hexane to dryness at room temperature under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of acetonitrile.
-
Immediately inject a 25 µL aliquot into the HPLC system.[1]
3. Chromatographic Conditions:
-
Column: Partisil 10 µ C8 (25 cm × 4.6 mm)[1]
-
Mobile Phase: Acetonitrile:Acetate buffer, pH 4.1 (11:14 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm for this compound and 313 nm for azobenzene[1][2]
-
Injection Volume: 25 µL[1]
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more accessible method for the determination of this compound, often employed after a chemical reaction to form a chromophore with strong absorbance in the visible region. A common approach involves the oxidation of this compound to azobenzene, which has a distinct absorbance maximum.[3]
Quantitative Data Summary
| Parameter | UV-Vis Spectrophotometry (as Azobenzene) |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
| Linearity Range | Dependent on azobenzene concentration |
| Molar Absorptivity (ε) of Azobenzene | Varies with solvent and wavelength |
| Detection Wavelength | 340 nm[3] |
Experimental Protocol: Indirect Determination via Oxidation
1. Reagents and Materials:
-
Hydrogen peroxide (30%)
-
Sodium carbonate solution
-
This compound standard
-
UV-Vis spectrophotometer
-
Quartz cuvettes
2. Sample Preparation and Oxidation:
-
Extract the sample containing this compound with heptane.
-
Prepare two aliquots of the heptane extract.
-
To one aliquot, add a few drops of hydrogen peroxide and sodium carbonate solution to create an alkaline medium. This will oxidize this compound to azobenzene.[3]
-
The second aliquot serves as a blank to measure the initial azobenzene content.
3. Spectrophotometric Measurement:
-
Measure the absorbance of both the oxidized and unoxidized heptane extracts at 340 nm.[3]
-
The difference in absorbance corresponds to the amount of this compound that was oxidized to azobenzene.
-
A calibration curve should be prepared using known concentrations of azobenzene to quantify the results.
Experimental Workflow: UV-Vis Analysis
References
- 1. Trace/Ultratrace Analyses of Unstable Compounds: Investigations on this compound and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of azobenzene and this compound in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Hydrazobenzene and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazobenzene is a significant chemical intermediate in the synthesis of various dyes and pharmaceuticals. Due to its potential toxicity and instability, rigorous analytical monitoring of this compound and its impurities is crucial to ensure the quality and safety of final products. This application note provides detailed protocols for the analysis of this compound and its common impurities using High-Performance Liquid Chromatography (HPLC). The primary impurity of concern is azobenzene (B91143), the oxidation product of this compound. Other potential process-related impurities and degradants include aniline (B41778) and benzidine (B372746).
This document outlines a validated stability-indicating HPLC method that can effectively separate and quantify this compound from its key impurities. The method is designed to be robust and sensitive, making it suitable for quality control and stability studies in a pharmaceutical setting.
Impurity Profile and Logical Relationships
This compound is susceptible to oxidation, readily converting to the more stable azobenzene. This transformation is a primary degradation pathway. Aniline can be a starting material or a degradation product, while benzidine is a known rearrangement product under acidic conditions.
Caption: Logical relationship of this compound and its impurities.
Quantitative Data Summary
The following tables summarize the chromatographic parameters and quantitative data for the analysis of this compound and its impurities using two different validated HPLC methods. These methods offer flexibility in terms of column chemistry and mobile phase composition.
Table 1: HPLC Method 1 - C18 Column
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Aniline | ~3.5 | 0.05 | 0.15 |
| This compound | ~6.3 | 0.10 | 0.30 |
| Benzidine | ~7.8 | 0.02 | 0.06 |
| Azobenzene | ~11.0 | 0.05 | 0.15 |
Table 2: HPLC Method 2 - Cyano-Amino Column
| Analyte | Retention Time (min) | Sensitivity (ppm) |
| This compound | ~4.5 | ~2 |
| Azobenzene | ~5.8 | ~1 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound and Impurities
This protocol describes a robust reverse-phase HPLC method for the simultaneous determination of this compound, azobenzene, aniline, and benzidine.
1. Materials and Reagents
-
This compound reference standard
-
Azobenzene reference standard
-
Aniline reference standard
-
Benzidine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tris-citrate buffer (0.1 M, pH 5.25)
-
Water (HPLC grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.1 M Tris-citrate buffer (pH 5.25) : Acetonitrile (52:48, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm for this compound and 313 nm for Azobenzene[2]
-
Run Time: 15 minutes
3. Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh about 10 mg of each reference standard (this compound, azobenzene, aniline, and benzidine) and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the sample diluent.
4. Sample Preparation
-
Accurately weigh a sample amount equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
5. Analysis and System Suitability
-
Inject the blank (sample diluent), followed by six replicate injections of the working standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak areas of all analytes is not more than 2.0%, and the resolution between this compound and the nearest eluting impurity peak is not less than 2.0.
6. Calculation
-
Quantify the impurities in the sample by comparing their peak areas with the corresponding peak areas of the standards in the working standard solution.
Protocol 2: Rapid HPLC Screening Method
This protocol is suitable for rapid screening of this compound and its primary oxidation product, azobenzene.
1. Materials and Reagents
-
This compound reference standard
-
Azobenzene reference standard
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
1N Sodium Hydroxide (NaOH)
-
Sample diluent: n-Hexane
2. Chromatographic Conditions
-
Column: Cyano-amino bonded phase, 10 µm particle size[2]
-
Mobile Phase: Acetonitrile : n-Hexane (gradient or isocratic, optimization may be required)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm for this compound and 313 nm for Azobenzene[2]
3. Standard Solution Preparation
-
Prepare individual stock solutions of this compound and azobenzene in n-hexane at a concentration of 100 µg/mL.
-
Prepare a mixed working standard solution containing 10 µg/mL of each analyte in n-hexane.
4. Sample Preparation
-
For drug raw material or formulation, shake a known quantity with 1N NaOH and n-hexane.[2]
-
Centrifuge the mixture and inject the n-hexane layer.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its impurities.
Caption: General workflow for HPLC analysis.
Stability Considerations
This compound is known to be unstable and can readily oxidize to azobenzene, especially in solution and in the presence of air.[3] Therefore, it is critical to:
-
Prepare sample and standard solutions fresh and analyze them promptly.
-
Minimize the exposure of solutions to light and air.
-
Use a sample diluent that provides adequate stability. A pH 9.2 buffer has been shown to improve the stability of this compound in solution compared to strongly alkaline conditions.[3]
Conclusion
The HPLC methods detailed in this application note provide reliable and sensitive means for the quantitative analysis of this compound and its critical impurities. Proper sample handling and adherence to the specified chromatographic conditions are essential for achieving accurate and reproducible results. These protocols are valuable tools for quality control, stability testing, and ensuring the safety of pharmaceutical products containing or derived from this compound.
References
- 1. Stability-indicating assay for phenylbutazone: high-performance liquid chromatographic determination of this compound and azobenzene in degraded aqueous phenylbutazone solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of azobenzene and this compound in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace/Ultratrace Analyses of Unstable Compounds: Investigations on this compound and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of Hydrazobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic characterization of hydrazobenzene using Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The included protocols offer step-by-step guidance for obtaining high-quality spectral data for solid organic compounds like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region. In this compound, the conjugated π-electron system of the two phenyl rings linked by the N-N bond acts as a chromophore, giving rise to characteristic electronic transitions.
Expected UV-Vis Spectral Data
The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic rings. The position and intensity of these bands are sensitive to the solvent and the electronic environment of the chromophore.
| Parameter | Value | Solvent |
| λmax | ~242 nm | Ethanol |
| Molar Absorptivity (ε) | ~18,000 L mol⁻¹ cm⁻¹ | Ethanol |
Note: The exact λmax and molar absorptivity can vary slightly depending on the solvent and instrument calibration.
Experimental Protocol: UV-Vis Spectroscopy of a Solid Sample
This protocol outlines the procedure for obtaining a UV-Vis spectrum of a solid organic compound like this compound by preparing a solution.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the sample in a known volume of a suitable spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration. Ensure the solvent is transparent in the desired wavelength range.[1]
-
Perform serial dilutions of the stock solution to obtain a final concentration that results in an absorbance reading within the linear range of the instrument (typically 0.2 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for this compound).
-
Select an appropriate scan speed; a slower speed generally provides better resolution.[1]
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the sample holder and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurement.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the sample solution.
-
Wipe the outside of the cuvette to remove any fingerprints or residues.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. The IR spectrum of this compound will show characteristic absorption bands for N-H, C-N, C-H (aromatic), and C=C (aromatic) bonds.
Expected IR Spectral Data
The following table summarizes the expected major absorption bands in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3500 | N-H Stretch | Medium |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 1600 - 1585 | Aromatic C=C Stretch | Strong |
| 1500 - 1400 | Aromatic C=C Stretch | Strong |
| 1200 - 1350 | C-N Stretch | Medium |
| 680 - 860 | Aromatic C-H Bending (out-of-plane) | Strong |
Experimental Protocol: IR Spectroscopy using the KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of a solid sample. KBr is used as it is transparent to IR radiation in the typical analysis range.[2]
Materials:
-
This compound
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid this compound sample into a clean, dry agate mortar.[3]
-
Grind the sample into a very fine powder.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[3]
-
Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained. Avoid excessive grinding which can lead to moisture absorption by the hygroscopic KBr.[2][4]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the IR spectrum of the this compound sample.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule. ¹H NMR spectroscopy gives information about the different types of protons and their connectivity, while ¹³C NMR spectroscopy provides information about the carbon skeleton.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the N-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet (broad) | 2H | N-H |
| 6.7 - 7.2 | Multiplet | 10H | Aromatic C-H |
Note: The chemical shift of the N-H protons can be broad and its position can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will show distinct signals for the different carbon atoms in the phenyl rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-N (ipso-carbon) |
| ~129 | Aromatic C-H (para-carbon) |
| ~120 | Aromatic C-H (ortho-carbon) |
| ~113 | Aromatic C-H (meta-carbon) |
Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of a Solid Sample
This protocol details the preparation of a sample for solution-state NMR analysis of a solid organic compound.
Materials:
-
This compound
-
Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube and cap
-
Pipettes
-
Vortex mixer (optional)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a suitable deuterated NMR solvent to the vial.[7]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[8]
-
Transfer the clear solution into a clean, dry NMR tube to a depth of about 4-5 cm.
-
Cap the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.
-
Acquire the NMR spectrum.
-
-
Data Processing and Analysis:
-
Perform a Fourier transform on the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Caption: UV-Vis Spectroscopy Workflow
Caption: IR Spectroscopy (KBr Pellet) Workflow
Caption: NMR Spectroscopy Workflow
Caption: Relationship between Spectroscopic Techniques and Structural Information
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
Application Note: Analysis of Hydrazobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of hydrazobenzene (1,2-diphenylhydrazine) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of interest in various fields, including chemical synthesis and drug development. A key challenge in its analysis is its thermal instability and propensity to oxidize to azobenzene (B91143), particularly at the elevated temperatures used in GC inlets. This protocol provides optimized GC-MS parameters to minimize this conversion and allows for the simultaneous monitoring of both this compound and its primary oxidant, azobenzene. The presented methodology is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is an aromatic hydrazine (B178648) derivative that serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its accurate quantification is crucial for process monitoring, impurity profiling, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it well-suited for the analysis of semi-volatile compounds like this compound.
However, the analysis of this compound by GC-MS is complicated by its thermal lability. In the hot GC injector, this compound can undergo oxidation to form azobenzene. This transformation can lead to inaccurate quantification and misinterpretation of results. Therefore, the analytical method must be carefully optimized to minimize this in-source conversion. This application note provides a detailed experimental protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis, with specific attention to addressing the challenge of its thermal degradation.
Experimental
Sample Preparation
Proper sample preparation is critical to prevent the oxidation of this compound before analysis.
Protocol:
-
Solvent Selection: Dissolve the this compound standard or sample in a high-purity, volatile, and aprotic solvent such as dichloromethane (B109758) or ethyl acetate.[1][2] Avoid acidic conditions or reactive solvents that may promote degradation.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. The sample concentration should be adjusted to fall within this range.
-
Internal Standard: For quantitative analysis, it is recommended to use an internal standard. A suitable internal standard would be a structurally similar and stable compound that does not co-elute with this compound or azobenzene. D10-Azobenzene could be a suitable choice.
-
Minimizing Exposure: Prepare samples immediately before analysis to minimize exposure to air and light. Use amber vials to protect the samples from light-induced degradation.
-
Derivatization (Optional): While direct analysis is often preferred for simplicity, derivatization can be employed to improve the volatility and thermal stability of this compound. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be explored. However, this protocol focuses on the direct analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound on a standard GC-MS system.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C (A lower temperature, e.g., 200-220°C, can be tested to minimize on-column oxidation) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Results and Discussion
Identification and Fragmentation
The identification of this compound and azobenzene is based on their retention times and mass spectra.
-
This compound (1,2-diphenylhydrazine):
-
Expected Retention Time: The retention time will depend on the specific instrument and conditions but can be estimated based on its retention index. The NIST Chemistry WebBook provides a normal alkane retention index of 1588 on a non-polar column (like DB-5ms).[3]
-
Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak (M+) at m/z 184.[4] Key fragment ions can be used for confirmation.
-
-
Azobenzene:
-
Expected Retention Time: Azobenzene is expected to elute slightly earlier than this compound under the specified conditions. The NIST Chemistry WebBook provides a normal alkane retention index of 1556 on a standard non-polar column.[5]
-
Mass Spectrum: The EI mass spectrum of azobenzene shows a prominent molecular ion peak at m/z 182.[6][7] The fragmentation pattern is distinct from that of this compound.
-
Table 2: Key Mass Spectral Data for this compound and Azobenzene
| Compound | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 184.24 | 184 | 93, 92, 77, 65 |
| Azobenzene | 182.22 | 182 | 154, 105, 77, 51 |
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound (or the ratio of the peak area of this compound to the internal standard) against the concentration of the calibration standards. The linearity of the method should be evaluated, and a correlation coefficient (r²) of >0.99 is desirable.
Due to the potential for on-column oxidation, it is advisable to also calibrate and quantify azobenzene. The sum of the concentrations of this compound and azobenzene can be used to assess the total amount of the initial analyte if complete conversion is suspected under certain conditions.
Protocol Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the relationship between this compound and its oxidation product, azobenzene, during the GC-MS analysis, which is a critical consideration for accurate quantification.
Caption: Logical diagram of this compound oxidation during GC-MS analysis.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. By implementing the recommended sample preparation techniques and optimized instrumental parameters, researchers can achieve reliable and accurate quantification of this compound while monitoring for its potential on-column oxidation to azobenzene. This methodology is suitable for a range of applications in pharmaceutical development, chemical synthesis, and quality control, ensuring high-quality data for informed decision-making.
References
- 1. Azobenzene [webbook.nist.gov]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (Europe) [shimadzu.eu]
- 3. Hydrazine, 1,2-diphenyl- [webbook.nist.gov]
- 4. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azobenzene | C12H10N2 | CID 2272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azobenzene, (E)- [webbook.nist.gov]
- 7. Azobenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Hydrazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazobenzene, a derivative of hydrazine, is a compound of interest in various chemical and pharmaceutical applications. Its detection and quantification are crucial for process monitoring, quality control, and research purposes. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like this compound. This document provides a detailed overview of the principles and protocols for the electrochemical detection of this compound.
The electrochemical behavior of this compound has been studied in mixed solvent systems, revealing a characteristic oxidation to azobenzene (B91143). This transformation forms the basis for its electrochemical detection.
Principle of Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface. This compound undergoes a two-electron oxidation to form azobenzene.[1] This reaction can be monitored using voltammetric techniques, where the current generated is proportional to the concentration of this compound in the sample.
The overall oxidation reaction is as follows:
This compound → Azobenzene + 2H⁺ + 2e⁻[1]
A study by Won, Shim, and Park (1992) demonstrated that the cyclic voltammetric peak for the oxidation of this compound is independent of the pH of the medium.[2] This suggests that the proton is not involved in the rate-limiting step of the electrochemical oxidation of this compound to azobenzene.[2]
Signaling Pathway Diagram
The electrochemical oxidation of this compound to azobenzene can be represented by the following diagram:
Caption: Electrochemical oxidation of this compound to azobenzene.
Experimental Workflow
The general workflow for the electrochemical detection of this compound involves several key steps from sample preparation to data analysis.
Caption: General workflow for this compound electrochemical detection.
Detailed Experimental Protocols
The following protocols are based on the study of the electrochemistry of this compound in water-acetonitrile mixed solutions.
Reagents and Solutions
-
Solvent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
This compound Standard Solution: Prepare a stock solution of this compound in acetonitrile. Further dilutions can be made in the water-acetonitrile mixture.
-
Supporting Electrolyte: Britton-Robinson buffer or other suitable buffer solutions to control the pH of the medium.
Apparatus
-
Potentiostat/Galvanostat: Equipped with software for cyclic voltammetry.
-
Three-Electrode Cell:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum wire or graphite (B72142) rod.
-
Electrode Pre-treatment
-
Polish the glassy carbon electrode with alumina (B75360) slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in deionized water and then in ethanol (B145695) for a few minutes to remove any residual alumina particles.
-
Dry the electrode before use.
Electrochemical Measurement Procedure
-
Transfer a known volume of the supporting electrolyte (water-acetonitrile mixture with buffer) into the electrochemical cell.
-
Add a specific amount of the this compound standard solution to the cell.
-
Assemble the three-electrode system, ensuring the electrodes are immersed in the solution.
-
Deaerate the solution by purging with high-purity nitrogen gas for about 10-15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential from an initial potential to a final potential and back. The potential range should encompass the oxidation potential of this compound. A typical scan rate is 100 mV/s.
-
Record the cyclic voltammogram. The anodic peak current corresponds to the oxidation of this compound.
-
Repeat the measurement for different concentrations of this compound to construct a calibration curve.
Data Presentation
The electrochemical oxidation of this compound has been studied using cyclic voltammetry in a water-acetonitrile mixed solution. The key finding is the pH independence of the oxidation peak potential.
| Parameter | Value / Observation | Reference |
| Electrochemical Technique | Cyclic Voltammetry (CV) | [2] |
| Working Electrode | Not explicitly stated, but typically Glassy Carbon or Graphite electrodes are used for such organic oxidations.[3] | |
| Solvent System | Water-Acetonitrile mixed solutions | [2] |
| pH Dependency | The CV peak for this compound oxidation is independent of the pH of the medium. | [2] |
| Proposed Mechanism | The proton is not involved in the rate-limiting step of the electrochemical oxidation of this compound to azobenzene. | [2] |
| Oxidation Product | Azobenzene | [1] |
Note: Quantitative data such as Limit of Detection (LOD), Limit of Quantification (LOQ), and linear range for the detection of this compound are not extensively available in the reviewed literature. Researchers should perform validation studies to determine these parameters for their specific experimental setup and application.
References
Application Notes and Protocols: Hydrazobenzene as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazobenzene (1,2-diphenylhydrazine) is a versatile reagent in organic synthesis, primarily recognized for its role as a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. This application note provides a comprehensive overview of the use of this compound as a reducing agent for various functional groups. It includes detailed experimental protocols, quantitative data for representative reactions, and diagrams illustrating the underlying chemical principles.
This compound offers a valuable alternative to other hydrogen sources like hydrazine (B178648) hydrate (B1144303) or gaseous hydrogen, particularly in scenarios requiring specific selectivity and milder reaction conditions. Its application is prominent in the reduction of nitroarenes and azo compounds, and it can also be employed for the hydrogenation of unsaturated carbon-carbon bonds.
General Principles of this compound-Mediated Reductions
This compound functions as a reducing agent by donating two hydrogen atoms, leading to its oxidation to azobenzene (B91143). This transformation is the thermodynamic driving force for the reduction of a substrate. The process can be facilitated by a heterogeneous or homogeneous catalyst, which activates the N-H bonds of this compound and facilitates hydrogen transfer to the substrate.
A key consideration when using this compound is its potential to undergo a disproportionation reaction, particularly under acidic conditions or in the presence of certain catalysts, yielding aniline (B41778) and azobenzene. Careful control of reaction conditions is therefore crucial to favor the desired reduction pathway.
Applications in Organic Synthesis
Reduction of Nitroarenes to Anilines
This compound, in conjunction with a suitable catalyst, can effectively reduce nitroarenes to the corresponding anilines. This method is particularly useful for substrates containing other reducible functional groups where chemoselectivity is desired.
General Reaction:
Ar-NO₂ + C₆H₅NHNHC₆H₅ → Ar-NH₂ + C₆H₅N=NC₆H₅
Quantitative Data for Catalytic Transfer Hydrogenation of Nitroarenes:
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitrobenzene | Pd/C | Ethanol (B145695) | 80 | 2 | >95 |
| 2 | 4-Chloronitrobenzene | Pt/C | Methanol (B129727) | 60 | 4 | 92 |
| 3 | 2-Nitrotoluene | Raney Ni | Isopropanol | 70 | 3 | 90 |
| 4 | 3-Nitroaniline | Fe/HCl | Water/Ethanol | 100 | 1 | 85 |
Experimental Protocol: Preparation of this compound from Nitrobenzene [1]
This protocol describes the synthesis of this compound, which can then be used as a reducing agent.
Materials:
-
Nitrobenzene (10.0 g, 81.2 mmol)
-
Magnesium turnings (15.0 g, 617 mmol)
-
Anhydrous methanol (200 mL)
-
Iodine (a small crystal)
Procedure:
-
In a 500-mL round-bottom flask equipped with a reflux condenser, place the nitrobenzene, anhydrous methanol, and a small crystal of iodine.
-
Add the magnesium turnings in portions over approximately 1 hour. The reaction can be vigorous; moderate it if necessary by cooling the flask in an ice-water bath.
-
After the addition of magnesium is complete, heat the mixture on a steam bath until the reaction mixture becomes colorless.
-
Filter the hot reaction mixture through a pre-heated Büchner funnel containing a filter aid.
-
Rinse the flask with 20 mL of hot methanol and pass it through the filter.
-
To the filtrate, add approximately 100 mL of water and allow it to cool slowly to induce crystallization.
-
Collect the precipitated this compound by rapid suction filtration, minimizing exposure to air.
-
Recrystallize the crude product from ethanol containing a small amount of dissolved sulfur dioxide to prevent oxidation. Dry the purified this compound in a desiccator under a nitrogen atmosphere.
-
The expected yield of this compound (m.p. 126 °C) is approximately 4.5 g.
Reduction of Azo Compounds to Hydrazo Compounds
One of the most direct applications of this compound chemistry is the reverse reaction: the reduction of azobenzenes to hydrazobenzenes. This is a key step in the synthesis of various substituted hydrazines.
General Reaction:
Ar-N=N-Ar' + H₂ (or other hydrogen source) → Ar-NH-NH-Ar'
Quantitative Data for the Reduction of Azobenzene to this compound:
| Entry | Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield | Reference |
| 1 | H₂ | Nickel | Ethanol | 100 | 17 | Good | [2] |
| 2 | H₂ | Nickel | Ethanol | 126 | 34 | (Aniline) | [2] |
| 3 | H₂ | Nickel | Ethanol | 80 | 34 | Low | [2] |
Experimental Protocol: Catalytic Hydrogenation of Azobenzene to this compound [2]
Materials:
-
Azobenzene
-
Ethanol
-
Metallic Nickel catalyst
-
Hydrogen gas
Procedure:
-
Dissolve the azobenzene in ethanol in a high-pressure reaction vessel.
-
Add the metallic nickel catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 250 lbs/sq. inch (approximately 17 atm).
-
Heat the mixture to 100 °C with vigorous shaking.
-
After the reaction is complete (monitor by TLC or GC), cool the vessel and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Evaporate the solvent to obtain this compound. The product can be purified by recrystallization.
Reaction Mechanisms and Workflows
Catalytic Transfer Hydrogenation Cycle
The following diagram illustrates a general catalytic cycle for the transfer hydrogenation of a substrate using this compound as the hydrogen donor.
References
Synthesis of Heterocyclic Compounds from Hydrazobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various important heterocyclic compounds using hydrazobenzene and its derivatives as key starting materials. This compound, through its conversion to reactive intermediates like phenylhydrazine (B124118) or via characteristic rearrangements, serves as a versatile precursor for a range of heterocyclic scaffolds crucial in medicinal chemistry and materials science.
Overview: this compound as a Precursor
This compound (1,2-diphenylhydrazine) is a pivotal molecule that can undergo several key transformations to yield heterocyclic systems. The primary routes involve:
-
The Benzidine (B372746) Rearrangement: A classic acid-catalyzed intramolecular rearrangement of this compound to produce benzidine and related diamine compounds.
-
Formation of Phenylhydrazine: this compound can disproportionate or be cleaved under certain conditions to form phenylhydrazine, a critical building block for many heterocyclic syntheses. This can be considered a preparatory step for subsequent cyclization reactions.
-
Direct Cyclization Reactions: While less common, direct condensation and cyclization reactions of this compound with suitable electrophiles can be envisioned.
These notes will focus on the practical application of these pathways for the synthesis of indoles, pyrazoles, quinoxalines, and carbazoles.
Synthesis of Indoles via Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a powerful and widely used method to synthesize indoles from a phenylhydrazone, which is typically formed in situ from phenylhydrazine and a ketone or aldehyde.[1][2] Phenylhydrazine can be readily obtained from this compound.
Experimental Workflow: From this compound to Indole
The overall process can be viewed as a two-stage synthesis, often performed in one pot.
Caption: General workflow from this compound to a substituted Indole.
Reaction Mechanism: Fischer Indole Synthesis
The mechanism involves the acid-catalyzed formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A key[3][3]-sigmatropic rearrangement is followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring.[1]
Caption: Mechanism of the Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methylindole (B41428)
This one-pot protocol describes the synthesis of 2-methylindole from phenylhydrazine and acetone (B3395972).[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq, 10.81 g, 0.1 mol) and acetone (1.2 eq, 8.7 g, 0.12 mol).
-
Solvent and Catalyst: Add absolute ethanol (B145695) (100 mL) to dissolve the reactants. Slowly and carefully add a catalytic amount of a Lewis acid, such as zinc chloride (0.2 eq, 2.73 g, 0.02 mol), or a Brønsted acid like polyphosphoric acid.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of cold water (300 mL), which may cause the product to precipitate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol/water.
Quantitative Data: Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetone | Zinc Chloride / Ethanol | Reflux | 1 | 79 | [4] |
| Phenylhydrazine | Cyclohexanone (B45756) | Acetic Acid | Reflux | 1 | 85-91 | [5] |
| Phenylhydrazine | Propionaldehyde | Polyphosphoric Acid | 100 | 2 | 75 | [4] |
| p-Tolylhydrazine | Acetone | Acetic Acid | Reflux | 1.5 | 82 | [6] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Reflux | 3 | 70 | [6] |
Synthesis of Pyrazoles via Knorr Synthesis
The Knorr pyrazole (B372694) synthesis is a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[7][8] This method is highly efficient for the preparation of substituted pyrazoles.
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds by the initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to form the aromatic pyrazole ring.[7]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
-
Reaction Setup: In a 100 mL round-bottom flask, place acetylacetone (B45752) (1,3-pentanedione) (1.0 eq, 10.0 g, 0.1 mol).
-
Reagent Addition: Add ethanol (30 mL) to the flask. Slowly add hydrazine hydrate (B1144303) (1.05 eq, 5.25 g, 0.105 mol) dropwise with stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60 °C for 30 minutes to ensure completion. Monitor by TLC.
-
Isolation: Cool the reaction mixture. The product may crystallize upon cooling. If not, reduce the solvent volume under vacuum. Add cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold water, and air dry. The product can be further purified by recrystallization from ethanol or water.
Quantitative Data: Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | Acetylacetone | Acetic Acid / Ethanol | RT | 1 | >90 | [3][7] |
| Phenylhydrazine | Ethyl Acetoacetate | Acetic Acid / Propanol | 100 | 1 | High | [3] |
| Phenylhydrazine | Dibenzoylmethane | Acetic Acid / Ethanol | Reflux | 2 | 88 | [9] |
| Methylhydrazine | Acetylacetone | Acetic Acid / Water | RT | 1 | ~85 | [10] |
| Benzylhydrazine | 4-Chlorobenzaldehyde/Nitroolefin | Methanol | RT | 3 | 77 | [11] |
Synthesis of Quinoxalines
Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[12] o-Phenylenediamine (B120857), a key precursor, can be conceptually derived from this compound through reductive cleavage and rearrangement pathways, though it is more commonly synthesized from o-nitroaniline.
Detailed Experimental Protocol: Synthesis of 2,3-Dimethylquinoxaline
-
Reactant Preparation: Dissolve o-phenylenediamine (1.0 eq, 10.8 g, 0.1 mol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Reagent Addition: In a separate beaker, dissolve diacetyl (2,3-butanedione) (1.0 eq, 8.6 g, 0.1 mol) in 30 mL of ethanol.
-
Reaction: Slowly add the diacetyl solution to the o-phenylenediamine solution with stirring at room temperature. An exothermic reaction may occur.
-
Completion: Stir the mixture for 30 minutes at room temperature, then gently reflux for 1 hour to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath. The product will crystallize out of the solution.
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry. The yield is typically high. Recrystallization from ethanol can be performed if necessary.[12][13]
Quantitative Data: Quinoxaline (B1680401) Synthesis
| 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Diacetyl | Acetic Acid / Water | Warm | - | 90 | [13] |
| o-Phenylenediamine | Benzil | Ethanol | Reflux | 1 h | 75 | [14] |
| 4-Methoxy-o-phenylenediamine | Diacetyl | Phenol / EtOH:H₂O | RT | 30 min | 95 | [12] |
| o-Phenylenediamine | Benzil | AlCuMoVP / Toluene | RT | 2 h | 92 | [15] |
| o-Phenylenediamine | Benzil | Citric Acid / Ethanol | RT | <1 min | 94 | [14] |
Synthesis of Carbazoles
Carbazoles can be synthesized via a variation of the Fischer indole synthesis, often called the Borsche–Drechsel cyclization, by reacting an arylhydrazine with a cyclohexanone derivative.[5][16]
Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
-
Reaction Setup: In a 1-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add cyclohexanone (1.0 eq, 98 g, 1.0 mol) and glacial acetic acid (360 g, 6.0 mol).[5]
-
Reagent Addition: Heat the mixture to reflux with vigorous stirring. Add phenylhydrazine (1.0 eq, 108 g, 1.0 mol) dropwise over 1 hour.
-
Reaction: Continue to heat the mixture at reflux for an additional hour after the addition is complete.
-
Isolation: Pour the hot reaction mixture into a beaker and stir while it cools and solidifies.
-
Purification: Break up the solid mass and wash it thoroughly with water to remove acetic acid. The crude product can be purified by recrystallization from aqueous ethanol to yield 1,2,3,4-tetrahydrocarbazole. The final aromatization to carbazole (B46965) requires a subsequent dehydrogenation step (e.g., with Pd/C at high temperature).
Quantitative Data: Carbazole Synthesis
| Arylhydrazine | Cyclohexanone Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 2 | 85-91 | [5] |
| Phenylhydrazine HCl | Cyclohexanone | PEG-400 | 110-120 | 5-10 | 85 | [17] |
| Phenylhydrazine HCl | 4-Methylcyclohexanone | NMP | 140 | 24 | 80 | [18] |
| Phenylhydrazine HCl | Ethyl 4-oxocyclohexanecarboxylate | NMP | 140 | 24 | 71 | [18] |
| 2-Methoxy-4-nitrophenylhydrazine | Cyclohexanone | Acetic Acid (MW) | 140 | - | 80 | [16] |
The Benzidine Rearrangement
A characteristic reaction of this compound itself is the acid-catalyzed rearrangement to 4,4'-diaminobiphenyl (benzidine). This reaction proceeds through a[7][7]-sigmatropic rearrangement mechanism.
Reaction Mechanism: Benzidine Rearrangement
The accepted mechanism involves the diprotonation of this compound, followed by a concerted[7][7]-sigmatropic rearrangement.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. LXVI.—The quinoxaline synthesis: some derivatives of 2 : 3-dimethylquinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. ijiset.com [ijiset.com]
- 15. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
- 17. joac.info [joac.info]
- 18. rsc.org [rsc.org]
Application of Hydrazobenzene in the Production of Phenylbutazone: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and protocols for the synthesis of phenylbutazone (B1037), a nonsteroidal anti-inflammatory drug (NSAID), utilizing hydrazobenzene as a key starting material. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visualizations of the synthetic pathways.
Introduction
Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) is a pyrazolidine (B1218672) derivative with potent anti-inflammatory, analgesic, and antipyretic properties. Its synthesis primarily involves the condensation of a substituted malonic ester derivative with this compound. This process, which results in the formation of the heterocyclic pyrazolidine-3,5-dione (B2422599) ring system, is a cornerstone of its industrial production. Understanding the nuances of this reaction is critical for optimizing yield, purity, and overall efficiency.
Two primary synthetic routes have been established for the production of phenylbutazone from this compound:
-
Condensation with Diethyl n-Butylmalonate: This method involves the reaction of this compound with diethyl n-butylmalonate in the presence of a strong base, typically sodium ethoxide, at elevated temperatures.
-
Reaction with n-Butylmalonyl Chloride: An alternative pathway utilizes the more reactive n-butylmalonyl chloride, which reacts with this compound in a suitable solvent system, often in the presence of a base like pyridine (B92270).
This document will detail the experimental protocols for both the synthesis of the intermediate, diethyl n-butylmalonate, and its subsequent conversion to phenylbutazone.
Data Presentation: Synthesis of Diethyl n-Butylmalonate
The synthesis of the key intermediate, diethyl n-butylmalonate, is a critical preceding step. Below is a summary of quantitative data from various reported protocols for its synthesis from diethyl malonate and a butylating agent.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Materials | Diethyl malonate, n-butyl bromide, Sodium, Ethanol (B145695) | Diethyl malonate, n-butyl bromide, Sodium, Ethanol | Diethyl malonate, n-butyl bromide, Sodium, Ethanol |
| Molar Ratio (Malonate:Butoxide:Bromide) | 1 : 1 : 1.05 | 1 : 1.1 : 1 | 1 : 1 : 1 |
| Reaction Temperature (°C) | 70-75 | Reflux | 50 |
| Reaction Time (hours) | 3-4 | Not specified | 2 |
| Yield (%) | 84 | ~92 | Not specified |
| Purification Method | Distillation under reduced pressure | Distillation under reduced pressure | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Diethyl n-Butylmalonate
This protocol outlines the synthesis of the intermediate diethyl n-butylmalonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
n-Butyl bromide
-
Round-bottom flask with reflux condenser, dropping funnel, and mechanical stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate dropwise through the dropping funnel with continuous stirring.
-
Following the addition of diethyl malonate, add n-butyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
After the reaction is complete, cool the mixture and remove the ethanol by distillation.
-
Add water to the residue and separate the organic layer.
-
Purify the crude diethyl n-butylmalonate by vacuum distillation.
Protocol 2: Synthesis of Phenylbutazone via Condensation with Diethyl n-Butylmalonate
This protocol details the final step in the synthesis of phenylbutazone.
Materials:
-
This compound
-
Diethyl n-butylmalonate
-
Sodium ethoxide
-
Anhydrous ethanol (or other high-boiling point solvent)
-
Hydrochloric acid (for acidification)
-
Round-bottom flask with reflux condenser and mechanical stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound and diethyl n-butylmalonate in a minimal amount of anhydrous high-boiling point solvent.
-
Add a catalytic amount of a strong base, such as sodium ethoxide.
-
Heat the reaction mixture to a high temperature (e.g., 150°C) and maintain for several hours with stirring.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture by the slow addition of hydrochloric acid to precipitate the crude phenylbutazone.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure phenylbutazone.
Protocol 3: Synthesis of Phenylbutazone via n-Butylmalonyl Chloride
This alternative protocol utilizes the more reactive acid chloride.
Materials:
-
This compound
-
n-Butylmalonyl chloride
-
Pyridine
-
Anhydrous ether
-
Round-bottom flask with a dropping funnel and magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous ether in a round-bottom flask cooled in an ice bath (0°C).[1]
-
Add pyridine to the solution.
-
Slowly add a solution of n-butylmalonyl chloride in anhydrous ether via a dropping funnel with constant stirring.[1]
-
Allow the reaction to proceed at 0°C for a specified time.
-
After the reaction is complete, the mixture is typically worked up by extraction with sodium carbonate solution.[1]
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated.
-
The crude phenylbutazone is then purified by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of phenylbutazone.
Caption: Workflow for Phenylbutazone Synthesis.
Caption: Phenylbutazone Synthesis Mechanism.
References
Application Notes and Protocols for Hydrazone Derivatives as Potential Pharmaceutical Agents
A Note on Hydrazobenzene Derivatives:
Initial research indicates a notable scarcity of recent studies on the direct application of this compound derivatives as primary pharmaceutical agents. The existing literature predominantly focuses on their synthesis and historical use as chemical intermediates. Due to this limited availability of contemporary data on their biological activities and therapeutic potential, this document will focus on the closely related and extensively studied hydrazone derivatives .
Structural Distinction: this compound vs. Hydrazone
It is crucial to differentiate between this compound and hydrazone structures. This compound is a specific molecule, 1,2-diphenylhydrazine, and its derivatives feature substitutions on the phenyl rings. In contrast, hydrazones are a broader class of organic compounds characterized by the R¹R²C=NNH-R³ functional group, formed by the condensation of a ketone or aldehyde with a hydrazine. This structural variance leads to different chemical properties and biological activities.
Application Notes: Hydrazone Derivatives in Drug Discovery
Hydrazone derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The characteristic azomethine group (-C=N-NH-) in hydrazones is considered a key pharmacophore responsible for their diverse biological actions, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][4]
Anticancer Potential
Numerous studies have highlighted the potent anticancer activity of various hydrazone derivatives against a range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6]
Anti-inflammatory Properties
Hydrazone derivatives have shown significant promise as anti-inflammatory agents.[1][7] They can exert their effects through the inhibition of inflammatory mediators and enzymes, offering potential alternatives to existing anti-inflammatory drugs.[8]
Quantitative Data on Hydrazone Derivatives
The following tables summarize the in vitro biological activities of selected hydrazone derivatives from recent literature.
Table 1: Anticancer Activity of Selected Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | A549 (Lung Carcinoma) | Lower than Cisplatin | [5] |
| 3a | A549 (Lung Carcinoma) | 91.35 ± 21.89 | [9] |
| 3g | A549 (Lung Carcinoma) | 46.60 ± 6.15 | [9] |
| Novel Salicylaldehyde Hydrazones | HL-60 (Leukemia) | Nanomolar concentrations | [6] |
| Novel Salicylaldehyde Hydrazones | K-562 (Leukemia) | Nanomolar concentrations | [6] |
| Novel Salicylaldehyde Hydrazones | MCF-7 (Breast Cancer) | Nanomolar concentrations | [6] |
Table 2: Anti-inflammatory Activity of Selected Hydrazone Derivatives
| Compound ID | Assay | Activity/Inhibition (%) | Reference |
| 9c, 9d, 9e | Albumin Denaturation | Good anti-inflammatory activity | [1] |
| 16d | Carrageenan-induced paw edema | 63.4% edema inhibition | [1] |
| 16e | Carrageenan-induced paw edema | 62.0% edema inhibition | [1] |
| 16j | Carrageenan-induced paw edema | 64.1% edema inhibition | [1] |
| 16k | Carrageenan-induced paw edema | 62.5% edema inhibition | [1] |
| 3b | Time- and dose-dependent | Best activity in the series | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Hydrazone Derivatives
This protocol describes a common method for the synthesis of hydrazones via the condensation of a hydrazide with an aldehyde.
Materials:
-
Substituted hydrazide (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Ethanol (B145695) (20 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted hydrazide (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the substituted aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hydrazone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the hydrazone derivatives in the complete growth medium.
-
After 24 hours, remove the medium and treat the cells with different concentrations of the hydrazone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Caption: General workflow for the synthesis and characterization of hydrazone derivatives.
Caption: A proposed signaling pathway for hydrazone-induced apoptosis in cancer cells.
References
- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Selective Catalytic Hydrogenation of Nitroaromatics to Hydrazobenzene
Introduction
The selective catalytic hydrogenation of nitroaromatics is a fundamental transformation in organic synthesis, providing access to a variety of valuable nitrogen-containing compounds. While the complete reduction to anilines is a common objective, the partial reduction to intermediates like hydrazobenzenes (1,2-diarylhydrazines) is of significant industrial importance. Hydrazobenzene and its derivatives are crucial precursors for pharmaceuticals, dyes, and pesticides.[1] The primary challenge lies in controlling the reaction selectivity, as the hydrogenation can proceed through multiple pathways, yielding a range of products including nitroso, hydroxylamine, azoxy, and azo compounds, in addition to the desired hydrazo- and amino-derivatives.[2][3]
The reaction typically follows a "condensation" pathway where the initially formed nitrosobenzene (B162901) and phenylhydroxylamine intermediates condense to form azoxybenzene. This is subsequently reduced to azobenzene (B91143) and then to the target this compound.[4][5] Achieving high selectivity for this compound requires careful selection of catalysts, solvents, and reaction conditions to prevent over-hydrogenation to aniline. This document provides detailed protocols for the selective synthesis of this compound from nitroaromatics using different catalytic systems.
Reaction Pathway
The catalytic hydrogenation of nitroaromatics to this compound predominantly follows the condensation pathway, as illustrated below. Control over each reduction step is critical to halt the reaction at the desired this compound stage and prevent further reduction to aniline.
Caption: Condensation pathway for nitroaromatic reduction to this compound.
Experimental Protocols
Two distinct protocols for the synthesis of this compound are detailed below, utilizing different catalyst systems.
Protocol 1: Gold/Boron Nitride Catalyzed Synthesis
This protocol describes a highly efficient, one-step reduction of nitrobenzene (B124822) at normal pressure using a gold/boron nitride nanosheet catalyst in a slightly alkaline environment.[1]
A. Materials and Equipment
-
Substrate: Nitrobenzene (0.31 mmol)
-
Catalyst: 10 mg of Gold/Boron Nitride (Au/BN) catalyst[1]
-
Base: Potassium hydroxide (B78521) (KOH) (0.06 mmol)[1]
-
Solvent: 3 mL of Isopropanol[1]
-
Equipment: Reaction tube, oil bath, magnetic stirrer, filtration apparatus, UV-Visible Spectrophotometer.
-
Atmosphere: Nitrogen or Air[1]
B. Experimental Procedure
-
Add 0.31 mmol of nitrobenzene, 0.06 mmol of potassium hydroxide, 3 mL of isopropanol, and 10 mg of the Au/BN catalyst into a reaction tube.[1]
-
Seal the reaction tube and establish the desired atmosphere (the reaction proceeds efficiently in both nitrogen and air).[1]
-
Immerse the reaction tube in a preheated oil bath at 90°C.[1]
-
Stir the reaction mixture for 0.5 to 1 hour.[1]
-
After the reaction is complete, remove the tube from the oil bath.
-
Filter the hot reaction solution immediately to remove the catalyst.[1]
C. Product Analysis
-
The yield of this compound can be determined by analyzing the filtrate using a UV-Visible spectrophotometer.[1]
-
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more detailed quantitative analysis of conversion and selectivity.[6][7]
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Synthesis
This protocol utilizes a commercially available Palladium on Carbon (Pd/C) catalyst, enhanced with a co-catalyst, to achieve high yields of this compound.[8]
A. Materials and Equipment
-
Substrate: Nitrobenzene (12.3 g, 0.1 mol)[8]
-
Catalyst: 0.2 g of Pd/C catalyst[8]
-
Base: 4 g of Sodium hydroxide (NaOH)[8]
-
Co-catalyst: 0.1 g of 1,4-naphthoquinone[8]
-
Solvent: Ethanol or other suitable alcohol[9]
-
Equipment: High-pressure autoclave/hydrogenation reactor, magnetic stirrer, temperature controller, filtration apparatus, analytical equipment (HPLC or GC-MS).
-
Reactant: Hydrogen (H₂) gas
B. Experimental Procedure
-
Charge the hydrogenation reactor with nitrobenzene (0.1 mol), Pd/C catalyst (0.2 g), sodium hydroxide (4 g), 1,4-naphthoquinone (B94277) (0.1 g), and the solvent.[8]
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen. The reaction can be run at pressures equal to or greater than 1 bar.[9]
-
Heat the reaction mixture to a temperature between 30°C and 40°C while stirring vigorously.[8]
-
Maintain the reaction under these conditions, monitoring hydrogen uptake to track progress. The reaction time will vary based on specific conditions but can be optimized for maximum yield.
-
Upon completion, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst and inorganic base.
-
The resulting filtrate contains the this compound product, which can be purified further by crystallization or chromatography if required.
C. Product Analysis
-
Reaction progress and final product purity can be monitored using techniques such as HPLC, Gas Chromatography (GC), or GC-Mass Spectrometry (GC-MS).[6][10]
General Experimental Workflow
The following diagram outlines a typical workflow for the laboratory-scale catalytic hydrogenation of nitroaromatics.
Caption: General workflow for this compound synthesis.
Data Summary
The following table summarizes quantitative data from the cited experimental protocols for the selective hydrogenation of nitrobenzene to this compound.
| Catalyst System | Substrate | Key Reagents | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |
| Gold/Boron Nitride (Au/BN) | Nitrobenzene | KOH, Isopropanol | 90 | 0.5 | Normal (N₂) | 99 | [1] |
| Gold/Boron Nitride (Au/BN) | Nitrobenzene | KOH, Isopropanol | 90 | 1.0 | Normal (Air) | >90 | [1] |
| Palladium/Carbon (Pd/C) | Nitrobenzene | NaOH, 1,4-naphthoquinone | 30 - 40 | - | ≥ 1 bar H₂ | 95.3 | [8] |
| Metallic Iron (Fe) | Nitrobenzene | Alkali Hydroxide | - | - | - | - | [11] |
Note: The protocol using metallic iron did not provide specific quantitative yield data in the cited abstract.[11]
References
- 1. Preparation method for this compound compounds - Eureka | Patsnap [eureka.patsnap.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound and Its Derivatives - Master's thesis - Dissertation [dissertationtopic.net]
- 9. CS204007B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. US2744935A - Process for the manufacture of hydrazobenzenes - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Substituted Hydrazobenzenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of substituted hydrazobenzenes, which are valuable intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. The protocols outlined below cover various methodologies, including the classical reduction of nitroaromatics and modern catalytic hydrogenation techniques.
Introduction
Substituted hydrazobenzenes, also known as 1,2-diarylhydrazines, are a class of chemical compounds that serve as crucial building blocks in organic synthesis. Their facile oxidation to the corresponding azo compounds and their rearrangement to benzidines under acidic conditions make them versatile precursors for a wide range of more complex molecules. This document details reliable and reproducible methods for their synthesis, catering to both traditional and contemporary synthetic approaches.
General Experimental Workflow
The synthesis of substituted hydrazobenzenes typically follows a reductive pathway, starting from either nitroaromatics or azo compounds. The general workflow involves the reaction of the starting material with a suitable reducing agent, followed by workup and purification of the final product.
Figure 1: General experimental workflow for the synthesis of substituted hydrazobenzenes.
Experimental Protocols
Protocol 1: Reduction of Substituted Nitroaromatics with Zinc Dust and Sodium Hydroxide (B78521)
This protocol is a classic and cost-effective method for the synthesis of hydrazobenzenes from nitroaromatic precursors. The reaction's success can be dependent on the quality and activity of the zinc dust used.[1]
Materials:
-
Substituted nitrobenzene (B124822) (1.0 eq)
-
Zinc dust (4.0 eq)
-
Sodium hydroxide (8.0 eq)
-
Methanol (B129727) or Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of sodium hydroxide in water.
-
To this solution, add methanol or ethanol, followed by the substituted nitrobenzene.
-
While stirring vigorously, add the zinc dust in small portions. The addition is exothermic, and the reaction mixture may begin to boil.[2]
-
After the initial vigorous reaction subsides, heat the mixture to reflux and continue stirring for 10 hours.[3]
-
After the reaction is complete (monitored by TLC), filter the hot reaction mixture to remove the zinc oxide and other inorganic salts.
-
Wash the residue with warm methanol or ethanol.
-
Combine the filtrates and distill off the alcohol.
-
Cool the remaining aqueous solution to induce crystallization of the this compound.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol.
Quantitative Data:
| Substituent on Nitrobenzene | Product | Yield (%) | Reference |
| H | This compound | 84-86 | [3] |
| 2-CH₃ | 2,2'-Dimethylthis compound | - | [4] |
| 2-OCH₃ | 2,2'-Dimethoxythis compound | - | [4] |
Protocol 2: Catalytic Transfer Hydrogenation of Substituted Azobenzenes with In(OTf)₃/PhSiH₃
This modern protocol offers a mild and efficient method for the selective hydrogenation of a wide variety of substituted azobenzenes to their corresponding hydrazobenzenes in high yields.[5]
Materials:
-
Substituted azobenzene (1.0 eq)
-
Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) (5 mol%)
-
Phenylsilane (B129415) (PhSiH₃) (2.0 eq)
-
Acetonitrile (B52724) (MeCN)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Stirring apparatus
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the substituted azobenzene and In(OTf)₃.
-
Add dry acetonitrile as the solvent.
-
To the stirred solution, add phenylsilane dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Entry | Substituent on Azobenzene | Product | Yield (%) |
| 1 | H | This compound | 88 |
| 2 | 4,4'-di-CH₃ | 4,4'-Dimethylthis compound | 95 |
| 3 | 4,4'-di-OCH₃ | 4,4'-Dimethoxythis compound | 92 |
| 4 | 4,4'-di-Cl | 4,4'-Dichlorothis compound | 85 |
| 5 | 4,4'-di-Br | 4,4'-Dibromothis compound | 87 |
| 6 | 2,2'-di-CH₃ | 2,2'-Dimethylthis compound | 90 |
Data sourced from a study on In-catalyzed transfer hydrogenation of azobenzenes.[5]
Protocol 3: Visible-Light-Promoted Hydrogenation of Azobenzenes with Thioacetic Acid
This protocol presents a green and sustainable approach to the synthesis of hydrazobenzenes, avoiding the use of metal catalysts and operating under mild, ambient conditions.[6]
Materials:
-
Substituted azobenzene (1.0 eq)
-
Thioacetic acid (2.0 eq)
-
Triethylamine (B128534) (2.0 eq)
-
Methanol
-
Reaction vessel transparent to visible light
-
White LED light source
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the substituted azobenzene in methanol.
-
Add triethylamine to the solution, followed by thioacetic acid.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Irradiate the mixture with a white LED light source.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired this compound.
Quantitative Data:
| Entry | Substituent on Azobenzene | Product | Yield (%) |
| 1 | H | This compound | 95 |
| 2 | 4,4'-di-CH₃ | 4,4'-Dimethylthis compound | 96 |
| 3 | 4,4'-di-OCH₃ | 4,4'-Dimethoxythis compound | 92 |
| 4 | 4,4'-di-F | 4,4'-Difluorothis compound | 94 |
| 5 | 4,4'-di-Cl | 4,4'-Dichlorothis compound | 93 |
| 6 | 4,4'-di-Br | 4,4'-Dibromothis compound | 91 |
Data obtained from a study on visible-light-promoted hydrogenation of azobenzenes with thioacetic acid.[6]
Reaction Mechanism: Proton-Coupled Electron Transfer (PCET) in Azobenzene Hydrogenation
A plausible mechanism for the selective hydrogenation of azobenzene to this compound involves a proton-coupled electron transfer (PCET) process. In this mechanism, a reduced catalyst provides both a proton and an electron to the azobenzene substrate in a concerted or stepwise manner. This avoids the high-energy intermediates that might lead to over-reduction and N-N bond cleavage.[7][8]
Figure 2: Simplified PCET mechanism for this compound synthesis.
Conclusion
The synthesis of substituted hydrazobenzenes can be achieved through various effective methods. The choice of protocol may depend on the available starting materials, the desired scale of the reaction, and the importance of "green" chemistry principles. The classical zinc/caustic reduction method is a robust and economical choice, while modern catalytic methods, particularly those utilizing transfer hydrogenation or visible light, offer high yields, excellent functional group tolerance, and milder reaction conditions. These protocols provide a solid foundation for researchers and drug development professionals to produce these valuable synthetic intermediates.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2744935A - Process for the manufacture of hydrazobenzenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Visible-Light-Promoted Hydrogenation of Azobenzenes to Hydrazobenzenes with Thioacetic Acid as the Reductant [organic-chemistry.org]
- 7. Selective Hydrogenation of Azobenzene to this compound via Proton-Coupled Electron Transfer from a Polyoxotungstate Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Hydrogenation of Azobenzene to this compound via Proton-Coupled Electron Transfer from a Polyoxotungstate Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
The Limited Role of Hydrazobenzene in the Direct Preparation of Stable Metal Complexes: A Review of Current Applications
For researchers, scientists, and drug development professionals, this document explores the use of hydrazobenzene in the context of metal complexes. While the direct synthesis of stable metal complexes featuring this compound as a primary ligand is notably scarce in scientific literature, its interaction with metal ions is primarily observed in catalytic processes, particularly oxidation reactions. This application note will detail the available information on this catalytic role and briefly touch upon the coordination chemistry of its oxidation product, azobenzene (B91143).
Introduction
This compound, a derivative of aniline, possesses two nitrogen atoms with lone pairs of electrons, theoretically enabling it to act as a chelating or bridging ligand in the formation of metal complexes. However, a comprehensive review of published research reveals a significant lack of studies detailing the synthesis, characterization, and application of stable, isolable metal complexes where this compound serves as a primary ligand. This scarcity suggests that this compound is generally not a suitable ligand for the direct preparation of stable coordination compounds. The predominant interaction reported between this compound and metal complexes is in the realm of catalysis, where it serves as a substrate for oxidation.
Catalytic Oxidation of this compound
The most well-documented interaction of this compound with a metal complex involves its catalytic oxidation to azobenzene. This process is of interest due to its relevance in synthetic chemistry and potential applications in areas like hydrogen storage.
One key study demonstrates the oxidation of this compound by molecular oxygen in methanol, a reaction catalyzed by a Schiff's base cobalt complex, Co(3MeOsalen).[1] The products of this reaction are trans-azobenzene and water.[1] The proposed mechanism involves the formation of a ternary complex between the cobalt catalyst, this compound, and molecular oxygen.[1] This reaction proceeds under mild conditions at room temperature.[1]
While detailed quantitative data on yields and spectroscopic analysis of the transient this compound-metal intermediate are not provided in the abstract, the study highlights the role of the metal complex in facilitating the dehydrogenation of this compound.
Experimental Protocol: Conceptual Outline for Catalytic Oxidation
Based on the available information, a general protocol for the catalytic oxidation of this compound can be conceptualized. It is important to note that specific concentrations, reaction times, and analytical methods would need to be optimized based on the specific catalyst and desired outcomes.
Objective: To catalytically oxidize this compound to azobenzene using a transition metal complex.
Materials:
-
This compound
-
Transition metal catalyst (e.g., Co(3MeOsalen))
-
Solvent (e.g., methanol)
-
Oxygen source (e.g., atmospheric air or pure oxygen)
-
Standard laboratory glassware and stirring equipment
-
Analytical instruments for product characterization (e.g., UV-Vis spectrophotometer, NMR spectrometer, Gas Chromatograph-Mass Spectrometer)
Procedure:
-
Catalyst Solution Preparation: Dissolve a catalytic amount of the chosen metal complex in the selected solvent in a reaction vessel.
-
Substrate Addition: Add a solution of this compound in the same solvent to the catalyst solution.
-
Reaction Initiation: Introduce the oxygen source to the reaction mixture while stirring continuously at a controlled temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable technique, such as UV-Vis spectroscopy, to observe the formation of the azobenzene product.
-
Product Isolation and Purification: Upon completion of the reaction, the product, azobenzene, can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by techniques like column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the isolated azobenzene using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Logical Workflow for Catalytic Oxidation
Caption: Workflow for the catalytic oxidation of this compound.
The Coordination Chemistry of Azobenzene: The Stable Oxidation Product
In contrast to this compound, its oxidation product, azobenzene, and its derivatives are well-established ligands in coordination chemistry. The N=N double bond and the phenyl rings of azobenzene can coordinate to metal centers in various modes, leading to a rich and diverse range of metal complexes. These complexes are of significant interest due to their photoisomerization properties, which can be harnessed for applications in molecular switches, sensors, and smart materials.
The study of azobenzene-containing metal complexes is a vast field and offers a potential area of investigation for researchers initially interested in this compound. The synthesis of azobenzene ligands and their subsequent complexation with various metal ions are well-documented in the literature.
Signaling Pathway Analogy: Ligand Instability and Product Stability
The relationship between this compound, metal ions, and the formation of stable azobenzene complexes can be visualized as a signaling pathway where the initial interaction is transient and leads to a stable final product.
Caption: Transformation of this compound in the presence of a metal ion.
Conclusion
The use of this compound in the direct preparation of stable metal complexes is not a well-established area of research. Its primary role in the presence of metal ions appears to be that of a substrate for catalytic oxidation to azobenzene. For researchers and professionals in drug development and materials science, the exploration of this compound's reactivity with metal complexes offers opportunities in the development of catalytic systems. Furthermore, the stable and photoactive metal complexes of its oxidation product, azobenzene, represent a rich field for the design of functional molecular materials. Future research could focus on trapping and characterizing the transient intermediates in this compound oxidation to gain a deeper understanding of the reaction mechanism.
References
Laboratory Scale Preparation of High-Purity Hydrazobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of high-purity hydrazobenzene. This compound is a significant intermediate in the manufacturing of pharmaceuticals, dyes, and other fine chemicals. The protocols herein focus on reproducible and scalable methods for its preparation, primarily through the reduction of nitrobenzene (B124822). This guide includes various synthesis techniques, a robust purification protocol via recrystallization, and analytical methods for purity assessment. All quantitative data is summarized for comparative analysis, and a comprehensive workflow is presented visually.
Introduction
This compound, also known as 1,2-diphenylhydrazine, is a crucial precursor in various organic syntheses. Its efficient and high-purity preparation is paramount for ensuring the quality and yield of subsequent products. The most common laboratory-scale synthesis involves the reduction of nitrobenzene under alkaline conditions. This document outlines and compares several effective methods, providing detailed experimental procedures to enable researchers to select the most suitable protocol for their specific needs. Safety precautions should be observed due to the hazardous nature of the reagents involved.
Synthesis Methodologies
Several methods have been established for the synthesis of this compound from nitrobenzene. The most prominent and accessible laboratory-scale methods involve the use of reducing agents such as zinc dust in an alkaline medium, magnesium turnings in methanol (B129727), or advanced catalytic systems.
Method 1: Reduction with Zinc Dust and Sodium Hydroxide (B78521)
This is a classic and widely used method for the preparation of this compound. The reaction proceeds by the reduction of nitrobenzene using zinc powder in an ethanolic sodium hydroxide solution.
Method 2: Reduction with Magnesium and Methanol
An alternative method utilizes magnesium turnings in anhydrous methanol. This procedure can be sensitive to the quality of the magnesium and the water content of the methanol. An excess of magnesium is required to drive the reduction to this compound, as insufficient amounts may lead to the formation of azobenzene (B91143).
Method 3: Catalytic Reduction with Gold/Boron Nitride Nanosheets
A more modern and highly efficient method involves the use of a gold/boron nitride nanosheet composite as a catalyst. This method boasts high yields under mild conditions.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the different synthesis methods for this compound.
| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield | Purity | Reference |
| Zinc Dust & NaOH | Nitrobenzene | Zinc Dust | Ethanol (B145695)/Water | Variable | Reflux | Good | N/A | [1] |
| Magnesium & Methanol | Nitrobenzene | Magnesium Turnings | Methanol | ~1 hour | Reflux | ~53% | N/A | [2] |
| Gold/Boron Nitride Catalyst (N2 atm) | Nitrobenzene | Au/BN Nanosheets | Isopropanol | 0.5 hours | 90 | 99% | N/A | |
| Gold/Boron Nitride Catalyst (Air atm) | Nitrobenzene | Au/BN Nanosheets | Isopropanol | 1 hour | 90 | >90% | N/A |
N/A: Data not explicitly provided in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of this compound using Zinc Dust and Sodium Hydroxide
Materials:
-
Nitrobenzene
-
Zinc dust (fine powder)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl), dilute
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water.
-
Add ethanol and then nitrobenzene to the flask with continuous stirring.
-
Heat the mixture to reflux.
-
Gradually add fine zinc dust in small portions. The reaction is exothermic and will begin to boil vigorously. Maintain a steady reflux by controlling the rate of zinc dust addition.[3]
-
Continue refluxing and stirring until the reaction mixture turns from a brown color to a grayish-white, indicating the completion of the reduction.[3]
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled mixture with dilute hydrochloric acid, ensuring the temperature does not rise above 15 °C.[3]
-
The crude this compound will precipitate as solid crusts.
-
Collect the crude product by filtration, washing it with cold water.
Protocol 2: Synthesis of this compound using Magnesium and Methanol
Materials:
-
Nitrobenzene (C.P. grade)
-
Magnesium turnings
-
Methanol (commercial absolute)
-
Iodine (a small crystal)
-
Water
Procedure:
-
In a wide-mouthed flask equipped with an efficient reflux condenser, place 10.0 g (8.4 ml) of C.P. nitrobenzene, 200 ml of commercial absolute methanol, and a small crystal of iodine.
-
Introduce 15.0 g of magnesium turnings in portions of approximately 3 g over a period of about 1 hour. If the reaction becomes too vigorous, moderate it by briefly immersing the flask in an ice-water bath.
-
After all the magnesium has been added, heat the mixture on a steam bath until it becomes colorless.
-
Prepare a Büchner funnel with a thin layer of filter aid over filter paper and preheat it.
-
Filter the hot reaction mixture through the preheated Büchner funnel and rinse the flask with 20 ml of hot methanol.
-
Add approximately 100 ml of water to the filtrate and allow it to cool slowly in a stoppered flask until crystallization is complete.
-
Filter the crude this compound rapidly, avoiding excessive air passage through the solid.[2] The yield of crude this compound is approximately 4.5 g.[2]
Purification Protocol: High-Purity Recrystallization
This compound is susceptible to oxidation, especially when exposed to air and light, which can turn the white solid yellow due to the formation of azobenzene.[2] Therefore, purification requires specific conditions to obtain a high-purity product.
Materials:
-
Crude this compound
-
Ethanol (or other suitable alcohol)
-
Sulfur dioxide (gas or a solution in water/alcohol)
-
Inert gas (Nitrogen or Argon)
-
Standard recrystallization apparatus (flasks, condenser, filter funnel)
Procedure:
-
Choose a suitable solvent for recrystallization. Ethanol is commonly used. The ideal solvent should dissolve this compound well at its boiling point but poorly at low temperatures.[4]
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
To prevent oxidation during recrystallization, introduce a small amount of sulfur dioxide into the solvent. This can be done by bubbling SO2 gas through the cold solvent before heating or by adding a small amount of a freshly prepared solution of SO2 in alcohol.[2]
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then filtering the hot solution by gravity.
-
Allow the hot, clear solution to cool slowly to room temperature in an inert atmosphere (e.g., under a nitrogen blanket) to allow for the formation of large, pure crystals.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize the yield of the purified crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold, deoxygenated solvent.
-
Dry the purified this compound in a desiccator under vacuum or filled with nitrogen to prevent oxidation.[2]
Analytical Protocols for Purity Assessment
High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of synthesized this compound.
HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
Column: A C18 reversed-phase column is suitable.
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water or a suitable buffer is typically used. The exact ratio should be optimized to achieve good separation of this compound from potential impurities like azobenzene and unreacted nitrobenzene.
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the elution at a wavelength where this compound has strong absorbance (e.g., around 254 nm).
-
Purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally suitable.
GC Conditions:
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to detect the molecular ion of this compound (m/z 184.24) and its fragmentation pattern.
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
Analysis:
-
The purity is assessed by the relative area of the this compound peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum of this compound to confirm its identity.
Experimental Workflow and Diagrams
The overall process for the laboratory-scale preparation of high-purity this compound can be visualized as a workflow.
Caption: Workflow for the synthesis and purification of high-purity this compound.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the laboratory-scale preparation of high-purity this compound. The choice of synthesis method may depend on the available resources, desired yield, and scale of the reaction. The zinc dust and sodium hydroxide method is a robust and common procedure, while the magnesium and methanol method offers an alternative. For highest efficiency, catalytic methods show great promise. Regardless of the synthesis route, proper purification by recrystallization under an inert atmosphere is critical for obtaining a high-purity final product. The analytical methods outlined will enable researchers to confidently assess the purity of their synthesized this compound, ensuring its suitability for downstream applications in research and development.
References
Application of Hydrazobenzene Derivatives in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of hydrazobenzene derivatives, specifically focusing on hydrazone initiators and azobenzene-containing polymers, in the field of polymer chemistry. The information is intended to guide researchers in the synthesis and characterization of polymers with tailored properties for various applications, including drug delivery and smart materials.
Hydrazone-Initiated Polymerization
Hydrazone compounds can act as efficient initiators for the radical polymerization of vinyl monomers. This method offers an alternative to conventional thermal or photoinitiators, enabling polymerization under specific conditions.
Application Note: Hydrazone as a Radical Initiator
Hydrazones can generate radicals upon thermal activation or through redox reactions, initiating the polymerization of various vinyl monomers such as acrylic acid and its esters. The choice of hydrazone and reaction conditions can influence the polymerization kinetics and the properties of the resulting polymer, including molecular weight and polydispersity. This initiation method is particularly useful for synthesizing polymers in aqueous media.
Experimental Protocol: Hydrazone-Initiated Polymerization of Acrylic Acid
This protocol describes the free-radical polymerization of acrylic acid in an aqueous solution using a hydrazone derivative as the initiator.
Materials:
-
Acrylic Acid (AA), freshly distilled
-
Hydrazone initiator (e.g., a suitable aroyl hydrazone)
-
Deionized (DI) water, deoxygenated
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization, if required)
-
Hydroquinone (B1673460) (inhibitor for quenching)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (for purging)
-
Reaction vessel (three-neck round-bottom flask) with a condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Preparation of Monomer Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, add 100 mL of deoxygenated DI water.
-
Slowly add 10 g of freshly distilled acrylic acid to the DI water while stirring. If a partially neutralized polymer is desired, a calculated amount of NaOH solution can be added at this stage.
-
Initiator Addition: Add the desired amount of hydrazone initiator to the monomer solution. The initiator concentration typically ranges from 0.1 to 1 mol% with respect to the monomer.
-
Nitrogen Purging: Purge the reaction mixture with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) under a nitrogen atmosphere with continuous stirring. The reaction time can vary from 2 to 24 hours, depending on the desired conversion and molecular weight.
-
Quenching and Precipitation: After the desired reaction time, cool the reactor to room temperature and add a small amount of hydroquinone solution to quench the polymerization.
-
Precipitate the polymer by slowly pouring the reaction mixture into an excess of cold methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated poly(acrylic acid), wash it several times with methanol to remove unreacted monomer and initiator, and dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Quantitative Data:
The following table summarizes the effect of initiator concentration on the polymerization of acrylic acid.
| Initiator Concentration (mol%) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.2 | 85 | 55,000 | 2.1 |
| 0.5 | 92 | 32,000 | 1.8 |
| 1.0 | 98 | 18,000 | 1.6 |
Mechanism of Hydrazone-Initiated Radical Polymerization
The initiation process involves the thermal decomposition of the hydrazone to generate two radical species. One of these radicals then adds to a vinyl monomer, initiating the polymer chain growth.
Caption: Mechanism of hydrazone-initiated radical polymerization.
Azobenzene-Containing Photoresponsive Polymers
Azobenzene (B91143) moieties incorporated into polymer chains impart photoresponsive properties due to their reversible trans-cis isomerization upon exposure to light of specific wavelengths. This allows for the remote control of polymer properties, making them suitable for applications such as targeted drug delivery, light-actuated materials, and optical data storage.
Application Note: Synthesis of Azobenzene-Containing Polymers via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. By using an azobenzene-containing RAFT agent, photoresponsive polymers can be synthesized with precise control over their structure.
Experimental Protocol: RAFT Polymerization of Styrene (B11656) using an Azobenzene-Containing CTA
This protocol details the synthesis of a photoresponsive polystyrene by RAFT polymerization using a custom-synthesized azobenzene-containing chain transfer agent (CTA).
Materials:
-
Styrene, freshly distilled
-
Azobenzene-containing RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid modified with an azobenzene moiety)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
-
Schlenk flask with a magnetic stirrer.
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the azobenzene-containing RAFT agent (e.g., 50 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in anisole (5 mL).
-
Add freshly distilled styrene (2.0 g, 19.2 mmol) to the flask. The typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12-24 hours). Monitor the monomer conversion by taking aliquots and analyzing them using ¹H NMR or gas chromatography.
-
Termination and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol.
-
Purification and Drying: Filter the polymer, redissolve it in a minimal amount of THF, and re-precipitate it in cold methanol. Repeat this process twice. Dry the final polymer under vacuum at 40 °C.
Quantitative Data:
The photoisomerization of azobenzene-containing polymers can be quantified by monitoring the changes in the UV-Vis absorption spectrum upon irradiation.
| Polymer System | Solvent | λ (trans → cis) | Quantum Yield (trans → cis) | λ (cis → trans) | Thermal Half-life (cis → trans) |
| Polystyrene-Azo (Side-chain) | Toluene | 365 nm | 0.12 | 440 nm | 4.5 hours |
| Poly(methyl methacrylate)-Azo (Side-chain) | Dichloromethane | 365 nm | 0.15 | 450 nm | 3.8 hours |
| Polystyrene-Azo (Main-chain) | THF | 350 nm | 0.09 | 430 nm | 6.2 hours |
Synthesis of Azobenzene-Containing Polymers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for synthesizing well-defined polymers. This approach can be used to incorporate azobenzene moieties into polymers by reacting an azide-functionalized azobenzene with an alkyne-functionalized polymer or monomer.
Experimental Workflow:
Caption: Workflow for synthesizing azobenzene polymers via CuAAC.
Troubleshooting & Optimization
Common side reactions in the reduction of nitrobenzene to Hydrazobenzene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of nitrobenzene (B124822) to hydrazobenzene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound from nitrobenzene.
Q1: My reaction is producing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the reaction outcome. It is crucial to optimize these parameters. For instance, in catalytic hydrogenation, temperatures between 30-40°C have been shown to produce high yields.[1]
-
Inefficient Reducing Agent: The choice and quality of the reducing agent are critical. For example, the effectiveness of zinc dust in the presence of sodium hydroxide (B78521) can be erratic and dependent on the quality of the zinc powder.[2] Activation of the zinc dust may be necessary.
-
Presence of Oxidizing Agents: this compound is susceptible to oxidation, especially in the presence of air, which can convert it back to azobenzene (B91143), thus lowering the yield of the desired product.[2] Ensuring an inert atmosphere (e.g., nitrogen) can mitigate this.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q2: I am observing significant amounts of side products, such as azobenzene and aniline (B41778), in my reaction mixture. How can I minimize their formation?
A2: The formation of side products is a common challenge in the reduction of nitrobenzene. The primary side products, azoxybenzene, azobenzene, and aniline, arise from intermediate species in the reaction pathway.
-
Understanding the Mechanism: The reduction of nitrobenzene proceeds through intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine. These intermediates can undergo condensation reactions to form azoxybenzene, which is then successively reduced to azobenzene and finally to this compound. Further reduction can lead to the formation of aniline.
-
Controlling Reaction Intermediates: The formation of aniline can be suppressed by delaying the reduction of N-phenylhydroxylamine. The use of a co-catalyst, such as 1,4-naphthoquinone (B94277), has been shown to improve the selectivity for this compound by modulating the reduction of this intermediate.[1]
-
Choice of Reducing Agent and Conditions: The reaction medium plays a crucial role. Alkaline conditions generally favor the formation of bimolecular reduction products like azoxybenzene, azobenzene, and this compound. In contrast, acidic conditions tend to favor the complete reduction to aniline.[3] Therefore, maintaining an alkaline environment is key to minimizing aniline formation.
Q3: My purified this compound is turning yellow upon standing. What is causing this and how can I prevent it?
A3: this compound is a white solid that is prone to oxidation, especially when exposed to air and light. The yellow discoloration is due to its oxidation to the more stable, colored compound, azobenzene.[2]
-
Prevention Strategies: To prevent oxidation, it is recommended to handle and store this compound under an inert atmosphere, such as nitrogen.[2] Storing the compound in a dark, cool place can also help to minimize degradation.
Data Presentation: Quantitative Analysis of this compound Synthesis
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for different methods.
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Reference |
| Pd/C with NaOH and 1,4-naphthoquinone | - | 30-40 | - | 95.3 | [1] |
| Devarda's alloy with NaOH | Ethanol (B145695)/Water | Gentle warming | - | ~58 | [2] |
| Magnesium turnings with Iodine | Methanol | Reflux | - | - | [2] |
| Gold/Boron Nitride with KOH | Isopropanol | 90 | 0.5 hours | 99 | |
| Iron with NaOH | Solvent-naphtha | 50-70 then 120 | 1.5-2.5 hours | - |
Experimental Protocols
Below are detailed methodologies for two common procedures for the synthesis of this compound from nitrobenzene.
Protocol 1: Reduction of Nitrobenzene using Devarda's Alloy
This protocol is adapted from a small-scale preparation method.[2]
Materials:
-
Nitrobenzene (C.P. grade)
-
Sodium hydroxide
-
Ethanol
-
Devarda's alloy powder
-
Diethyl ether (for purification, if necessary)
Procedure:
-
In a 250-ml wide-mouthed flask equipped with an efficient reflux condenser, prepare a solution of sodium hydroxide (e.g., 2.5 g) in water (10 ml).
-
To this solution, add 100 ml of ethanol and 10.0 g (8.4 ml) of C.P. nitrobenzene.
-
Gradually introduce 12.0 g of Devarda's alloy powder in 2 g portions.
-
Gently warm the mixture on a steam bath to initiate the reaction.
-
Once the reaction is complete (as determined by TLC or disappearance of the yellow nitrobenzene color), isolate the this compound.
-
If the product is colored, it can be purified by dissolving it in diethyl ether, filtering off the colored impurities, and then evaporating the ether.
-
The expected yield of white this compound (m.p. 125°C) is approximately 5.2 g.
Protocol 2: Catalytic Hydrogenation of Nitrobenzene
This protocol is based on an optimized procedure for selective hydrogenation.[1]
Materials:
-
Nitrobenzene
-
Pd/C catalyst (e.g., 5% Palladium on carbon)
-
Sodium hydroxide
-
1,4-Naphthoquinone (co-catalyst)
-
Suitable solvent (e.g., ethanol)
-
Hydrogen gas source
Procedure:
-
In a suitable hydrogenation reactor, combine 12.3 g (0.1 mol) of nitrobenzene, 0.2 g of Pd/C catalyst, 4 g of sodium hydroxide, and 0.1 g of 1,4-naphthoquinone in a suitable solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Maintain the reaction temperature between 30-40°C and provide adequate agitation.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical methods (TLC, GC, or HPLC).
-
Upon completion, carefully vent the hydrogen and filter the catalyst.
-
The this compound can be isolated from the filtrate by standard workup procedures, such as solvent evaporation and recrystallization.
-
This method has been reported to yield up to 95.3% this compound.[1]
Visualizations
Diagram 1: Reaction Pathway for the Reduction of Nitrobenzene
Caption: General reaction pathway for the reduction of nitrobenzene.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields.
References
Preventing the oxidation of Hydrazobenzene to Azobenzene during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of hydrazobenzene to azobenzene (B91143) during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing and isolating pure this compound?
The main challenge is the high susceptibility of this compound to oxidation.[1] this compound, a white solid, readily oxidizes to the yellow-orange compound azobenzene upon exposure to atmospheric oxygen.[1] This oxidation can occur during the reaction, workup, and storage of the product.
Q2: What are the common visual indicators of oxidation?
A color change from white or colorless to yellow or orange is a clear indication that this compound has oxidized to azobenzene.[1] Pure this compound should be a white crystalline solid.
Q3: How can I minimize the oxidation of this compound during synthesis?
To minimize oxidation, it is crucial to work under an inert atmosphere. This can be achieved by:
-
Using an inert gas: Conducting the reaction and workup under a nitrogen or argon atmosphere physically displaces oxygen, preventing it from reacting with the this compound.
-
Degassing solvents: Solvents can be degassed by bubbling an inert gas through them or by using freeze-pump-thaw cycles to remove dissolved oxygen.
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Avoiding prolonged exposure to air: Minimize the time the reaction mixture and the isolated product are exposed to the air.
Q4: Which reducing agents are commonly used to synthesize this compound from nitrobenzene (B124822), and how do they compare?
Several reducing agents can be used for this transformation. The choice of reagent can impact the reaction conditions, time, and yield.
Data Presentation: Comparison of Synthesis Methods
| Reducing Agent/Method | Typical Yield | Reaction Time | Key Advantages & Disadvantages |
| Zinc dust & Sodium Hydroxide (B78521) in Ethanol (B145695) | Variable | Can be lengthy (up to 24 hours) | Advantages: Common and relatively inexpensive reagents. Disadvantages: The reaction can be erratic and is highly dependent on the quality of the zinc dust. |
| Devarda's alloy & Sodium Hydroxide in Ethanol | ~55% | Not specified | Advantages: Can provide a good yield of white this compound. |
| Magnesium turnings & Anhydrous Methanol (B129727) | ~50% | ~1.5 hours | Advantages: A relatively quick procedure. Disadvantages: Requires the use of anhydrous methanol and careful control of the reaction vigor. |
| Gold/Boron Nitride Catalyst & Potassium Hydroxide in Isopropanol | 90-99% | 0.5 - 1 hour | Advantages: High yield, short reaction time, and can be performed in a normal pressure nitrogen or even air atmosphere. Disadvantages: Requires a specialized catalyst. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The final product is yellow or orange instead of white. | Oxidation of this compound to azobenzene. | - Ensure all steps (reaction, filtration, drying) are performed under an inert (nitrogen or argon) atmosphere. - Use degassed solvents. - Recrystallize the product from a suitable solvent (e.g., ethanol or petroleum ether) to remove the colored azobenzene impurity.[1] |
| The reaction with zinc dust and NaOH is very slow or does not proceed. | Poor quality or deactivation of the zinc dust. | - Use high-quality, finely divided zinc dust. - Activate the zinc dust by washing with dilute acid (e.g., HCl), followed by water, ethanol, and ether, and then drying thoroughly before use. |
| Low yield of this compound. | - Incomplete reduction of nitrobenzene. - Oxidation of the product during workup. - Loss of product during recrystallization. | - Ensure the reducing agent is added in sufficient excess. - Strictly maintain an inert atmosphere throughout the workup. - During recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation. |
| The product "oils out" during recrystallization instead of forming crystals. | The boiling point of the solvent is higher than the melting point of this compound (~125-131°C). | - Choose a recrystallization solvent with a boiling point lower than the melting point of this compound. Ethanol or petroleum ether are common choices. |
Experimental Protocols
Detailed Methodology: Synthesis of this compound using Zinc Dust and Sodium Hydroxide (with precautions to prevent oxidation)
This protocol is adapted from established procedures and incorporates best practices to minimize oxidation.
Materials:
-
Nitrobenzene
-
Zinc dust (high purity)
-
Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute, degassed)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Buchner funnel and filter flask
-
Schlenk line or glove box (recommended for optimal inert atmosphere)
Procedure:
-
Apparatus Setup: Assemble the reflux apparatus and ensure all glassware is dry. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation:
-
In the round-bottom flask, dissolve sodium hydroxide in degassed water.
-
Add degassed ethanol to the NaOH solution.
-
Add nitrobenzene to the flask.
-
-
Reduction:
-
With vigorous stirring, add zinc dust to the reaction mixture in small portions through a powder funnel while maintaining a flow of inert gas.
-
The reaction is exothermic and may begin to reflux. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux with stirring until the reaction is complete (the color of the reaction mixture may change, and this can be monitored by TLC).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
Filter the hot solution through a pre-heated Buchner funnel to remove the excess zinc and zinc oxide. It is crucial to perform this step quickly and under a blanket of inert gas to prevent oxidation of the hot this compound solution upon contact with air.
-
Transfer the filtrate to a flask and cool it slowly to induce crystallization. Further cooling in an ice bath can improve the yield.
-
-
Purification:
-
Collect the white crystals of this compound by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, degassed ethanol.
-
Dry the product under vacuum or in a desiccator filled with nitrogen.
-
-
Storage: Store the pure this compound in a sealed container under an inert atmosphere, protected from light.
Mandatory Visualizations
Chemical Transformation Pathway
Caption: Oxidation pathway of this compound.
Experimental Workflow for Preventing Oxidation
Caption: Inert atmosphere experimental workflow.
References
Troubleshooting low conversion rates in Hydrazobenzene production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during the synthesis of hydrazobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for synthesizing this compound involve the reduction of nitrobenzene (B124822). Key approaches include:
-
Reduction with Zinc Dust and Alkali: A classic method where nitrobenzene is reduced in an alkaline medium, typically using zinc dust and sodium hydroxide (B78521) or potassium hydroxide.[1]
-
Reduction with Magnesium in Methanol (B129727): This method utilizes magnesium turnings in anhydrous methanol to reduce nitrobenzene.[2][3] An excess of magnesium is crucial for the formation of this compound over its precursor, azobenzene (B91143).[3][4]
-
Catalytic Hydrogenation: This technique employs a catalyst, such as Palladium on Carbon (Pd/C), to facilitate the hydrogenation of nitrobenzene. It is often performed under alkaline conditions to improve selectivity towards this compound.
Q2: What are the typical side products in this compound synthesis, and what causes their formation?
A2: The primary side products are azobenzene and aniline.
-
Azobenzene: This is an intermediate in the reduction of nitrobenzene to this compound. Its presence in the final product usually indicates an incomplete reaction.[3][5]
-
Aniline: This is the product of over-reduction of this compound. Its formation is favored by more stringent reaction conditions.[6]
Q3: My this compound product is yellow. What does this indicate?
A3: Pure this compound is a white solid. A yellow coloration typically indicates the presence of azobenzene, which is red-orange in its pure form.[3][5] This can be due to either incomplete reduction during the synthesis or oxidation of the this compound product upon exposure to air and light.[3]
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside standards of nitrobenzene, azobenzene, and this compound, you can visually track the disappearance of the starting material and the formation of the desired product and any intermediates.
Troubleshooting Low Conversion Rates
This section provides a structured guide to diagnosing and resolving common issues leading to low yields of this compound.
Problem 1: Low yield with significant recovery of starting material (nitrobenzene).
This issue points to an incomplete or stalled reaction. The following table outlines potential causes and suggested solutions.
| Potential Cause | Recommended Action |
| Inactive Reducing Agent | The quality of reducing agents like zinc dust can be variable and may degrade over time.[3][4] Activate zinc dust by washing with dilute acid (e.g., HCl) followed by water, ethanol (B145695), and ether, then drying thoroughly before use. For magnesium, ensure the turnings are fresh and not oxidized. |
| Insufficient Reaction Time | The reduction of nitrobenzene to this compound can be slow. Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time. |
| Incorrect Reaction Temperature | Some reduction methods require heating to initiate or sustain the reaction.[3] Ensure the reaction is maintained at the temperature specified in the protocol. For exothermic reactions, such as with magnesium, initial cooling may be necessary to control the reaction rate.[3] |
| Poor Mixing/Stirring | In heterogeneous reactions involving solid reducing agents, efficient stirring is crucial to ensure proper contact between reactants. Increase the stirring rate to maintain a good suspension of the reducing agent. |
| Inappropriate Solvent | The choice and purity of the solvent are critical. For the magnesium method, anhydrous methanol is required.[2][3] The presence of water can interfere with the reaction. |
Problem 2: Low yield of this compound with a high proportion of azobenzene.
This indicates that the reduction has stopped at the intermediate stage.
| Potential Cause | Recommended Action |
| Insufficient Reducing Agent | A stoichiometric deficiency of the reducing agent will lead to incomplete reduction. Use a molar excess of the reducing agent as specified in reliable protocols. For example, an excess of magnesium is necessary to push the reaction from azobenzene to this compound.[3][4] |
| Suboptimal pH | The reduction of nitrobenzene to this compound is favored in alkaline conditions.[1] Ensure the concentration of the base (e.g., NaOH, KOH) is sufficient. |
| Reaction Quenched Prematurely | If the reaction is stopped too early, a significant amount of the intermediate, azobenzene, will remain. Monitor via TLC until the azobenzene spot is minimized. |
Problem 3: Low yield of this compound with a significant amount of aniline.
This suggests that the desired product has been over-reduced.
| Potential Cause | Recommended Action |
| Excessively Harsh Reaction Conditions | Prolonged reaction times or excessively high temperatures can lead to the further reduction of this compound to aniline. Optimize these parameters by running the reaction for shorter durations or at a lower temperature and monitoring the product distribution by TLC or another analytical method. |
| Highly Reactive Catalyst | In catalytic hydrogenation, a highly active catalyst might promote over-reduction. Consider using a less active catalyst or modifying the reaction conditions (e.g., lower hydrogen pressure, lower temperature). |
Experimental Protocols
Method 1: Synthesis of this compound via Reduction of Nitrobenzene with Zinc Dust and Sodium Hydroxide
This protocol is adapted from established laboratory procedures.
Materials:
-
Nitrobenzene
-
Zinc dust (activated)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Methanol
-
Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium hydroxide in water.
-
Add ethanol and then nitrobenzene to the flask.
-
While stirring vigorously, add activated zinc dust in small portions. The reaction is exothermic and may begin to boil.
-
After the initial vigorous reaction subsides, continue to add the remaining zinc dust portion-wise to maintain a gentle reflux.
-
After all the zinc has been added, continue to stir and reflux the mixture until the reaction is complete (monitor by TLC). The disappearance of the yellow color of the reaction mixture is an indicator of completion.
-
Filter the hot reaction mixture through a Büchner funnel to remove the zinc oxide and unreacted zinc.
-
Wash the residue with hot ethanol.
-
Cool the filtrate in an ice bath to crystallize the this compound.
-
Collect the crystals by vacuum filtration and wash with cold ethanol or water.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Method 2: Synthesis of this compound using Magnesium and Methanol
This protocol is based on a procedure described in the Journal of Chemical Education.[2][3]
Materials:
-
Nitrobenzene (C.P. grade)
-
Magnesium turnings
-
Anhydrous methanol
-
Iodine (crystal)
Procedure:
-
In a wide-mouthed flask equipped with an efficient reflux condenser, place the nitrobenzene and anhydrous methanol.
-
Add a small crystal of iodine to activate the magnesium.
-
Add the magnesium turnings in portions over a period of approximately one hour. If the reaction becomes too vigorous, moderate it by briefly immersing the flask in an ice-water bath.[3]
-
After all the magnesium has been added, heat the mixture on a steam bath until the reaction mixture becomes colorless.[3]
-
Filter the hot reaction mixture through a pre-heated Büchner funnel containing a filter aid to remove magnesium oxide.
-
Rinse the flask with a small amount of hot methanol and pass it through the funnel.
-
To the filtrate, add water and allow it to cool slowly in a stoppered flask to facilitate crystallization.
-
Filter the crystals rapidly to minimize air exposure. The product should be a white solid.[3]
Visual Troubleshooting Guides
The following diagrams illustrate key workflows and logical relationships in troubleshooting low conversion rates in this compound production.
References
- 1. This compound can be obtained from nitro benzene in the presence of: - askIITians [askiitians.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of Hydrazobenzene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hydrazobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is most commonly synthesized by the reduction of nitrobenzene (B124822). The primary methods vary based on the reducing agent and reaction conditions used. Common approaches include:
-
Reduction with Zinc Powder: In a strong alkaline medium (like sodium hydroxide) with a solvent such as ethanol (B145695), zinc powder is a traditional and widely used reducing agent.[1][2][3]
-
Catalytic Hydrogenation: This method involves the use of a catalyst, typically Palladium on Carbon (Pd/C), under a hydrogen atmosphere.[4][5][6] It is often considered a more efficient and cleaner method.
-
Reduction with Magnesium: Magnesium turnings in anhydrous methanol (B129727) can also be used to reduce nitrobenzene.[7][8] However, controlling the reaction to stop at the this compound stage can be challenging, as an excess of magnesium can lead to further reduction.[7]
-
Electrolytic Reduction: This electrochemical method uses a rotating cathode to reduce nitrobenzene in an alkaline medium.[9]
-
Novel Catalytic Systems: Modern methods explore advanced catalysts, such as gold/boron nitride nanosheets, to achieve high yields under milder conditions.[10]
Q2: How can the progress of the reaction be monitored?
A2: The reaction progress can be monitored by observing the color change of the reaction mixture. The synthesis of this compound from nitrobenzene typically involves a color change from the initial brown or yellow to nearly colorless or pale yellow, indicating the consumption of the starting material and intermediates like azoxybenzene (B3421426) and azobenzene (B91143).[1][2] For more precise monitoring, techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to track the disappearance of nitrobenzene and the appearance of the this compound product.
Q3: What are the primary safety concerns and handling procedures for this compound?
A3: this compound is a white to pale yellow crystalline solid that is sensitive to air and light.[7][11] Key safety and handling considerations include:
-
Toxicity: this compound is considered a hazardous substance and a potential carcinogen.[11] It can emit toxic fumes of nitrogen oxides when heated to decomposition.[11]
-
Instability: It can readily oxidize to the more stable, yellow-orange azobenzene, especially when exposed to air during work-up or storage.[7][11] In aqueous solutions, it can also break down into other toxic chemicals like benzidine (B372746).[11]
-
Handling: It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: To prevent oxidation, the purified product should be dried under an inert atmosphere (e.g., nitrogen) and stored in a cool, dark place.[7] Adding a small amount of a solution containing sulfur dioxide during recrystallization can also help prevent oxidation.[7]
Troubleshooting Guide
Q4: I am getting a very low yield of this compound. What are the possible causes and solutions?
A4: Low yields are a common issue in this compound synthesis.[12] Several factors could be responsible.
-
Cause 1: Inactive Reducing Agent. The quality of the reducing agent, particularly zinc dust, is critical. Old or passivated zinc may have an oxide layer that reduces its reactivity.[7]
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Cause 3: Oxidation of Product. this compound is easily oxidized to azobenzene, especially during work-up when exposed to air.[7]
-
Solution: Minimize exposure to air throughout the isolation and purification process. After the reaction, cool the mixture to room temperature and consider adding a small amount of an antioxidant like a sulfur dioxide solution.[1] When filtering, avoid excessive passage of air through the solid product.[7] Dry the final product under an inert atmosphere like nitrogen.[7]
-
-
Cause 4: Suboptimal Reaction Conditions. Factors like alkali concentration, solvent, and temperature can significantly impact the yield.
-
Solution: Refer to optimized protocols and ensure all parameters are correctly controlled. For catalytic hydrogenation, factors like catalyst loading, hydrogen pressure, and the presence of a co-catalyst are crucial for high yields.[4]
-
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Q5: My final product is yellow or orange, and analysis shows it is mostly azobenzene. Why did this happen?
A5: The formation of azobenzene as the major product indicates either incomplete reduction or post-synthesis oxidation.
-
Cause 1: Insufficient Reducing Agent. Azobenzene is an intermediate in the reduction of nitrobenzene to this compound. If an insufficient amount of the reducing agent is used, the reaction may stop at the azobenzene stage.[7]
-
Solution: Ensure the correct stoichiometry of the reducing agent is used. For some methods, like the reduction with magnesium and methanol, a large excess of the reducing agent is required to proceed to this compound.[7]
-
-
Cause 2: Oxidation. this compound is colorless or white, while azobenzene is a distinct yellow-orange.[7] If your isolated product is colored, it has likely been oxidized by atmospheric oxygen.
-
Solution: Follow the procedures outlined in A4, Cause 3 to prevent oxidation during work-up and storage. Recrystallize the crude product from a solvent like hot ethanol containing a small amount of dissolved sulfur dioxide to protect it from oxidation.[7]
-
Q6: The reaction with zinc powder is erratic and very slow to start. How can I improve it?
A6: The reaction using zinc dust and sodium hydroxide (B78521) can be inconsistent, often due to the quality of the zinc.[7]
-
Cause 1: Passivated Zinc. As mentioned in A4 , a layer of zinc oxide on the powder's surface can prevent the reaction from initiating.
-
Solution: Activate the zinc with dilute acid prior to use.[7]
-
-
Cause 2: Insufficient Mixing/Heating. The reaction is heterogeneous and requires vigorous stirring to ensure contact between the reactants.
-
Cause 3: Reaction Mass Solidifying. In some cases, the formation of zinc hydroxide byproducts can cause the reaction mixture to become a thick, difficult-to-stir mass.[13]
-
Solution: Ensure an adequate amount of solvent (e.g., ethanol) is used. Adding the zinc powder in small portions can help control the reaction rate and prevent rapid formation of byproducts.[2]
-
Data Presentation: Comparison of Synthesis Conditions
Table 1: Overview of Common Methods for this compound Synthesis
| Method | Reducing Agent / Catalyst | Solvent System | Temperature (°C) | Typical Yield | Reference(s) |
| Zinc Reduction | Zinc Powder / NaOH | Ethanol / Water | Reflux (approx. 80-90°C) | Variable, can be low | [1][2][7] |
| Catalytic Hydrogenation | Pd/C, H₂ | Alkaline Methanol | 30 - 40°C | Up to 95.3% | [4] |
| Magnesium Reduction | Mg turnings / Iodine (cat.) | Anhydrous Methanol | Reflux (approx. 65°C) | ~75% (4.5g from 10g NB) | [7] |
| Gold Nanocatalysis | Au/BN Nanosheets / KOH | Isopropanol | 90°C | >90% | [10] |
Table 2: Optimized Conditions for Catalytic Hydrogenation of Nitrobenzene [4]
| Parameter | Optimized Value |
| Substrate | Nitrobenzene (0.1 mol) |
| Catalyst | Pd/C |
| Catalyst Loading | 0.2 g |
| Alkali | Sodium Hydroxide (4 g) |
| Co-catalyst | 1,4-Naphthoquinone (B94277) (0.1 g) |
| Temperature | 30 - 40 °C |
| Resulting Yield | 95.3% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Zinc Reduction
This protocol is adapted from established methods using zinc powder and sodium hydroxide.[1][2]
-
Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add nitrobenzene (0.25 mol), sodium hydroxide (0.08 mol), water, and 95% ethanol.
-
Heating: Heat the mixture in a water bath to reflux temperature with continuous stirring.
-
Reduction: Once refluxing, begin adding zinc powder incrementally. The reaction is exothermic and should be controlled by the rate of addition.[2] Add more 95% ethanol and water as needed to maintain a stirrable consistency.
-
Monitoring: Continue the reaction at reflux until the mixture's color changes from brown to pale yellow or nearly colorless.[1]
-
Work-up:
-
Stop heating and allow the mixture to cool to room temperature.
-
To prevent oxidation, add 2 mL of water containing a small amount of dissolved sulfur dioxide.[1]
-
Neutralize the mixture to a neutral pH using 18% (v/v) dilute hydrochloric acid.
-
Filter the mixture to collect the solid precipitate.
-
-
Purification:
-
Extract the filter cake with a suitable organic solvent like diethyl ether.
-
Distill off the solvent to obtain the crude product.
-
Recrystallize the crude this compound from hot ethanol (containing a trace of SO₂) and dry the resulting white crystals under a nitrogen atmosphere. The expected melting point is 126-128°C.[1]
-
Caption: General experimental workflow for the synthesis of this compound via zinc reduction.
Protocol 2: Synthesis via Optimized Catalytic Hydrogenation
This protocol is based on the optimized conditions reported for high-yield synthesis.[4]
-
Setup: To a suitable hydrogenation reactor, add nitrobenzene (12.3 g, 0.1 mol), sodium hydroxide (4 g), the co-catalyst 1,4-naphthoquinone (0.1 g), and a solvent like methanol.
-
Catalyst Addition: Add 0.2 g of Pd/C catalyst to the mixture.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Maintain the reaction temperature between 30-40°C with efficient stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up:
-
Depressurize the reactor and purge with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Proceed with a standard aqueous work-up and extraction to isolate the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Nitrobenzene can be converted into hydraxobenzene by reduction with [allen.in]
- 4. Synthesis of this compound and Its Derivatives - Master's thesis - Dissertation [dissertationtopic.net]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Sciencemadness Discussion Board - benzidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. scilit.com [scilit.com]
- 10. Preparation method for this compound compounds - Eureka | Patsnap [eureka.patsnap.com]
- 11. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. US2744935A - Process for the manufacture of hydrazobenzenes - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Hydrazobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of crude hydrazobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound is susceptible to containing several impurities arising from its synthesis and inherent instability. The most common contaminants include:
-
Azobenzene (B91143): This is a primary impurity, often forming from the oxidation of this compound, as it readily autooxidizes in the presence of air.[1][2] Its presence is indicated by a yellow to orange or red color in the crude product, whereas pure this compound should be a colorless or white solid.[2][3]
-
Aniline: Forms from the decomposition of this compound, particularly when heated to its melting point.[1]
-
Benzidine (B372746): Can be present as a contaminant from the manufacturing process or as a result of the acid-catalyzed benzidine rearrangement if acidic conditions are present.[1][2]
-
Unreacted Starting Materials: Depending on the synthetic route, unreacted precursors like nitrobenzene (B124822) may be present.[2]
-
Inorganic Salts: Residual inorganic compounds from the reduction step (e.g., zinc or magnesium salts) can contaminate the crude product.[2]
Q2: Why is my crude this compound colored instead of white?
A2: Pure this compound is a white or colorless crystalline solid.[1][2] A yellow, orange, or even red coloration is almost always due to the presence of its oxidation product, azobenzene.[2][3] this compound is highly susceptible to oxidation, especially when exposed to air, heat, or certain metal ions like copper(II) and iron(III).[1]
Q3: How stable is this compound and what are the optimal storage conditions?
A3: this compound is an unstable compound.[1] It autooxidizes in air and is unstable in dilute aqueous solutions, with less than 10% remaining after one day under various pH and temperature conditions.[1] It can also undergo photochemical decomposition.[4] For safe storage, this compound should be kept in tightly sealed containers under a cool, dry, and inert atmosphere (e.g., nitrogen or argon) and protected from light and heat to prevent decomposition and oxidation.[3]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical methods can be used to determine the purity of this compound and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying this compound from its common impurities like azobenzene.[5][6] Specific methods have been developed for its detection in various matrices.[5]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the purification, allowing for the qualitative assessment of the presence of starting materials and impurities.[7]
-
Melting Point Determination: A sharp melting point close to the literature value (128-130°C) is a good indicator of purity.[3] A broad melting range suggests the presence of impurities.
-
Gas Chromatography (GC): GC can also be employed for purity analysis, often coupled with detectors like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for unequivocal identification.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude product is yellow, orange, or red. | Oxidation of this compound to azobenzene.[1][2] | Proceed with purification, typically recrystallization, which is effective at removing the more soluble azobenzene. Work quickly and consider using deoxygenated solvents to minimize further oxidation during the process.[2] |
| Low or no crystal formation after recrystallization. | Too much solvent was used: The solution is not supersaturated upon cooling.[9] Inappropriate solvent choice: The compound is too soluble in the solvent even at low temperatures.[10] Cooling was too rapid: This can lead to the formation of an oil or very fine powder instead of crystals.[11] | To address excess solvent: Evaporate some of the solvent to concentrate the solution and attempt to recrystallize.[12] For solvent choice: Select a solvent or solvent system where this compound has high solubility when hot and low solubility when cold (e.g., ethanol (B145695), ether/pentane).[1][7][13] For cooling rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[9][14] If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Product purity does not improve after recrystallization. | Co-crystallization of impurities: The impurity has similar solubility characteristics to this compound in the chosen solvent. Incomplete removal of mother liquor: Impurities remain on the surface of the crystals. | For co-crystallization: Try a different recrystallization solvent or solvent system.[15] If recrystallization is ineffective, consider purification by column chromatography.[7] For mother liquor removal: Ensure the crystals are washed thoroughly with a small amount of cold recrystallization solvent during vacuum filtration.[12] |
| Purified product quickly turns yellow. | Exposure to air and/or light is causing oxidation to azobenzene.[1] | Dry the purified crystals thoroughly and immediately store them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light in a cool, dark place.[3] |
| The product decomposes upon heating to dissolve during recrystallization. | This compound decomposes at its melting point into azobenzene and aniline.[1] Excessive or prolonged heating can accelerate this process. | Use the minimum amount of boiling solvent necessary and do not heat the solution for an extended period after the solid has dissolved.[9][12] Avoid solvents with excessively high boiling points. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This procedure is a standard method for purifying solid organic compounds and is effective for removing azobenzene and other soluble impurities from crude this compound.[11][14]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be ideal. It should be sparingly soluble at room temperature but very soluble when hot.[7] Ethanol is generally a good starting choice.[1][3]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., start with 5-10 mL) and gently heat the mixture while swirling.[12] Continue to add small portions of hot solvent until all the solid has just dissolved.[9] Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities (like inorganic salts) are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, warm Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals.[11] Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal yield.[9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.[12] Break the vacuum before adding the wash solvent, then reapply it.[9]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature. Store the pure, dry product immediately in a sealed container under an inert atmosphere.
Visualizations
References
- 1. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. guidechem.com [guidechem.com]
- 4. Photochemical decomposition of this compound, studied by the use of nitrogen isotopes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Determination of azobenzene and this compound in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace/Ultratrace Analyses of Unstable Compounds: Investigations on this compound and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. unifr.ch [unifr.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. US3428670A - Hydrazobenzenes and their production - Google Patents [patents.google.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Hydrazobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of hydrazobenzene, a common method for its purification. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My purified this compound is yellow. Is it pure?
A1: Pure this compound should be a white to off-white crystalline solid. A yellow coloration typically indicates the presence of its oxidation product, azobenzene. This compound is susceptible to oxidation, especially when exposed to air and light.[1] To minimize oxidation, consider the following:
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Use of Antioxidants: Recrystallize from ethanol (B145695) containing a small amount of a reducing agent, such as sulfur dioxide or sodium bisulfite.
-
Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Minimize Light Exposure: Protect the solution and crystals from light.
Q2: What is the best solvent for recrystallizing this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. It is reported to be very soluble in hot ethanol and less soluble in cold ethanol, which are ideal characteristics for a recrystallization solvent. Acetone is another potential solvent due to its polar nature.
Q3: I'm not getting any crystals upon cooling. What should I do?
A3: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Seeding: Add a single, pure crystal of this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.
-
-
Concentrate the Solution: If seeding or scratching doesn't work, you may have used too much solvent. Gently heat the solution to evaporate some of the ethanol and then allow it to cool again.
-
Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of this compound.
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of impurities is high, depressing the melting point of the mixture.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot ethanol to ensure the solution is no longer supersaturated at that temperature. Then, allow it to cool more slowly.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Wrapping the flask in an insulating material can help to slow the cooling rate.
Q5: My final yield of pure this compound is very low. What are the possible reasons?
A5: A low yield can be due to several factors throughout the recrystallization process:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the this compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize the precipitation of the product.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Data Presentation
Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of its solubility in common laboratory solvents. This information is crucial for selecting an appropriate recrystallization solvent and for troubleshooting.
| Solvent | Temperature | Solubility | Reference |
| Ethanol | Hot | Very Soluble | |
| Cold | Sparingly Soluble | Inferred | |
| Acetone | Hot | Soluble | |
| Cold | Sparingly Soluble | Inferred | |
| Water | Cold/Hot | Insoluble |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Ethanol
This protocol describes the purification of crude this compound by recrystallization from ethanol, with measures to minimize oxidation.
Materials:
-
Crude this compound
-
95% Ethanol
-
Sodium bisulfite (or access to sulfur dioxide gas)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Inert gas source (Nitrogen or Argon, optional)
Procedure:
-
Preparation of the Recrystallization Solvent: If prone to oxidation, prepare the ethanol solvent by dissolving a small amount of sodium bisulfite (approximately 0.1 g per 100 mL of ethanol) to act as an antioxidant. Alternatively, bubble sulfur dioxide gas through the ethanol for a short period.
-
Dissolving the Crude Product:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the prepared hot 95% ethanol to the flask while gently heating and swirling. Add the solvent portion-wise until the this compound just dissolves. Avoid adding an excess of solvent to maximize the yield.
-
If working under an inert atmosphere, flush the flask with nitrogen or argon before adding the solvent and maintain a positive pressure of the inert gas throughout the process.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the pure this compound.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals on the filter paper by drawing air through them for a few minutes.
-
For optimal drying and to prevent oxidation, transfer the crystals to a desiccator and dry under vacuum.
-
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for this compound recrystallization.
References
Technical Support Center: Column Chromatography for Hydrazobenzene Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of hydrazobenzene from its byproducts using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not elute from the column, or elutes very slowly. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381):ethyl acetate (B1210297) mixture, slowly increase the proportion of ethyl acetate.[1] |
| This compound has oxidized to more polar byproducts on the column. | Consider deactivating the silica (B1680970) gel with a small amount of a non-nucleophilic base like triethylamine (B128534) (1-3%) in your mobile phase to reduce its acidity.[2] Work quickly and avoid exposing the column to excessive light or air. | |
| Fractions containing this compound are contaminated with azobenzene (B91143). | Poor separation between this compound and azobenzene. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a solvent system where the Rf of this compound is around 0.2-0.3 to maximize separation from less polar impurities like azobenzene.[3] |
| The column was overloaded with the crude sample. | Use an appropriate ratio of stationary phase to crude product. For moderately difficult separations, a ratio of 50:1 to 100:1 (silica gel:crude product by weight) is recommended.[3] | |
| The initial band of the sample was too wide. | Dissolve the crude mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent for loading.[4] If the sample has poor solubility, consider dry loading.[3] | |
| The collected this compound appears colored (yellow/orange), suggesting the presence of azobenzene. | Oxidation of this compound to azobenzene post-column. | Immediately after collection, combine the pure fractions and remove the solvent under reduced pressure at a low temperature. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Incomplete separation. | Re-run the column on the impure fractions with a shallower solvent gradient. | |
| The column runs dry. | Insufficient solvent was added to the column reservoir. | Always keep the solvent level above the top of the stationary phase. If the column runs dry, channels can form, leading to poor separation.[4] |
| Cracks or channels form in the stationary phase. | The silica gel was not packed uniformly. | Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. Gently tapping the column during packing can help.[3] |
| A large temperature change occurred during the separation. | Run the chromatography at a stable room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis that need to be removed?
A1: The most common byproduct is azobenzene, which is the oxidation product of this compound. Depending on the synthetic route, other byproducts can include unreacted starting materials like nitrobenzene (B124822) or azobenzene, and aniline, which can be a decomposition product.[3][5]
Q2: What is a good starting point for a solvent system to separate this compound from azobenzene?
A2: A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis.
Q3: How can I prevent the oxidation of this compound to azobenzene during chromatography?
A3: To minimize oxidation, consider the following:
-
Deactivate the silica gel: Use a mobile phase containing a small amount of triethylamine (1-3%) to neutralize the acidic sites on the silica gel.[2]
-
Use fresh, degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation.
-
Work efficiently: Do not let the column run for an unnecessarily long time.
-
Protect from light: Wrap the column in aluminum foil to prevent light-induced oxidation.
Q4: What is the expected order of elution from a silica gel column?
A4: From a normal-phase silica gel column, compounds will elute in order of increasing polarity. Therefore, the less polar azobenzene will elute before the more polar this compound. Aniline, if present, is also quite polar and will elute later.[6]
Q5: How do I know which fractions contain my purified this compound?
A5: Since this compound and its common byproduct azobenzene are often colorless or pale yellow, you will need to analyze the collected fractions using Thin Layer Chromatography (TLC).[6] Spot each fraction on a TLC plate and compare the spots to your crude mixture and a pure standard if available. Combine the fractions that contain only the spot corresponding to this compound.
Data Presentation
The following tables provide illustrative data for the separation of a mixture of this compound and azobenzene. Note: These are typical values and may vary based on specific experimental conditions.
Table 1: Thin Layer Chromatography (TLC) Data for this compound and Azobenzene
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (approximate) |
| Azobenzene | 90:10 | 0.65 |
| This compound | 90:10 | 0.40 |
| Azobenzene | 95:5 | 0.45 |
| This compound | 95:5 | 0.20 |
Table 2: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (70-230 mesh)[7] |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Amount of Silica Gel | ~100 g |
| Crude Mixture Loading | 1-2 g of crude this compound mixture[8] |
| Initial Mobile Phase | 98:2 Hexane:Ethyl Acetate |
| Gradient Elution | Gradually increase to 90:10 Hexane:Ethyl Acetate |
Experimental Protocols
Protocol 1: Preparation of the Column
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance during sample and solvent addition.[3]
Protocol 2: Sample Loading and Elution
-
Wet Loading: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.[3]
-
Dry Loading (for samples with low solubility): Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[3]
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Start with a low polarity mobile phase and gradually increase the polarity as the separation progresses.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting common this compound separation issues.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Purification [chem.rochester.edu]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hydrazobenzene Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Hydrazobenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The primary methods for large-scale this compound synthesis are the reduction of nitrobenzene (B124822) or azobenzene. Common approaches include catalytic hydrogenation and chemical reduction using agents like iron or zinc dust in an alkaline medium. Historically, zinc dust and electrolytic reduction were used, but these are often more expensive.[1] The choice of method depends on factors such as cost, available equipment, and desired purity.
Q2: Why is the quality of the reducing agent critical, especially when using iron?
A2: When using iron as a reducing agent, its quality is paramount. Experience has shown that many types of iron are not suitable for this reduction.[1] The presence of certain impurities, such as oxygen-free compounds of carbon and silicon, can be beneficial for the reaction.[1] Conversely, unsuitable iron can lead to poor yields and even cause the reaction mixture to solidify, which can halt stirring and pose a significant safety risk.[1]
Q3: My this compound product is yellow or orange. What is the likely cause and how can I fix it?
A3: A yellow or orange coloration in the final product is typically due to the presence of Azobenzene, which is an oxidation product of this compound. This can occur if the reduction of the nitro-group is incomplete or if the this compound is exposed to air (oxygen) during workup or storage. To prevent this, ensure complete reduction and handle the product under an inert atmosphere (e.g., nitrogen) during filtration and drying. Recrystallization, potentially with the addition of a small amount of a reducing agent like sodium hydrosulfite, can help to remove the Azobenzene impurity.
Q4: What are the primary safety concerns during the scale-up of this compound synthesis?
A4: Key safety concerns include:
-
Exothermic Reaction: The reduction of nitrobenzene is highly exothermic and can lead to a runaway reaction if not properly controlled. Adequate cooling and controlled addition of reagents are crucial.
-
Hydrogen Evolution: The reaction can produce hydrogen gas, which is flammable and can form explosive mixtures with air.[1] Good ventilation and the absence of ignition sources are essential.
-
Toxicity and Carcinogenicity: this compound is considered a potential carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin.[2] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and respiratory protection, should be used, and the process should be carried out in a well-ventilated area or in a closed system.[2]
-
Handling of Reagents: Many reagents used in the synthesis, such as hydrazine (B178648) and strong bases, are hazardous and require careful handling.
Q5: How can I minimize the formation of byproducts during the synthesis?
A5: To minimize byproducts:
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and pH. For instance, in catalytic hydrogenation, controlling the hydrogen supply and cooling can suppress the formation of aniline.
-
Purity of Starting Materials: Use pure starting materials to avoid side reactions.
-
Inert Atmosphere: As mentioned, working under an inert atmosphere can prevent the oxidation of this compound to Azobenzene.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reduction. | - Ensure the reducing agent is active and used in sufficient quantity.- Increase reaction time or temperature as appropriate for the chosen method.- For catalytic hydrogenation, check the catalyst activity and ensure proper mixing for efficient mass transfer. |
| Poor quality of reducing agent (especially iron). | - Source high-quality iron with known suitability for this reaction.- Consider using an alternative reducing agent if the issue persists. | |
| Unfavorable reaction conditions. | - Optimize pH, temperature, and pressure based on the specific protocol.- For reductions in alkaline media, ensure the correct molar ratio of alkali hydroxide (B78521) is used.[1] | |
| Reaction Mixture Solidifies or Becomes Too Viscous | Formation of insoluble byproducts (e.g., iron oxides/hydroxides, magnesium hydroxide). | - Ensure vigorous and efficient stirring throughout the reaction.- For iron-based reductions, using the correct type of iron and sufficient alkali can mitigate this.[1]- In some cases, the addition of a suitable solvent can help to maintain a stirrable slurry. |
| Product is Contaminated with Azobenzene (Yellow/Orange Color) | Incomplete reduction. | - Extend the reaction time or increase the amount of reducing agent.- Monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC). |
| Oxidation of this compound during workup. | - Perform filtration, washing, and drying steps under an inert atmosphere (e.g., nitrogen).- Cool the reaction mixture before exposure to air.- Use deoxygenated solvents for washing and recrystallization. | |
| Difficulty in Filtering the Product | Very fine precipitate of inorganic byproducts. | - Allow the mixture to settle and decant the supernatant before filtration.- Use a filter aid (e.g., celite) to improve filtration speed.- Consider centrifugation as an alternative to filtration for separating the product. |
| Runaway Reaction or Uncontrolled Exotherm | Poor temperature control. | - Ensure the reactor has adequate cooling capacity for the scale of the reaction.- Add reagents portion-wise or via a controlled addition pump to manage the rate of heat generation.- Monitor the internal temperature of the reaction closely. |
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Catalytic Hydrogenation | Iron Reduction in Alkaline Medium |
| Starting Material | Nitrobenzene or Azobenzene | Nitrobenzene |
| Reducing Agent | Hydrogen Gas | Iron Powder |
| Catalyst | Palladium or Platinum on Carbon (e.g., 5% Pd/C) | Not applicable |
| Solvent | Alcohols (e.g., Methanol, Ethanol) | Water, often with an organic co-solvent |
| Base | Alkali metal alkoxide or hydroxide (e.g., Sodium Methoxide, NaOH) | Sodium Hydroxide (NaOH) |
| Temperature | 20°C to 120°C | 80°C to 150°C for reaction completion[1] |
| Pressure | 1 to 10 bar | Atmospheric |
| Key Considerations | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. | Quality of iron is crucial.[1] Can form thick slurries that are difficult to stir.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Nitrobenzene
This protocol is a representative example based on common practices in catalytic hydrogenation.
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned and dried. It is then purged with an inert gas, such as nitrogen, to remove any residual air.
-
Charging the Reactor:
-
A solution of nitrobenzene in a suitable alcohol solvent (e.g., methanol) is prepared.
-
An alkali metal hydroxide or alkoxide (e.g., sodium hydroxide) is added to the solution. The amount is typically between 2 to 20% by weight based on the alcohol used.
-
The palladium or platinum catalyst (e.g., 0.001 to 0.01% by weight based on the nitrobenzene) is carefully added to the reactor.
-
-
Reaction Execution:
-
The reactor is sealed, and the nitrogen atmosphere is replaced with hydrogen.
-
The mixture is stirred vigorously to ensure good suspension of the catalyst.
-
The reaction is heated to the desired temperature (e.g., 30°C to 90°C).
-
The hydrogen pressure is maintained within the specified range (e.g., up to 10 bar). The reaction is exothermic, and cooling may be required to maintain the target temperature.
-
The reaction progress is monitored by the uptake of hydrogen.
-
-
Work-up and Isolation:
-
Once the reaction is complete, the hydrogen supply is stopped, and the reactor is cooled and depressurized. The hydrogen atmosphere is replaced with nitrogen.
-
The hot reaction mixture is filtered under a nitrogen atmosphere to remove the catalyst.
-
The filtrate is cooled to induce crystallization of the this compound.
-
The crystallized product is collected by filtration or centrifugation, washed with an aqueous alcohol solution, and dried under vacuum. All these steps should be performed under an inert atmosphere to prevent oxidation.
-
Visualizations
Caption: Experimental workflow for this compound synthesis via catalytic hydrogenation.
References
Identifying and minimizing impurities in Hydrazobenzene samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazobenzene. Our goal is to help you identify and minimize impurities in your samples, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample?
A1: The most common impurities found in this compound samples are azobenzene (B91143), benzidine (B372746), and aniline (B41778). These can arise from the synthesis process, degradation, or rearrangement of this compound.[1]
Q2: My this compound sample has a reddish-orange tint. What does this indicate?
A2: A reddish-orange color in your this compound sample typically indicates the presence of azobenzene, which is formed by the oxidation of this compound. This compound itself is a colorless to pale yellow solid. Exposure to air can facilitate this oxidation.
Q3: How can I minimize the formation of impurities during the synthesis of this compound?
A3: To minimize impurity formation during synthesis (e.g., from nitrobenzene), it is crucial to control the reaction conditions carefully. Using an appropriate reducing agent and maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation to azobenzene. Additionally, controlling the temperature and reaction time can help prevent side reactions and decomposition.
Q4: What is the benzidine rearrangement, and how can I avoid it?
A4: The benzidine rearrangement is an acid-catalyzed intramolecular rearrangement of this compound to form benzidine (4,4'-diaminobiphenyl), a known carcinogen.[2][3] To avoid this, it is critical to handle this compound in neutral or basic conditions and avoid contact with acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of this compound.
Recrystallization Issues
Problem: My this compound sample "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of your impure this compound, or the solution is too concentrated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by wrapping the flask in an insulating material.
-
If the problem persists, consider using a different solvent with a lower boiling point. Ethanol (B145695) is a commonly used solvent for this compound recrystallization.
-
Problem: After recrystallization, my this compound crystals are still colored.
-
Possible Cause: The colored impurity (likely azobenzene) is co-crystallizing with your product.
-
Solution:
-
Perform a hot filtration step with activated charcoal. Dissolve the impure this compound in a minimum amount of hot solvent, add a small amount of activated charcoal, and swirl for a few minutes. Filter the hot solution through a pre-warmed funnel to remove the charcoal. Allow the filtrate to cool and crystallize.
-
Ensure the cooling process is slow to allow for selective crystallization.
-
Problem: I have a very low yield after recrystallization.
-
Possible Cause: Too much solvent was used, the cooling was too rapid, or the product is more soluble in the chosen solvent than anticipated.
-
Solution:
-
When dissolving the crude product, use the minimum amount of boiling solvent necessary.
-
Ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
To recover more product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
-
Chromatography Issues
Problem: I am not getting good separation between this compound and its impurities during column chromatography.
-
Possible Cause: The eluent system is not optimized for the separation.
-
Solution:
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent system before running the column. Test various solvent mixtures of differing polarities. A good starting point for non-polar compounds like this compound and azobenzene is a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
A common eluent system for separating this compound from the more non-polar azobenzene is a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Spectroscopic Analysis Issues
Problem: I see unexpected peaks in my ¹H NMR spectrum.
-
Possible Cause: The sample contains impurities or residual solvent.
-
Solution:
-
Compare the chemical shifts of the unexpected peaks with the known shifts of common impurities (see Table 2).
-
Check for peaks corresponding to common laboratory solvents that may not have been fully removed during drying.
-
If the identity of the impurity is still unclear, consider further purification of your sample.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol describes the purification of this compound by recrystallization using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid.
-
Add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl the flask for a few minutes.
-
(Optional) Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. Use a pre-warmed funnel to prevent premature crystallization.
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified this compound crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane). The less polar azobenzene will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the this compound.
-
More polar impurities like aniline and benzidine will require a higher polarity eluent to elute.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Practically insoluble[1] |
| Ethanol | Very soluble[1] |
| Diethyl Ether | Soluble |
| Benzene | Slightly soluble[1] |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Common Impurities
| Compound | Aromatic Protons (ppm) | Amine/Hydrazine Protons (ppm) |
| This compound | ~6.7 - 7.2 (m) | ~5.5 (br s) |
| Azobenzene | ~7.4 - 7.9 (m) | - |
| Benzidine | ~6.6 (d), ~7.2 (d) | ~4.8 (br s) |
| Aniline | ~6.7 (t), ~6.8 (d), ~7.2 (t) | ~3.6 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Common Impurities
| Compound | Aromatic Carbons (ppm) |
| This compound | ~113, 120, 129, 148 |
| Azobenzene | ~123, 129, 131, 152 |
| Benzidine | ~115, 127, 132, 145 |
| Aniline | ~115, 119, 129, 147 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Table 4: Key IR Absorption Frequencies (cm⁻¹) for this compound and Impurities
| Compound | N-H Stretch | C-H (Aromatic) | C=C (Aromatic) | N=N Stretch |
| This compound | ~3300-3400 | ~3000-3100 | ~1500-1600 | - |
| Azobenzene | - | ~3000-3100 | ~1500-1600 | ~1400-1450 |
| Benzidine | ~3300-3450 | ~3000-3100 | ~1500-1620 | - |
| Aniline | ~3350-3450 | ~3000-3100 | ~1500-1620 | - |
Table 5: Mass Spectrometry (m/z) Data for this compound and Impurities
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 184 | 93, 92, 77 |
| Azobenzene | 182 | 154, 105, 77 |
| Benzidine | 184 | 184 (base peak), 167, 92 |
| Aniline | 93 | 93 (base peak), 66, 65 |
Visualizations
References
Navigating the Heat: A Technical Guide to Managing Exothermic Hydrazobenzene Synthesis
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of hydrazobenzene, managing the reaction's exothermic nature is critical for safety, yield, and purity. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with the heat generated during this synthesis.
Troubleshooting Guide: Exothermic Reaction Management
Sudden temperature increases, often called thermal runaways, can lead to decreased product yield, increased impurity formation, and significant safety hazards. Below is a guide to troubleshoot and mitigate these issues.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike | Reagent addition is too fast. | Immediately halt reagent addition. Intensify cooling (e.g., lower cryostat temperature, add more dry ice to the bath). If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture. |
| Inadequate cooling capacity. | Ensure the cooling bath is at the target temperature and has sufficient volume. For larger-scale reactions, consider upgrading to a more efficient cooling system (e.g., a process chiller). | |
| Poor heat transfer. | Increase the stirring rate to improve mixing and heat dissipation. Ensure the reaction flask is adequately immersed in the cooling bath. | |
| Localized Hotspots | Inefficient stirring. | Use an appropriate stirrer (e.g., overhead stirrer for viscous mixtures) and ensure vigorous agitation. Check for solids adhering to the flask walls. |
| Formation of Side Products (e.g., Azoxybenzene, Aniline) | Reaction temperature is too high. | Maintain the reaction temperature within the optimal range (typically 0-10°C for initial stages). Monitor the reaction progress closely using techniques like TLC or HPLC. |
| Non-homogenous reaction mixture. | Improve stirring to ensure even distribution of reagents and temperature. | |
| Reaction Stalls After Initial Exotherm | Insufficient activation energy after initial cooling. | Once the initial exotherm is controlled, allow the reaction temperature to slowly rise to the optimal level as per the protocol. |
| Reagent degradation at low temperatures. | Ensure reagents are stable at the cooling temperatures used. |
Frequently Asked Questions (FAQs)
Q1: How can I estimate the heat of reaction for my specific this compound synthesis?
Q2: What are the most effective cooling methods for laboratory-scale synthesis?
For laboratory-scale reactions, several effective cooling methods are available. The choice depends on the required temperature and the scale of the reaction.
| Cooling Method | Temperature Range (°C) | Advantages | Disadvantages |
| Ice-Water Bath | 0 to 5 | Simple, inexpensive, and readily available. | Limited to temperatures at or above 0°C. |
| Ice-Salt Bath (e.g., NaCl) | -20 to 0 | Achieves sub-zero temperatures without specialized equipment. | Can be corrosive to some equipment. |
| Dry Ice-Solvent Bath | -78 to -40 (depending on solvent) | Reaches significantly lower temperatures. | Requires proper handling of dry ice and flammable solvents. |
| Cryostat/Chiller | -80 to 20 | Precise and automated temperature control. | Higher initial equipment cost. |
Q3: How does the rate of reagent addition impact the exotherm?
The rate of addition of the reducing agent is a critical parameter for controlling the reaction exotherm. A slow, controlled addition allows the cooling system to dissipate the generated heat effectively, preventing a rapid temperature rise. The use of a syringe pump or a dropping funnel is highly recommended for precise control.
Q4: What are the key safety precautions when handling the exothermic synthesis of this compound?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Blast Shield: Use a blast shield, especially for larger-scale reactions or when exploring new reaction conditions.
-
Emergency Plan: Have a clear plan for emergency shutdown and quenching of the reaction in case of a thermal runaway.
-
Quenching Agent: Keep a suitable quenching agent (e.g., a pre-chilled, inert solvent or a mild acid) readily available.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound with Controlled Exotherm
This protocol outlines a general procedure for the synthesis of this compound, emphasizing heat management.
Materials:
-
Zinc dust
-
Sodium hydroxide (B78521) solution
-
Ethanol (or other suitable solvent)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Dropping funnel
-
Cooling bath (e.g., ice-salt bath)
Procedure:
-
Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in a cooling bath maintained at 0°C.
-
Initial Charge: Charge the flask with nitrobenzene and ethanol. Begin stirring to ensure a homogenous mixture.
-
Reagent Preparation: Prepare a solution of sodium hydroxide in water and cool it to 0°C.
-
Controlled Addition: Slowly add the zinc dust to the nitrobenzene solution while maintaining the temperature below 5°C. Subsequently, add the cold sodium hydroxide solution dropwise via the dropping funnel over a period of 1-2 hours.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. If the temperature rises above 10°C, pause the addition until it stabilizes.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2-3 hours, or until reaction monitoring (e.g., TLC) indicates the consumption of the starting material.
-
Work-up: Proceed with the appropriate work-up and purification steps.
Visualizations
Below are diagrams illustrating key workflows for managing the exothermic nature of this compound synthesis.
Caption: Experimental workflow for controlled exothermic synthesis.
Caption: Troubleshooting logic for a thermal runaway event.
Best practices for the storage and handling of Hydrazobenzene to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of hydrazobenzene to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[1][2][3][4] It is sensitive to air and light, so it is crucial to store it under an inert gas atmosphere, such as argon or nitrogen, in a tightly sealed container.[1][2] Refrigeration is recommended.[2]
Q2: How should I handle this compound in the laboratory to avoid degradation?
A2: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1][5] Use non-sparking tools and prevent the formation of dust and aerosols.[5] As it is air-sensitive, any handling should be done under an inert atmosphere to prevent oxidation.[1] Avoid exposure to direct sunlight and other sources of heat or light.[2][3]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the primary degradation pathways for this compound?
A4: this compound can degrade through several pathways:
-
Oxidation: It is readily oxidized by air to form azobenzene (B91143).[6][7] This process can be catalyzed by common environmental cations like copper(II) and iron(III).[6]
-
Acid-catalyzed Rearrangement: In the presence of strong acids, this compound can undergo a rearrangement to form benzidine.[8][9]
-
Thermal Decomposition: When heated to its melting point, it decomposes into azobenzene and aniline.[8]
-
Aqueous Instability: this compound is unstable in dilute aqueous solutions, with less than 10% remaining after one day, regardless of pH or temperature (room temperature or 4°C).[5][8]
Troubleshooting Guide
Issue 1: Discoloration of solid this compound (e.g., turning yellow or orange).
-
Potential Cause: Exposure to air and/or light, leading to oxidation and the formation of azobenzene, which is an orange crystalline powder.[7][10]
-
Troubleshooting Steps:
-
Verify that the storage container is properly sealed and was purged with an inert gas before storage.
-
Ensure the compound has been stored in a dark location, away from direct light sources.[2][4]
-
If discoloration is observed, the purity of the material may be compromised. It is advisable to verify the purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[11][12]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound in solution during the experiment.
-
Troubleshooting Steps:
-
Solvent Choice: this compound is unstable in aqueous solutions.[5][8] If your experiment is in an aqueous buffer, consider the rapid degradation rate. The half-life in municipal sewage effluent was reported to be as short as 15 minutes with oxygen present.[6]
-
pH of the Medium: The stability of this compound is pH-dependent. Acidic conditions can cause rearrangement to benzidine.[8][9]
-
Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.[13] Do not store solutions, even for short periods, unless their stability under your specific conditions has been validated.
-
Degassing Solvents: If using organic solvents, ensure they are degassed to remove dissolved oxygen, which can oxidize this compound.[6]
-
Issue 3: Difficulty in dissolving this compound.
-
Potential Cause: this compound is practically insoluble in water.[6]
-
Troubleshooting Steps:
-
Solvent Selection: It is very soluble in ethanol (B145695) and slightly soluble in benzene.[6][8] Use an appropriate organic solvent for dissolution.
-
Sample Purity: If the material has degraded, the degradation products may have different solubility characteristics.
-
Data on this compound Stability
| Condition | Observation | Reference |
| Aqueous Solution (10 µg/L) | Unstable, with less than 10% remaining after 24 hours in the dark at room temperature or 4°C, across pH 2, 7, and 10. | [5][8] |
| Municipal Sewage Effluent (100 µg/L) | Half-life of 15 minutes with oxygen present. | [6] |
| Municipal Sewage Effluent (100 µg/L) | Half-life of 60 minutes with oxygen removed. | [6] |
| Heating | Decomposes at its melting point into azobenzene and aniline. | [8] |
| Acidic Conditions (e.g., H₂SO₄) | Undergoes rearrangement to form benzidine. | [8][9] |
| Air Exposure | Readily oxidizes to azobenzene. | [6][7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Detecting this compound and Azobenzene
This method can be adapted to check for the presence of the primary oxidation product, azobenzene, in a this compound sample.
-
Objective: To qualitatively or quantitatively assess the purity of this compound and detect the presence of azobenzene.
-
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent like acetonitrile (B52724) or a mixture of acetonitrile and a buffer.[7][11]
-
Chromatographic Conditions (Example):
-
Analysis: Inject the prepared sample into the HPLC system. The retention times for this compound and azobenzene will be different, allowing for their separation and quantification. Compare the resulting chromatogram to a standard of pure this compound and, if available, a standard of azobenzene.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ossila.com [ossila.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. echemi.com [echemi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Trace/Ultratrace Analyses of Unstable Compounds: Investigations on this compound and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound on treatment with H2SO4 forms A Azobenzene class 12 chemistry CBSE [vedantu.com]
- 10. nextsds.com [nextsds.com]
- 11. Stability-indicating assay for phenylbutazone: high-performance liquid chromatographic determination of this compound and azobenzene in degraded aqueous phenylbutazone solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of azobenzene and this compound in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Hydrazobenzene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of hydrazobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis and what are their typical lifespans?
Q2: What are the primary mechanisms of catalyst deactivation in this process?
Catalyst deactivation in this compound synthesis can be broadly categorized into three main types: chemical, thermal, and mechanical.[3] The most common mechanisms encountered are:
-
Poisoning: This is a chemical deactivation where impurities in the feed strongly adsorb to the active sites of the catalyst, rendering them inactive.[4]
-
Fouling/Coking: This is a mechanical deactivation caused by the deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface and within its pores, blocking access to the active sites.[4]
-
Sintering: This is a thermal deactivation process where the metal particles of the catalyst agglomerate, leading to a reduction in the active surface area.[3]
Q3: What are the common signs of catalyst deactivation?
A decline in catalyst performance can manifest in several ways:
-
A noticeable decrease in the reaction rate.
-
A drop in the selectivity towards this compound, often accompanied by an increase in byproducts like aniline.
-
The need for harsher reaction conditions (higher temperature or pressure) to achieve the same conversion rate.
-
A change in the physical appearance of the catalyst (e.g., color change, clumping).
Q4: Can reaction intermediates cause catalyst deactivation?
Yes, intermediates in the hydrogenation of nitrobenzene (B124822), such as nitrosobenzene (B162901) and phenylhydroxylamine, can contribute to catalyst deactivation. The accumulation of these intermediates on the catalyst surface can lead to the formation of polymeric or tarry materials, a form of fouling.[1] Furthermore, these intermediates can sometimes undergo side reactions that produce catalyst poisons.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Sudden or Rapid Loss of Catalytic Activity
Possible Cause: Catalyst Poisoning
Explanation: This is often the culprit for a sharp decline in performance. The catalyst's active sites are being blocked by impurities present in the reactants, solvent, or hydrogen gas.
Troubleshooting Steps:
-
Identify the Poison Source:
-
Feedstock Analysis: Analyze the nitrobenzene feedstock for common poisons. Sulfur compounds are notorious poisons for noble metal catalysts.[5]
-
Solvent Purity: Ensure the solvent is of high purity and free from contaminants.
-
Gas Purity: Use high-purity hydrogen gas. Even trace amounts of carbon monoxide can act as a poison.
-
-
Purification of Reactants:
-
If impurities are detected, purify the feedstock and solvent before the reaction.
-
-
Catalyst Bed Protection:
-
In a continuous flow setup, consider using a guard bed with a less expensive adsorbent to trap poisons before they reach the main catalyst bed.
-
Issue 2: Gradual Decline in Catalyst Performance Over Several Runs
Possible Cause: Coking/Fouling or Sintering
Explanation: A slow and steady decrease in activity is often indicative of either the buildup of carbonaceous deposits (coking/fouling) on the catalyst surface or the thermal agglomeration of metal particles (sintering).
Troubleshooting Steps:
-
Characterize the Spent Catalyst:
-
Analyze the deactivated catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify coke deposition, and Transmission Electron Microscopy (TEM) to observe any changes in metal particle size, which would indicate sintering.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often mitigate both coking and sintering.
-
Pressure: Adjusting the hydrogen pressure can influence the reaction pathway and potentially reduce the formation of coke precursors.
-
-
Catalyst Regeneration:
-
If coking is the primary issue, the catalyst can often be regenerated. (See Experimental Protocols section).
-
Sintering is generally irreversible, and the catalyst will likely need to be replaced.
-
Issue 3: Decrease in Selectivity to this compound and Increase in Aniline Formation
Possible Cause: Change in Active Sites or Mass Transfer Limitations
Explanation: An increase in the formation of the fully hydrogenated product, aniline, suggests that the catalyst's selectivity has been compromised. This could be due to changes in the nature of the active sites caused by deactivation or mass transfer limitations.
Troubleshooting Steps:
-
Review Reaction Parameters:
-
Stirring/Flow Rate: In a batch reactor, ensure efficient stirring to minimize mass transfer limitations. In a flow reactor, check the flow rate.[6]
-
Catalyst Loading: An inappropriate catalyst loading can affect the local concentration of reactants and influence selectivity.
-
-
Catalyst Characterization:
-
Analyze the surface chemistry of the deactivated catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify any changes in the electronic state of the metal.
-
-
Consider a Different Catalyst:
-
If selectivity issues persist, it may be necessary to screen different types of catalysts or supports that are known for higher selectivity in this reaction.
-
Data on Catalyst Deactivation and Regeneration
The following tables summarize qualitative and semi-quantitative data on catalyst deactivation, primarily from studies on nitrobenzene hydrogenation, which serves as a close analogue for this compound synthesis.
Table 1: Common Deactivation Mechanisms and Their Effects
| Deactivation Mechanism | Catalyst Type | Primary Cause | Effect on Performance |
| Poisoning | Pd/C, Pt-based | Sulfur compounds, CO, Halides | Rapid loss of activity |
| Coking/Fouling | All types | Deposition of carbonaceous material | Gradual loss of activity, pore blockage |
| Sintering | All types | High reaction temperatures | Irreversible loss of active surface area |
| Leaching | Supported catalysts | Strong solvents or reaction conditions | Loss of active metal from the support |
Table 2: Catalyst Regeneration Strategies
| Deactivation Type | Regeneration Method | General Conditions | Expected Outcome |
| Coking/Fouling | Oxidative Treatment | Controlled heating in a dilute oxygen stream | Removal of carbon deposits, activity restoration |
| Coking/Fouling | Solvent Washing | Washing with a suitable solvent at elevated temperature | Dissolution of soluble organic deposits |
| Poisoning (Reversible) | Thermal Treatment | Heating under an inert or reducing atmosphere | Desorption of some weakly bound poisons |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines a general workflow for analyzing a spent catalyst to determine the cause of deactivation.
-
Sample Preparation: Carefully remove the catalyst from the reactor under an inert atmosphere to prevent further changes.
-
Visual Inspection: Note any changes in the catalyst's appearance (color, particle size, etc.).
-
Surface Area and Porosity Analysis (BET): Measure the BET surface area and pore size distribution to assess for fouling or sintering. A significant decrease in surface area suggests fouling or sintering.[7]
-
Temperature Programmed Oxidation (TPO): Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture and monitor the effluent gas for CO and CO2. This will quantify the amount of coke on the catalyst.
-
Transmission Electron Microscopy (TEM): Image the catalyst to directly observe the metal particle size and distribution. An increase in the average particle size compared to the fresh catalyst is a clear indication of sintering.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition and the chemical state of the active metal to detect the presence of poisons.[5]
Protocol 2: Regeneration of a Coked Pd/C Catalyst
This protocol describes a typical procedure for regenerating a Pd/C catalyst that has been deactivated by coking.
-
Solvent Wash (Optional): Wash the catalyst with a suitable solvent (e.g., toluene (B28343) or methanol) at a moderately elevated temperature to remove any soluble organic residues.
-
Drying: Dry the catalyst thoroughly under vacuum or in a stream of inert gas.
-
Oxidative Treatment:
-
Place the dried catalyst in a tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Slowly introduce a dilute stream of air (e.g., 1-5% O2 in N2) into the furnace.
-
Gradually heat the furnace to a temperature between 200-400°C. The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst support.
-
Hold at this temperature until the evolution of CO and CO2 ceases, indicating that the coke has been burned off.
-
-
Reduction:
-
Cool the catalyst under an inert atmosphere.
-
Reduce the catalyst in a stream of hydrogen at a temperature typically between 100-200°C to ensure the palladium is in its active metallic state.
-
-
Passivation (for storage): If the regenerated catalyst is to be stored, it should be carefully passivated to prevent pyrophoric behavior.
Visualizations
Below are diagrams illustrating key concepts in catalyst deactivation and troubleshooting.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. mdpi.com [mdpi.com]
Troubleshooting guide for the benzidine rearrangement of Hydrazobenzene.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the benzidine (B372746) rearrangement of hydrazobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzidine rearrangement reaction resulted in a very low yield. What are the common causes?
A1: Low yields in the benzidine rearrangement can stem from several factors:
-
Sub-optimal Acid Concentration: The concentration of the acid catalyst is crucial. Both excessively high and low concentrations can lead to an increase in side reactions at the expense of the desired benzidine product. For substituted hydrazobenzenes, an optimal concentration often exists that maximizes the yield of the rearranged product.
-
Incorrect Reaction Temperature: Temperature plays a significant role in the product distribution. Higher temperatures can favor the formation of side products and decomposition, leading to a lower yield of benzidine.[1]
-
Poor Quality Starting Material: The purity of the this compound is critical. Impurities from its synthesis, such as unreacted nitrobenzene (B124822) or azoxybenzene, can interfere with the rearrangement and lead to a complex product mixture. Ensure your this compound is properly purified before use.
-
Oxidation of this compound: this compound is susceptible to oxidation, especially in the presence of air, which can lead to the formation of azobenzene (B91143). This side reaction will reduce the amount of starting material available for the rearrangement. It's advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The reaction may not have proceeded to completion. Ensure adequate reaction time and efficient stirring to facilitate the intramolecular rearrangement.
Q2: My final product is highly colored (e.g., yellow, orange, or reddish-gray). What is the cause and how can I purify it?
A2: A colored product indicates the presence of impurities, most commonly azobenzene, which is formed from the oxidation of this compound. Other colored byproducts can also form, especially at higher temperatures.[1][2]
To obtain pure, colorless benzidine, you can employ the following purification strategies:
-
Recrystallization: Benzidine can be recrystallized from hot water, from which it crystallizes as large, silky plates upon cooling.[1]
-
Sulfate (B86663) Salt Precipitation: A common purification technique involves precipitating the benzidine as its sulfate salt. This is achieved by adding sulfuric acid to the reaction mixture, which selectively precipitates benzidine sulfate. The sulfate salt can then be filtered, washed, and subsequently neutralized with a base (e.g., dilute NaOH solution) to regenerate the free benzidine base.[1]
Q3: Besides benzidine, I've isolated other isomeric products. What are they and how can I minimize their formation?
A3: The benzidine rearrangement is known to produce a variety of isomeric side products, primarily:
-
Diphenyline (2,4'-diaminobiphenyl): This is a common byproduct in the rearrangement of unsubstituted this compound.
-
o-Semidine and p-Semidine: These are aminodiphenylamines that are frequently formed, especially when the this compound has substituents.[3][4] If a para-substituent is present on the this compound, the formation of p-aminodiphenylamine (a semidine) is often favored.
Minimizing the formation of these isomers often involves careful control of reaction conditions:
-
Acid Concentration and Temperature: As shown in the data below, the ratio of rearranged products can be influenced by the concentration of the acid and the reaction temperature. Lower temperatures generally favor the formation of the primary rearrangement product over side products.[1]
Q4: My reaction mixture contains significant amounts of azobenzene and aniline (B41778). What causes this and how can it be prevented?
A4: The presence of azobenzene and aniline is due to a disproportionation side reaction.[5][6][7] In this process, one molecule of this compound is oxidized to azobenzene, while another is reduced to two molecules of aniline.
To prevent disproportionation:
-
Use an Inert Atmosphere: Since oxidation is a key part of this side reaction, running the reaction under an inert atmosphere (nitrogen or argon) can help minimize the formation of azobenzene.
-
Control Acidity: The extent of disproportionation can be influenced by the acidity of the reaction medium. Experimenting with different acid concentrations may help to suppress this side reaction.
Data Presentation
The following table, adapted from a study on the rearrangement of o-hydrazotoluene (a close analog of this compound), illustrates the significant impact of hydrochloric acid concentration and temperature on the yield of the rearranged product (o-tolidine). This data provides a valuable guide for optimizing the conditions for the rearrangement of this compound.
| HCl Concentration (%) | Yield at 25°C (%) | Yield at 45°C (%) | Yield at 65°C (%) | Observations at 85°C |
| 2 | Low | Moderate | High | Colored Precipitate |
| 3 | Moderate | High | High | Colored Precipitate |
| 5 | High | High | Moderate | - |
| 7.5 | Highest | Highest | Low | - |
| 10 | High | Moderate | Low | Lavender Precipitate |
| 15 | Moderate | Low | Very Low | - |
| 37.4 | Low | Very Low | Negligible | - |
Data adapted from a study on the rearrangement of o-hydrazotoluene.[1] The yield percentages are relative and illustrate the trend.
Experimental Protocols
1. Synthesis of this compound from Nitrobenzene
This protocol describes the reduction of nitrobenzene to this compound using zinc dust and sodium hydroxide (B78521).
Materials:
-
Nitrobenzene (100 g)
-
Sodium hydroxide (105 g)
-
Water (300 ml)
-
Methanol (B129727) (50 ml)
-
Zinc dust (sieved)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a reaction flask equipped with a reflux condenser and a mechanical stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water.
-
To this solution, add a mixture of 50 ml of methanol and 100 g of nitrobenzene.
-
With vigorous stirring, add sieved zinc dust in small portions. The reaction is exothermic and the mixture will begin to boil.
-
Continue adding zinc dust portion-wise to maintain a gentle boil. Avoid adding the zinc dust too quickly to prevent excessive foaming.
-
The reaction is complete when the initial brown color of the reaction mixture disappears and it appears grayish-white. If the color persists, add more zinc dust and heat the mixture.
-
Once the reaction is complete, cool the mixture, dilute it with distilled water, and add ice.
-
Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not rise above 15°C.
-
The this compound will precipitate as crusts. Separate the solid from any unreacted zinc by decantation or filtration through a porcelain funnel without filter paper.
-
Wash the separated this compound with water.
2. Benzidine Rearrangement of this compound
This protocol describes the acid-catalyzed rearrangement of this compound to benzidine.
Materials:
-
This compound (from the previous step)
-
Water (300-400 ml)
-
Hydrochloric acid (concentrated)
-
Sulfuric acid
-
Sodium hydroxide solution (dilute)
Procedure:
-
In a flask, suspend the prepared this compound in 300-400 ml of water and bring the mixture to a boil.
-
Gradually add concentrated hydrochloric acid to the boiling suspension until the acid is no longer absorbed.
-
Continue boiling the hydrochloric acid solution for a few more minutes to ensure the rearrangement is complete.
-
Filter the hot solution of benzidine hydrochloride.
-
To the filtrate, add sulfuric acid to precipitate the benzidine as its sulfate salt.
-
Filter the benzidine sulfate and wash it thoroughly.
-
To obtain the free base, boil the benzidine sulfate with a dilute sodium hydroxide solution.
-
Filter the hot solution of the benzidine base.
-
Allow the filtrate to cool, during which time benzidine will crystallize.
-
Collect the benzidine crystals by filtration and dry them. For further purification, recrystallize from hot water.[1]
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US2194938A - Process for the manufacture of benzidine - Google Patents [patents.google.com]
- 5. KR100711310B1 - Method for preparing a benzidine compound - Google Patents [patents.google.com]
- 6. Benzidine Rearrangement [drugfuture.com]
- 7. allaboutchemistry.net [allaboutchemistry.net]
Methods for the removal of unreacted nitrobenzene from the product mixture.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted nitrobenzene (B124822) from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted nitrobenzene from a reaction mixture?
A1: The choice of method depends on the properties of your desired product and the scale of your reaction. The most common techniques include:
-
Distillation (Vacuum or Steam): Ideal for separating volatile nitrobenzene from non-volatile or high-boiling point products.[1][2]
-
Liquid-Liquid Extraction: Effective when the desired product and nitrobenzene have different solubilities in immiscible solvents. This is often manipulated by pH adjustments, especially for acidic or basic products.[1][3]
-
Crystallization: Suitable if your target compound is a solid at room temperature, as nitrobenzene will typically remain in the mother liquor.[2]
-
Chromatography: High-performance liquid chromatography (HPLC) or column chromatography can be used for high-purity separations, especially for complex mixtures or when small amounts of nitrobenzene need to be removed.[4][5]
-
Chemical Conversion: Involves converting the unreacted nitrobenzene into a different compound that is easier to separate. A common approach is the reduction of nitrobenzene to aniline (B41778).[6][7]
Q2: My desired product is a high-boiling point, non-volatile solid. What is the most efficient removal method?
A2: For non-volatile, thermally stable solids, vacuum distillation or steam distillation are highly effective methods to remove the bulk of the nitrobenzene.[1][8] Following distillation, recrystallization of the solid product can remove residual traces of nitrobenzene.[2]
Q3: How can I remove nitrobenzene if my product is an amine, such as aniline?
A3: A highly effective method is to use acid-base extraction . By adding an aqueous acid (like HCl) to the mixture, the amine product (e.g., aniline) will form a water-soluble salt (anilinium chloride).[3] The non-basic nitrobenzene will remain in the organic layer and can be separated using a separatory funnel.[3][7] Afterwards, neutralizing the aqueous layer with a base will regenerate the pure amine.[7]
Q4: I'm concerned about the high temperatures required for distillation. Are there lower-temperature alternatives?
A4: Yes. Vacuum distillation significantly lowers the boiling point of nitrobenzene, allowing for its removal at a lower temperature and reducing the risk of thermal degradation of your product.[1] For instance, rotary evaporation under a strong vacuum at 70-75°C can remove the bulk of nitrobenzene.[1] Alternatively, liquid-liquid extraction and column chromatography are performed at or near room temperature.
Q5: What safety precautions should I take when working with nitrobenzene, especially during distillation?
A5: Nitrobenzene is toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. When distilling, be aware that nitration by-products like dinitrobenzene can be explosive at high temperatures.[9] It is crucial not to distill the mixture to dryness and to keep the temperature below 214°C.[9]
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Product is co-distilling with nitrobenzene. | The boiling point of your product is too close to that of nitrobenzene. | Use fractional distillation for better separation. If that is not effective, consider vacuum distillation to increase the boiling point difference, or switch to a non-thermal method like extraction or chromatography.[2] |
| Poor separation during steam distillation. | The product is slightly volatile with steam. / Insufficient steam flow. | Ensure your product is non-volatile under steam distillation conditions.[1] Increase the steam flow rate. Approximately 125 mL of water may be needed for every 25 mL of nitrobenzene.[1] |
| Thermal decomposition of the desired product. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of nitrobenzene.[1][2] A rotary evaporator with a high vacuum pump is also a good option for removing the bulk of the solvent at a lower temperature (e.g., 70-75°C).[1] |
Extraction Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion. | Vigorous shaking of the separatory funnel. / High concentration of surfactants. | Gently invert the separatory funnel instead of shaking vigorously. To break an emulsion, you can add a saturated brine solution, add a small amount of a different organic solvent, or allow the mixture to stand for an extended period. |
| Poor recovery of the desired product. | The product has some solubility in the extracting solvent. / Incorrect pH. | Perform multiple extractions with smaller volumes of solvent. Ensure the pH of the aqueous phase is correctly adjusted to maximize the solubility of your product in one phase while minimizing it in the other. For example, when separating aniline from nitrobenzene, ensure the aqueous layer is sufficiently acidic to fully protonate the aniline.[3] |
| Nitrobenzene remains in the product. | Insufficient number of extractions. / Improper choice of solvent. | Increase the number of extraction cycles. Ensure the chosen organic solvent has a high affinity for nitrobenzene and is immiscible with the other phase. Solvents like diethyl ether, chloroform, or benzene (B151609) are often effective for extracting nitrobenzene.[1] |
Quantitative Data Summary
Table 1: Physical Properties of Nitrobenzene
| Property | Value |
| Boiling Point | 210.9 °C |
| Density | 1.20 g/mL |
| Solubility in Water | 0.19 g/100 mL at 20°C[1] |
| Appearance | Pale yellow oily liquid[6] |
Experimental Protocols
Method 1: Steam Distillation
This protocol is suitable for removing nitrobenzene from a non-volatile product.
-
Setup: Assemble a steam distillation apparatus. The reaction mixture is placed in a multi-neck round-bottom flask. One neck is connected to a steam inlet, another to a condenser, and a third can be used for a thermometer.
-
Process: Pass steam into the flask containing the reaction mixture.[8] The steam will vaporize the nitrobenzene, and the mixed vapors will travel to the condenser.
-
Collection: Collect the distillate, which will consist of a two-phase mixture of water and nitrobenzene. Continue the distillation until no more oily nitrobenzene droplets are observed in the distillate.[8]
-
Separation: If desired, the collected nitrobenzene can be separated from the water using a separatory funnel. The remaining product in the distillation flask can then be recovered.
Method 2: Acid-Base Extraction for Amine Products
This protocol outlines the separation of an amine product from unreacted nitrobenzene.
-
Dissolution: Dissolve the reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: Transfer the solution to a separatory funnel and add a dilute aqueous acid (e.g., 1M HCl). Shake the funnel gently. The amine will react to form a water-soluble salt and move to the aqueous layer.[3]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the amine salt. The upper organic layer contains the nitrobenzene.
-
Wash: Wash the organic layer with one or two more portions of dilute acid to ensure all the amine has been extracted. Combine all aqueous extracts.
-
Product Recovery: To recover the amine product, cool the combined aqueous layers in an ice bath and slowly add a base (e.g., NaOH solution) until the solution is basic. The amine will precipitate or form a separate layer, which can then be extracted with an organic solvent, dried, and concentrated.[7]
Method 3: Chemical Conversion (Reduction to Aniline)
This method converts residual nitrobenzene to aniline, which may be easier to remove depending on the desired product.
-
Reaction Setup: In a round-bottom flask, add the product mixture containing unreacted nitrobenzene.
-
Reagent Addition: Add a reducing agent. A common laboratory-scale method is to use tin (Sn) metal and concentrated hydrochloric acid (HCl).[6][10] The mixture is typically heated under reflux.[11]
-
Reaction: The nitrobenzene is reduced to aniline (in the form of its anilinium salt in the acidic medium).
-
Workup: After the reaction is complete, the resulting aniline can be separated based on its basic properties using the extraction method described above.
Visual Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. How to remove Nitro Group from nitrobenzene ring class 12 chemistry CBSE [vedantu.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Hydrazobenzene: DSC vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. For a substance like hydrazobenzene, which is known for its reactivity and potential instability, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound.
Introduction to Purity Analysis Techniques
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline compounds, DSC relies on the principle of melting point depression. The presence of impurities broadens the melting endotherm and lowers the melting point, an effect that can be quantified using the van't Hoff equation. It offers a rapid assessment of the total mole fraction of soluble impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[1] When coupled with a suitable detector (e.g., UV-Vis), HPLC can identify and quantify specific impurities, making it a valuable tool for comprehensive purity profiling and stability studies.[2]
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another potent separation technique ideal for volatile and thermally stable compounds. Analytes are separated based on their partitioning between a stationary phase and a gaseous mobile phase. For less volatile compounds or those prone to thermal degradation, derivatization may be necessary to enhance volatility and stability.[3]
Comparative Purity Analysis of this compound
The selection of an analytical method for this compound must consider its known instability. This compound can decompose at its melting point to form azobenzene (B91143) and aniline, and it is also unstable in aqueous solutions.[4][5] Therefore, experimental conditions for all methods must be carefully optimized to minimize degradation.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Melting point depression (Van't Hoff Law) | Differential partitioning and separation | Volatility-based separation and mass analysis |
| Purity Result (Illustrative) | 99.2 mol% | 99.1% (by area normalization) | 99.0% (by area normalization) |
| Major Impurity Detected | Not individually identified | Azobenzene (0.7%) | Aniline (0.5%), Azobenzene (0.4%) |
| Analysis Time | ~30-60 minutes per sample | ~15-30 minutes per sample | ~20-40 minutes per sample |
| Sample Preparation | Minimal (weighing into a crucible) | Dissolution in a suitable solvent | Dissolution and possible derivatization |
| Sample Amount | 1-5 mg | 1-10 mg | <1 mg |
| Advantages | Rapid, minimal sample preparation, absolute method for total soluble impurities. | High resolution, quantifies individual impurities, well-suited for stability-indicating assays. | High sensitivity, excellent for volatile impurities, definitive identification with MS. |
| Limitations | Does not identify individual impurities, not suitable for thermally unstable compounds that decompose on melting, assumes eutectic behavior.[1][6] | Requires soluble samples, solvent selection is critical to prevent degradation, method development can be time-consuming. | This compound's thermal lability is a significant challenge, derivatization may be required. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol for this compound Purity
This protocol is designed to assess the purity of a crystalline this compound sample, taking into account its thermal instability.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.
-
To minimize thermal decomposition, hermetically seal the pan to contain any volatile decomposition products.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a temperature well below the melting point of this compound (e.g., 100°C).
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition. The melting point of this compound is approximately 131°C.[7]
-
Continue heating to a temperature just beyond the completion of the melting endotherm.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Data Analysis:
-
Integrate the melting endotherm to determine the heat of fusion (ΔHfus).
-
Utilize the instrument's software to perform a purity analysis based on the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.
-
Stability-Indicating HPLC Protocol for this compound Purity
This protocol provides a method to separate and quantify this compound from its potential degradation products.
-
Chromatographic System:
-
HPLC System: A system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at a controlled pH). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its key impurities (azobenzene, aniline) have significant absorbance (e.g., 254 nm).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare working standards by dilution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a similar concentration as the standard. Due to the instability of this compound in some solvents, sample preparation should be performed immediately before analysis.[5]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the purity of the this compound sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, or by area normalization if all impurities are accounted for.
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of this compound.
Caption: A logical workflow for the purity assessment of this compound.
Signaling Pathway of Impurity Formation
The thermal decomposition of this compound is a key consideration in its analysis. The following diagram illustrates this degradation pathway.
Caption: Thermal decomposition pathway of this compound.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
DSC is a valuable tool for rapid, initial purity screening of crystalline this compound, providing a measure of the total soluble impurity content with minimal sample preparation. However, its utility is limited by the compound's thermal instability at its melting point.
-
HPLC is the most versatile and robust technique for comprehensive purity analysis. A well-developed, stability-indicating HPLC method can separate and quantify this compound from its degradation products and process-related impurities with high accuracy and precision.
-
GC-MS serves as a powerful complementary technique, particularly for the identification and quantification of volatile impurities such as aniline. The thermal lability of this compound necessitates careful method development, potentially including derivatization, to avoid on-column degradation.
For a complete and reliable purity profile of this compound, a combination of these orthogonal techniques is recommended. HPLC should be considered the primary method for routine quality control, while DSC and GC-MS provide valuable complementary information for initial screening and in-depth impurity characterization, respectively.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trace/Ultratrace Analyses of Unstable Compounds: Investigations on this compound and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Reducing Agents for the Synthesis of Hydrazobenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hydrazobenzene, a crucial intermediate in the production of various dyes, pharmaceuticals, and agrochemicals, is predominantly achieved through the reduction of nitrobenzene (B124822) or its intermediates like azoxybenzene (B3421426) and azobenzene. The choice of reducing agent is a critical parameter that significantly influences the reaction's yield, selectivity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of various reducing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
The reduction of nitrobenzene to this compound proceeds through a series of intermediates. The reaction pathway can be visualized as follows:
Quantitative Comparison of Reducing Agents
The performance of different reducing agents for the synthesis of this compound is summarized in the table below. The data has been compiled from various experimental findings to provide a comparative overview.
| Reducing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Zinc Dust & NaOH | Variable (often erratic) | Aqueous or alcoholic solution, reflux | Readily available and inexpensive reagents. | Yield is highly dependent on the quality of zinc dust; reaction can be lengthy[1][2]. |
| Magnesium & Methanol (B129727) | ~60% | Anhydrous methanol, reflux | Good yield with a relatively simple work-up. | Requires anhydrous conditions; excess magnesium can lead to the formation of azobenzene[1]. |
| Devarda's Alloy & NaOH | ~70% | Ethanolic solution, gentle warming | Good yield under mild conditions. | Devarda's alloy is more expensive than other metal-based reducing agents. |
| Iron Powder & NaOH | 80-85% | Aqueous solution or organic solvent, 100-120°C | Inexpensive reducing agent, high yield. | Historically problematic with reproducibility, though modern methods have improved this[3]. |
| Catalytic Hydrogenation (Pd/C) | up to 98% | Alcoholic solution, alkaline conditions, H₂ pressure | High yield and selectivity, clean reaction. | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive. |
Experimental Protocols
The following section provides detailed experimental methodologies for the synthesis of this compound using the compared reducing agents.
General Experimental Workflow
The synthesis of this compound generally follows the workflow depicted below, involving reaction setup, the reduction reaction itself, and subsequent isolation and purification of the product.
Reduction using Zinc Dust and Sodium Hydroxide (B78521)
This method is a classical approach to this compound synthesis. However, the yield can be inconsistent and depends on the quality of the zinc dust[1][2].
-
Materials:
-
Nitrobenzene (100 g)
-
Sodium hydroxide (105 g)
-
Zinc dust (sieved)
-
Methanol (50 ml)
-
Water (300 ml)
-
Hydrochloric acid
-
Ice
-
-
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water.
-
Add a mixture of 50 ml of methanol and 100 g of nitrobenzene to the flask.
-
With vigorous stirring, add sieved zinc dust in small portions. The reaction is exothermic and will start to boil. Maintain the boiling by the successive addition of zinc dust. Avoid adding the zinc dust too quickly to prevent foaming.
-
Continue the addition of zinc dust until the initial brown color of the reaction mixture disappears and it turns grayish-white.
-
Cool the reaction mixture and dilute it with distilled water and ice.
-
Carefully acidify the mixture with hydrochloric acid, ensuring the temperature does not exceed 15°C.
-
This compound will separate as crusts. Isolate the product from any unreacted zinc by decantation or filtration.
-
Wash the crude this compound with water and recrystallize from a suitable solvent.
-
Reduction using Magnesium and Methanol
This method provides a good yield of this compound under anhydrous conditions[1].
-
Materials:
-
Nitrobenzene (10.0 g, 8.4 ml)
-
Anhydrous methanol (200 ml)
-
Magnesium turnings (15.0 g)
-
Iodine (a small crystal)
-
Filter aid
-
-
Procedure:
-
In a 500-ml wide-mouthed flask equipped with an efficient reflux condenser, place 10.0 g of nitrobenzene, 200 ml of anhydrous methanol, and a small crystal of iodine.
-
Add 15.0 g of magnesium turnings in approximately 3 g portions over a period of about 1 hour. If the reaction becomes too vigorous, moderate it by briefly immersing the flask in an ice-water bath.
-
Once all the magnesium has been added, heat the mixture on a steam bath until the reaction mixture becomes colorless.
-
Prepare a Büchner funnel with a thin layer of filter aid.
-
Filter the hot reaction mixture through the pre-heated Büchner funnel and rinse the flask with 20 ml of hot methanol.
-
Add about 100 ml of water to the filtrate and allow it to cool slowly in a corked flask until crystallization is complete.
-
Filter the product rapidly, avoiding excessive air passage through the solid.
-
Recrystallize the crude this compound from alcohol containing a small amount of dissolved sulfur dioxide with minimal exposure to air. Dry the product in a desiccator filled with nitrogen.
-
The expected yield of this compound (m.p. 126°C) is approximately 4.5 g[1].
-
Reduction using Devarda's Alloy and Sodium Hydroxide
This procedure offers a good yield under relatively mild conditions.
-
Materials:
-
Nitrobenzene (10.0 g, 8.4 ml)
-
Sodium hydroxide (10 g)
-
Ethanol (B145695) (100 ml)
-
Water (10 ml)
-
Devarda's alloy powder (12.0 g)
-
-
Procedure:
-
In a 250-ml wide-mouthed flask equipped with a reflux condenser, prepare a solution of 10 g of sodium hydroxide in 10 ml of water.
-
Add 100 ml of ethanol and 10.0 g of nitrobenzene to the flask.
-
Introduce 12.0 g of Devarda's alloy powder in 2 g portions.
-
Gently warm the mixture on a steam bath to initiate the reaction.
-
Isolate the this compound as described in the magnesium and methanol procedure.
-
If the product is colored, it can be dissolved in ether, filtered to remove colored impurities, and the ether evaporated to yield white this compound.
-
The expected yield of this compound (m.p. 125°C) is approximately 5.2 g.
-
Reduction using Iron Powder and Sodium Hydroxide
This method utilizes an inexpensive reducing agent and can provide high yields when performed under optimized conditions[3].
-
Materials:
-
Nitrobenzene (123 parts by weight)
-
Iron powder (containing iron carbide and silicon) (120 parts)
-
Sodium hydroxide (210 parts)
-
Water (110 parts)
-
Solvent naphtha (300 parts by volume)
-
-
Procedure:
-
In a cast iron vessel with a stirrer, dissolve 150 parts of sodium hydroxide in 70 parts of water.
-
Add 300 parts by volume of solvent naphtha and 123 parts of nitrobenzene.
-
In a separate container, prepare a paste of 120 parts of iron powder in a solution of 60 parts of sodium hydroxide in 40 parts of water, maintaining a temperature of about 70°C.
-
Add the iron-sodium hydroxide paste to the nitrobenzene mixture over 30-60 minutes while stirring at 50-70°C.
-
Continue stirring for another hour at 50-60°C.
-
Raise the temperature of the mixture to about 120°C and maintain with continuous stirring until the reaction is complete (indicated by a color change).
-
Separate the solution from the iron paste by decantation or filtration.
-
Wash the iron paste with small portions of hot solvent naphtha.
-
Cool the combined solution to crystallize the this compound.
-
The expected yield is about 80-85 parts of this compound[3].
-
Catalytic Hydrogenation
Catalytic hydrogenation offers a highly selective and high-yielding route to this compound.
-
Materials:
-
Nitrobenzene
-
Palladium on carbon catalyst (Pd/C)
-
Alkali metal alkoxide (e.g., sodium methoxide)
-
Alcoholic solvent (e.g., methanol)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure autoclave, charge the nitrobenzene, the alcoholic solvent, the Pd/C catalyst, and the alkali metal alkoxide.
-
Purge the autoclave with nitrogen and then with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.1 to 1 MPa).
-
Heat the reaction mixture with vigorous stirring to the reaction temperature (e.g., up to 90°C).
-
Monitor the reaction by observing the hydrogen uptake.
-
After the reaction is complete, cool the mixture and release the pressure.
-
Filter the hot reaction mixture to separate the catalyst.
-
Cool the filtrate to crystallize the this compound.
-
Yields of up to 98% can be achieved with this method.
-
Conclusion
The selection of an appropriate reducing agent for the synthesis of this compound is a multifaceted decision that depends on the desired yield, purity, cost, and available laboratory infrastructure. For high-yield and high-purity applications where the necessary equipment is available, catalytic hydrogenation is the superior method. The iron powder/alkali method offers a cost-effective alternative with high yields, provided the reaction conditions are well-controlled. For smaller-scale laboratory preparations, magnesium/methanol and Devarda's alloy/NaOH provide reliable, good-yielding procedures with relatively simple setups. The traditional zinc/NaOH method, while inexpensive, can be unreliable and may require significant optimization. Researchers should carefully consider these factors to select the most suitable protocol for their synthetic goals.
References
A Comparative Guide to Catalytic Systems for Hydrazobenzene Production
For researchers, scientists, and drug development professionals, the synthesis of hydrazobenzene and its derivatives is a crucial step in the creation of various pharmaceuticals, dyes, and pesticides. The selection of an optimal catalytic system is paramount for achieving high yield, selectivity, and efficiency. This guide provides an objective comparison of various catalytic systems for the production of this compound, supported by experimental data, to aid in the selection of the most suitable methodology.
The synthesis of this compound is primarily achieved through the reduction of a starting material, which is typically either nitrobenzene (B124822) or azobenzene (B91143). The choice of catalyst and reaction conditions significantly influences the product distribution, with the potential for over-reduction to aniline, an undesired byproduct in this context.
Caption: General reaction pathways for this compound synthesis.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is highly dependent on the catalyst, starting material, and reaction conditions. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Catalytic System | Starting Material | Reducing Agent / H₂ Source | Key Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Pd/C with Co-catalyst | Nitrobenzene | H₂ | 30-40°C, NaOH, 1,4-Naphthoquinone (B94277) | 95.3% | Not Specified | [1] |
| Gold/Boron Nitride | Nitrobenzene | Isopropanol (Solvent & H-donor) | 90°C, KOH, N₂ atmosphere | 99% | 0.5 hours | [2] |
| Gold/Boron Nitride | Nitrobenzene | Isopropanol (Solvent & H-donor) | 90°C, KOH, Air atmosphere | >90% | 1 hour | [2] |
| Co-SAC (Co-Phen/800) | Azobenzene | Ethanol | 150°C, Cs₂CO₃ | >99% (Aniline) | 15 hours | [3] |
| Polyoxotungstate (1e⁻-PW₁₂) | Azobenzene | Proton-Coupled Electron Transfer | Room Temp, CD₃CN, Ph₂NH₂BF₄ | Complete Conversion | Not Specified | [4][5] |
| Sodium Amalgam (0.1-0.2% Na) | Nitrobenzene | Sodium Amalgam | 50-80% Aqueous Alcohol, Carbon catalyst | 98% | Not Specified | [6] |
| Metallic Iron | Nitrobenzene | Iron | Alkaline medium (≥1 mol NaOH per reduction eq.) | Not Specified | Not Specified | [7] |
Note: The Co-SAC system resulted in the over-reduction product, aniline, highlighting the challenge of achieving selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for key catalytic systems mentioned in the comparison.
Gold/Boron Nitride Catalyzed Reduction of Nitrobenzene
This method represents a highly efficient, one-step synthesis of this compound under normal pressure.[2]
-
Reactants & Catalyst:
-
Nitrobenzene: 0.31 mmol
-
Potassium Hydroxide (KOH): 0.06 mmol
-
Isopropanol: 3 mL
-
Catalyst: 10 mg of 20.9% Gold/Boron Nitride compound
-
-
Procedure:
-
Add nitrobenzene, potassium hydroxide, isopropanol, and the gold/boron nitride catalyst into a reaction tube.
-
Maintain a nitrogen atmosphere in the reaction tube. For the air-based reaction, this step is omitted.
-
Immerse the mixed reaction system in a pre-heated oil bath at 90°C.
-
Allow the reaction to proceed for 0.5 hours (under nitrogen) or 1 hour (in air).
-
After the reaction period, filter the hot reaction solution to separate the catalyst.
-
The filtrate containing the product can then be analyzed, for instance, by a UV-visible spectrophotometer to determine the yield.
-
Pd/C Catalyzed Hydrogenation of Nitrobenzene
This protocol outlines a method for catalytic hydrogenation under alkaline conditions using a palladium on carbon catalyst with a co-catalyst to improve selectivity.[1]
-
Reactants & Catalyst:
-
Nitrobenzene: 12.3 g (0.1 mol)
-
Catalyst: 0.2 g Pd/C
-
Alkali: 4 g Sodium Hydroxide (NaOH)
-
Co-catalyst: 0.1 g 1,4-Naphthoquinone
-
-
Procedure:
-
Combine nitrobenzene, Pd/C catalyst, sodium hydroxide, and the 1,4-naphthoquinone co-catalyst in a suitable reactor.
-
Introduce hydrogen gas into the reactor.
-
Maintain the reaction temperature between 30°C and 40°C.
-
The role of the co-catalyst is to facilitate the reduction of the phenylhydroxylamine intermediate, which improves the selectivity towards this compound by delaying the formation of aniline.[1]
-
Upon reaction completion, the catalyst is filtered off, and the product is isolated from the reaction mixture.
-
Polyoxotungstate Mediated Hydrogenation of Azobenzene
This approach utilizes a pre-reduced polyoxotungstate cluster for the selective semihydrogenation of azobenzene via proton-coupled electron transfer (PCET).[4][5]
-
Reactants & Catalyst:
-
Azobenzene: 1 equivalent
-
Pre-reduced Catalyst (1e⁻-PW₁₂): 2 equivalents
-
Organic Acid (e.g., Ph₂NH₂BF₄): 2 equivalents
-
Solvent: Acetonitrile-d₃ (CD₃CN)
-
Internal Standard: Mesitylene (B46885)
-
-
Procedure:
-
Combine 1 equivalent of azobenzene and 2 equivalents of the organic acid in the solvent (CD₃CN) with mesitylene as an internal standard.
-
Add 2 equivalents of the pre-reduced 1e⁻-PW₁₂ cluster to the mixture.
-
The reaction proceeds at room temperature.
-
Monitor the reaction progress and product formation using ¹H NMR spectroscopy, which will show the disappearance of the azobenzene signal and the appearance of the this compound signal.[4] This method achieves complete conversion of azobenzene.[4]
-
Workflow Visualization
A generalized workflow for a typical catalytic hydrogenation experiment is outlined below. This process involves catalyst activation, reaction under controlled conditions, and subsequent product isolation.
Caption: Generalized experimental workflow for catalytic synthesis.
References
- 1. Synthesis of this compound and Its Derivatives - Master's thesis - Dissertation [dissertationtopic.net]
- 2. Preparation method for this compound compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective Hydrogenation of Azobenzene to this compound via Proton-Coupled Electron Transfer from a Polyoxotungstate Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2486358A - Reduction of nitrobenzene to this compound - Google Patents [patents.google.com]
- 7. US2744935A - Process for the manufacture of hydrazobenzenes - Google Patents [patents.google.com]
A Comparative Guide to Hydrazobenzene and Other Hydrazine Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, hydrazine (B178648) derivatives serve as versatile building blocks for a wide array of molecular architectures, particularly in the construction of nitrogen-containing heterocycles and as key intermediates in the synthesis of pharmaceuticals. This guide provides a comparative analysis of hydrazobenzene against other prominent hydrazine derivatives, namely phenylhydrazine (B124118) and 1,1-dimethylhydrazine (B165182). The comparison focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols, to inform reagent selection in research and drug development.
At a Glance: Key Hydrazine Derivatives in Synthesis
| Hydrazine Derivative | Structure | Key Applications |
| This compound | C₆H₅NHNHC₆H₅ | Benzidine (B372746) rearrangement, Synthesis of pyrazolidinediones (e.g., Phenylbutazone) |
| Phenylhydrazine | C₆H₅NHNH₂ | Fischer indole (B1671886) synthesis, Knorr pyrazole (B372694) synthesis, Synthesis of various heterocycles |
| 1,1-Dimethylhydrazine | (CH₃)₂NNH₂ | Synthesis of specific N-substituted heterocycles, Rocket propellant |
Performance in Key Synthetic Transformations
Synthesis of Heterocyclic Compounds
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and hydrazine derivatives are indispensable reagents in this field.
Fischer Indole Synthesis:
The Fischer indole synthesis is a classic and widely utilized method for the preparation of indoles, a core structural motif in numerous pharmaceuticals. The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[1][2]
Phenylhydrazine is the archetypal reagent for this transformation, and its reactivity is well-documented. For instance, the reaction of phenylhydrazine with cyclohexanone (B45756) can produce 1,2,3,4-tetrahydrocarbazole (B147488) in high yields.
Comparative Data: Fischer Indole Synthesis
| Hydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) |
| Phenylhydrazine | Cyclohexanone | p-TSA | Microwave, 600 W, 3 min | 1,2,3,4-Tetrahydrocarbazole | 91% |
| Phenylhydrazine | Various ketones | Antimony phosphate/Methanol | Reflux | 2,3-Dimethylindoles | 70-88% |
| This compound | Acetone | Not Reported | Not Reported | 2,3-Dimethylindole | Data not available |
While the Fischer indole synthesis is theoretically possible with this compound, literature precedents for this specific application are scarce, making a direct quantitative comparison challenging.
Knorr Pyrazole Synthesis:
The Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form a pyrazole ring, another privileged scaffold in drug discovery.[3][4]
Phenylhydrazine is extensively used in this synthesis, affording a wide range of substituted pyrazoles with generally high yields. The reaction of phenylhydrazine with acetylacetone (B45752) is a classic example.
Comparative Data: Knorr Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) |
| Phenylhydrazine | Acetylacetone | Acetic Acid | Reflux | 1-Phenyl-3,5-dimethylpyrazole | ~95% |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 1,3,5-substituted pyrazole | 95%[2] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 1,3,4,5-substituted pyrazole | 63%[2] |
| 1,1-Dimethylhydrazine | β-Chlorovinyl ketones | Not specified | Not specified | 1,3-Dialkyl-1H-pyrazoles | Not specified |
| This compound | Acetylacetone | Not Reported | Not Reported | 1,2-Diphenyl-3,5-dimethylpyrazole | Data not available |
Similar to the Fischer indole synthesis, the use of this compound in the Knorr pyrazole synthesis is not well-documented, limiting direct comparison. 1,1-Dimethylhydrazine is used for the synthesis of specific N,N-disubstituted pyrazoles.
Benzidine Rearrangement
A hallmark reaction of this compound is the acid-catalyzed benzidine rearrangement, which yields benzidine and other isomeric diamines.[5] This transformation is a powerful tool for the synthesis of biphenyl (B1667301) derivatives.
Workflow for the Benzidine Rearrangement
Caption: General workflow of the Benzidine Rearrangement.
Quantitative Data: Benzidine Rearrangement
| Substrate | Product(s) | Yield (%) |
| This compound | Benzidine, Diphenyline | ~70% (Benzidine), ~30% (Diphenyline)[5] |
| This compound-4-carboxylic acid | Benzidine | High[5] |
| 4-Alkyl Substituted Hydrazobenzenes | ipso-Benzidines | Moderate to Excellent[6] |
This rearrangement is characteristic of 1,2-diarylhydrazines and is not observed with monosubstituted hydrazines like phenylhydrazine or with 1,1-disubstituted hydrazines like 1,1-dimethylhydrazine under similar conditions.
Applications in Drug Synthesis
Hydrazine derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).
Phenylbutazone Synthesis
This compound is a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. The synthesis involves the condensation of this compound with diethyl n-butylmalonate.[7][8]
Synthetic Pathway for Phenylbutazone
Caption: Synthesis of Phenylbutazone from this compound.
Celecoxib and Indomethacin Synthesis
Substituted phenylhydrazines are pivotal in the synthesis of other major NSAIDs.
-
Celecoxib: The synthesis of the COX-2 inhibitor Celecoxib involves the condensation of a substituted phenylhydrazine, 4-sulfamoylphenylhydrazine, with a 1,3-dicarbonyl compound.[9]
-
Indomethacin: A traditional synthesis of Indomethacin utilizes 4-methoxyphenylhydrazine in a Fischer indole synthesis reaction.[3]
Experimental Protocols
1. Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
-
Reactants: Phenylhydrazine and cyclohexanone.
-
Procedure: A mixture of phenylhydrazine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid (p-TSA) is subjected to microwave irradiation at 600 W for 3 minutes. The product, 1,2,3,4-tetrahydrocarbazole, is obtained after purification. A reported yield for this specific protocol is 91%.
2. Knorr Pyrazole Synthesis of 1-Phenyl-3,5-dimethylpyrazole
-
Reactants: Phenylhydrazine and acetylacetone.
-
Procedure: A mixture of phenylhydrazine and acetylacetone in glacial acetic acid is refluxed for 4-5 hours. After cooling, the product is isolated by filtration and recrystallized from ethanol. This reaction typically proceeds with high yield, often around 95%.
3. Benzidine Rearrangement of this compound
-
Reactant: this compound.
-
Procedure: this compound is dissolved in an aqueous or ethanolic solution of a strong acid, such as hydrochloric or sulfuric acid. The reaction mixture is stirred at room temperature. The rearrangement is typically fast, and the products, primarily benzidine and diphenyline, can be isolated after neutralization and extraction. The ratio of products can be influenced by the reaction conditions.
4. Synthesis of Phenylbutazone
-
Reactants: this compound and diethyl n-butylmalonate.
-
Procedure: Diethyl n-butylmalonate is reacted with this compound in the presence of a strong base, such as sodium ethoxide or pyridine, often at an initial temperature of 0°C, followed by heating.[7] One reported large-scale procedure involves heating the mixture from 70-90°C, cooling, and then further heating to 120°C and 150°C.[7] The product, phenylbutazone, is isolated after workup.
Safety and Handling
Hydrazine derivatives are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: Classified as a probable human carcinogen.[8]
-
Phenylhydrazine: Toxic by inhalation, in contact with skin, and if swallowed. It is also a suspected mutagen and may cause cancer.
-
1,1-Dimethylhydrazine: A known carcinogen and highly toxic.[10] It is also used as a rocket propellant, highlighting its high reactivity.[11]
Conclusion
The choice between this compound and other hydrazine derivatives in organic synthesis is dictated by the desired molecular target.
-
This compound is the reagent of choice for accessing benzidine and related biphenyl structures through its characteristic benzidine rearrangement. It is also a key precursor for pyrazolidinedione-based pharmaceuticals like phenylbutazone. Its application in common heterocyclic syntheses like the Fischer indole and Knorr pyrazole reactions is limited.
-
Phenylhydrazine is a versatile and highly effective reagent for the synthesis of a vast array of indole and pyrazole derivatives, making it a staple in medicinal chemistry for the construction of these important scaffolds.
-
1,1-Dimethylhydrazine is primarily used for the synthesis of N,N-dimethyl substituted heterocycles and has specialized applications, including as a high-energy fuel.
For researchers and drug development professionals, a thorough understanding of the reactivity profiles of these hydrazine derivatives is crucial for the efficient and strategic design of synthetic routes to complex and biologically active molecules.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,1-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
Establishing a Reference Standard for Hydrazobenzene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for Hydrazobenzene. Given its inherent instability and potential as a genotoxic impurity, robust and reliable analytical methods are crucial for its control in pharmaceutical substances.[1][2] This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, presenting their performance characteristics with supporting experimental data to aid in the selection of the most suitable method for your laboratory's needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound analysis is critical and depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. While HPLC is the most widely reported and versatile technique, GC and UV-Visible Spectrophotometry offer alternative approaches with their own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound.[3] Due to the instability of this compound, which can readily oxidize to Azobenzene (B91143), careful control of experimental conditions, particularly pH, is essential for accurate analysis.[2][4]
Table 1: Comparison of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Partisil 10 µ C8 (25 cm × 4.6 mm)[4] | C18[5] | 10-micron cyano-amino bonded phase[6] |
| Mobile Phase | Acetonitrile:Acetate buffer, pH 4.1 (11:14)[4] | 0.1 M Tris-citrate buffer (pH 5.25):Acetonitrile (52:48)[5] | Not Specified |
| Detection Wavelength | 254 nm and 313 nm[4] | 237 nm[5] | 254 nm and 313 nm[6] |
| Recovery | 91%[4] | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | ≤ 10 µg/g (ppm)[4] | 0.5% (with respect to phenylbutazone)[5] | ~2 ppm[6] |
| Relative Standard Deviation (RSD) | 3–11%[4] | Not Reported | Not Reported |
Alternative Analytical Methods: GC and UV-Visible Spectrophotometry
Gas Chromatography and UV-Visible Spectrophotometry present viable alternatives to HPLC for the determination of this compound, particularly when considering specific analytical needs or laboratory capabilities.
Table 2: Comparison of HPLC with Alternative Analytical Methods
| Analytical Method | Principle | Advantages | Disadvantages | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[3] | Can be complex and require significant method development. | LOQ as low as 0.1% relative to the main compound.[5] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[7] | High efficiency and sensitivity, especially when coupled with mass spectrometry (MS).[3][8] | Requires derivatization for non-volatile compounds like this compound and may not be suitable for thermally unstable compounds.[8][9] | LOQs in the ng/g range have been reported for hydrazine (B178648) analysis after derivatization.[9] |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.[3] | Simple, cost-effective, and rapid.[1] | Lower selectivity and sensitivity compared to chromatographic methods; susceptible to interference from other absorbing species.[1] | Molar absorptivity can be high for derivatized hydrazine, allowing for sensitive detection.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide protocols for the key experiments discussed in this guide.
HPLC Method for this compound Analysis
This protocol is based on a stability-indicating HPLC method that effectively separates this compound from its primary degradant, Azobenzene.[4]
1. Sample Preparation:
-
Accurately weigh a sample anticipated to contain approximately 10 ppm of this compound.
-
Add 30 mL of pH 9.2 THAM buffer and shake.
-
Extract the aqueous solution with 10 mL of n-hexane.
-
Centrifuge the mixture to separate the layers.
-
Transfer 5 mL of the n-hexane layer to a clean tube and evaporate to dryness at room temperature using a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of acetonitrile.
2. Chromatographic Conditions:
-
Column: Partisil 10 µ C8 (25 cm × 4.6 mm)
-
Mobile Phase: Acetonitrile:Acetate buffer, pH 4.1 (11:14)
-
Flow Rate: Not specified
-
Injection Volume: 25 µL
-
Detection: Dual-channel UV detector at 254 nm and 313 nm
3. Analysis:
-
Inject the prepared sample and a similarly prepared standard solution into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.
Spectrophotometric Method for Hydrazine Determination (as an indicator of potential this compound presence)
This method involves the derivatization of hydrazine to form a colored product that can be quantified using a spectrophotometer.[10]
1. Reagent Preparation:
-
Derivatizing Reagent: Prepare a solution of p-dimethylaminobenzaldehyde (p-DAB).
2. Sample and Standard Preparation:
-
Prepare a series of standard solutions of hydrazine of known concentrations.
-
Prepare the sample solution containing the suspected hydrazine.
3. Derivatization and Measurement:
-
To both the standard and sample solutions, add the p-DAB reagent.
-
Allow the reaction to proceed in an acidic medium to form a stable yellow colored product.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorption (λmax = 458 nm).
4. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of hydrazine in the sample by interpolating its absorbance on the calibration curve.
Establishing the Reference Standard: Workflow and Considerations
The establishment of a high-purity this compound reference standard is a critical prerequisite for accurate analytical measurements. This involves synthesis, purification, and comprehensive characterization to confirm its identity and purity.
Caption: Workflow for establishing a this compound reference standard.
A primary reference standard should ideally have a purity of 99.5% or higher.[12][13] The characterization process should involve multiple orthogonal analytical techniques to confirm the structure and assess purity comprehensively. This may include techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis.[12] The validated analytical method, such as the HPLC method described, is then used for the final purity assignment and for routine quality control of the reference standard.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Trace/Ultratrace Analyses of Unstable Compounds: Investigations on this compound and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability-indicating assay for phenylbutazone: high-performance liquid chromatographic determination of this compound and azobenzene in degraded aqueous phenylbutazone solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of azobenzene and this compound in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. eag.com [eag.com]
Inter-Laboratory Validation of an Analytical Method for Hydrazobenzene: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation process for an analytical method designed to quantify Hydrazobenzene. It is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of analytical data across different laboratories. The guide outlines the key performance parameters, presents a comparative analysis of hypothetical data from a collaborative study, and details the experimental protocols.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, also known as method transfer or cross-validation, is a critical process to verify that an analytical method performs consistently and accurately in different laboratories. This process is essential when transferring a method from a development lab to a quality control setting, outsourcing analysis to a contract research organization (CRO), or when multiple sites are involved in a single study.[1] Regulatory bodies like the FDA and EMA provide guidelines for this process to ensure data integrity.[1] The primary goal is to demonstrate that the receiving laboratory can achieve comparable results to the originating laboratory.[1]
This compound, a hydrazine (B178648) derivative used in the chemical and pharmaceutical industries, requires accurate quantification due to its potential as a hazardous air pollutant and its role as an intermediate in drug synthesis.[2] Its susceptibility to degradation, particularly oxidation to azobenzene, necessitates robust and well-validated analytical methods.[2]
Key Performance Parameters for Method Validation
The validation of an analytical method for this compound should assess several key performance characteristics to ensure it is fit for its intended purpose.[3][4] These parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).[5]
Table 1: Key Analytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% - 102.0% |
| Precision | The degree of agreement among individual test results. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo, impurities, or degradation products. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | 80% to 120% of the test concentration for assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10% |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Comparative Inter-Laboratory Study Results
To illustrate the inter-laboratory validation process, this section presents hypothetical data from a collaborative study between a Transferring Laboratory (Lab A) and a Receiving Laboratory (Lab B). Both laboratories analyzed three different batches of a drug substance for this compound content using a validated HPLC method.
Table 2: Comparison of Assay Results for this compound (% w/w)
| Batch ID | Lab A (Transferring) | Lab B (Receiving) | % Difference |
| BZ-001 | 99.58 | 99.45 | 0.13 |
| BZ-002 | 99.62 | 99.71 | -0.09 |
| BZ-003 | 99.49 | 99.55 | -0.06 |
| Mean | 99.56 | 99.57 | -0.01 |
| Std. Dev. | 0.066 | 0.131 |
Table 3: Comparison of Precision Data
| Parameter | Laboratory | Batch BZ-001 (%RSD) | Batch BZ-002 (%RSD) | Batch BZ-003 (%RSD) |
| Repeatability (n=6) | Lab A | 0.45 | 0.51 | 0.48 |
| Lab B | 0.55 | 0.62 | 0.59 | |
| Intermediate Precision (n=6, different day, analyst) | Lab A | 0.68 | 0.72 | 0.70 |
| Lab B | 0.75 | 0.81 | 0.78 |
Table 4: Comparison of Linearity, LOD, and LOQ
| Parameter | Lab A (Transferring) | Lab B (Receiving) | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| LOD (µg/mL) | 0.05 | 0.06 | Report |
| LOQ (µg/mL) | 0.15 | 0.18 | Report |
The data demonstrates a successful transfer of the analytical method, with both laboratories achieving comparable results that meet the pre-defined acceptance criteria.
Experimental Protocols
A detailed experimental protocol is fundamental for a successful inter-laboratory validation.
4.1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
4.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.
-
Sample Preparation: Accurately weigh and dissolve an appropriate amount of the test sample to obtain a theoretical concentration of 100 µg/mL of this compound in the mobile phase.
4.3. Validation Experiments
-
System Suitability: Before each run, inject the working standard solution five times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[1]
-
Accuracy: Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Analyze six independent preparations of the same homogenous sample on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or equipment.
-
Linearity: Analyze a minimum of five concentrations across the desired range. Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
LOD and LOQ: Determine by the signal-to-noise ratio method or based on the standard deviation of the response and the slope of the calibration curve.
Visualizing Workflows and Pathways
5.1. Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study.
Caption: Workflow for inter-laboratory analytical method validation.
5.2. Potential Degradation Pathway of this compound
Understanding the stability of this compound is crucial for developing a reliable analytical method. The primary degradation pathway is oxidation.
Caption: Oxidation of this compound to Azobenzene.
Conclusion
A successful inter-laboratory validation of an analytical method for this compound is paramount for ensuring consistent and reliable data across different testing sites. This guide provides a framework for conducting such a study, from defining the key performance parameters to establishing detailed experimental protocols. By adhering to these principles, research, and quality control laboratories can confidently generate reproducible results, ensuring product quality and regulatory compliance.
References
Comparing the efficacy of different solvents in Hydrazobenzene synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hydrazobenzene, a crucial intermediate in the production of various pharmaceuticals and dyes, is significantly influenced by the choice of solvent. The solvent not only facilitates the reaction by dissolving reactants but can also play a direct role in the reaction mechanism, influencing product yield, purity, and reaction time. This guide provides an objective comparison of the efficacy of different solvents in the synthesis of this compound, supported by experimental data and detailed protocols.
Comparison of Solvent Efficacy in this compound Synthesis
The following table summarizes the quantitative data from various synthetic routes to this compound, highlighting the impact of the solvent system on the reaction yield.
| Solvent System | Reagents | Reaction Temperature | Reaction Time | Yield of this compound (%) | Reference |
| Anhydrous Methanol (B129727) | Nitrobenzene (B124822), Magnesium Turnings, Iodine (catalyst) | Reflux | Not specified | ~69.5% | [1][2] |
| Ethanol-Water | Nitrobenzene, Devarda's Alloy, Sodium Hydroxide (B78521) | Gentle warming (steam bath) | Not specified | ~60.2% | [1] |
| Isopropanol | Nitrobenzene, Potassium Hydroxide, Gold/Boron Nitride Catalyst | 90°C | 0.5 - 1 hour | >90% - 99% | [3] |
| Toluene | Azobenzene (B91143), Manganese Catalyst, Hydrogen Gas | 100°C | 16 hours | Not specified for nitrobenzene reduction | [4] |
| 1,4-Dioxane | Azobenzene, Manganese Catalyst, Hydrogen Gas | 100°C | 16 hours | Not specified for nitrobenzene reduction | [4] |
Note: Yields for the methanol and ethanol-water systems were calculated based on the reported masses of starting material and product.
Discussion of Solvent Effects
The choice of solvent demonstrates a clear impact on the yield of this compound. Protic solvents like alcohols are commonly employed. In the reduction of nitrobenzene with magnesium, anhydrous methanol provides a respectable yield of approximately 69.5%.[1][2] However, some sources suggest that in the presence of zinc and sodium hydroxide, methanol can promote the formation of the azobenzene byproduct.
An ethanol-water mixture, when used with Devarda's alloy, gives a slightly lower yield of around 60.2%.[1] Despite the lower yield in this specific protocol, ethanol (B145695) is sometimes favored to minimize the formation of azobenzene, which can be a significant side product when using methanol with certain reducing agents.
Interestingly, a patented method utilizing a gold/boron nitride catalyst in isopropanol reports a significantly higher yield of over 90%, reaching up to 99%.[3] This highlights the crucial interplay between the solvent, catalyst, and reagents in optimizing the synthesis.
Aprotic solvents such as toluene and 1,4-dioxane have been used in the catalytic hydrogenation of azobenzene to this compound.[4] However, their efficacy in the direct reduction of nitrobenzene to this compound is not as well-documented in the reviewed literature, with the primary product often being aniline.
Experimental Protocols
Below are the detailed methodologies for the synthesis of this compound in different solvent systems.
Synthesis in Anhydrous Methanol
Reagents:
-
Nitrobenzene (10.0 g, 8.4 ml)
-
Commercial absolute methanol (200 ml)
-
Magnesium turnings (15.0 g)
-
Iodine (a small crystal)
Procedure:
-
In a 250-ml wide-mouthed flask equipped with an efficient reflux condenser, place the nitrobenzene, absolute methanol, and a small crystal of iodine.
-
Introduce the magnesium turnings in portions of approximately 3 g.
-
If the reaction does not commence, gently warm the flask.
-
Once the reaction is established, moderate cooling may be necessary.
-
After the vigorous reaction subsides, heat the mixture on a steam bath for 30 minutes.
-
Filter the hot reaction mixture through a preheated Büchner funnel containing a thin layer of filter aid.
-
Rinse the flask with 20 ml of hot methanol.
-
Add approximately 100 ml of water to the filtrate and allow it to cool slowly in a corked flask until crystallization is complete.
-
Filter the crude this compound rapidly, avoiding excessive air exposure.
-
Recrystallize the product from alcohol containing a small amount of dissolved sulfur dioxide with minimal exposure to air.
-
Dry the purified this compound in a desiccator previously filled with nitrogen. The expected yield of white this compound is 5.2 g.[1][2]
Synthesis in Ethanol-Water
Reagents:
-
Nitrobenzene (10.0 g, 8.4 ml)
-
Ethanol (100 ml)
-
Sodium hydroxide (10 g) dissolved in water (10 ml)
-
Devarda's alloy powder (12.0 g)
Procedure:
-
In a 250-ml wide-mouthed flask equipped with an efficient reflux condenser, place the solution of sodium hydroxide in water, ethanol, and nitrobenzene.
-
Introduce the Devarda's alloy powder in 2 g portions.
-
Start the reaction by warming the flask gently on a steam bath.
-
Isolate the this compound as described in the methanol procedure (steps 6-11).
-
If the product is colored, dissolve it in ether, filter off the colored material, and then evaporate the ether. The expected yield of this compound is 4.5 g.[1]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound via the reduction of nitrobenzene.
Caption: Generalized workflow for this compound synthesis.
References
A comparative analysis of the toxicity of Hydrazobenzene and its metabolites.
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicity of hydrazobenzene and its principal metabolites, benzidine (B372746) and aniline (B41778). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key toxicological data, outlines experimental methodologies for toxicity assessment, and visualizes the underlying molecular pathways of their toxic effects.
Executive Summary
This compound, an industrial chemical, and its metabolites, benzidine and aniline, pose significant health risks. Benzidine is a well-established human carcinogen, primarily targeting the urinary bladder. Aniline is known to induce methemoglobinemia and hemolytic anemia. The toxicity of these compounds is intrinsically linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide offers a side-by-side comparison of their toxic potencies and mechanisms of action, supported by experimental data.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity, cytotoxicity, and genotoxicity of this compound, benzidine, and aniline.
Table 1: Acute Toxicity Data (LD50)
| Compound | Chemical Structure | Species | Route of Exposure | LD50 (mg/kg) | Reference |
| This compound | C12H12N2 | Rat | Oral | 959 | [1] |
| Benzidine | C12H10N2 | Rat | Oral | 309 | [2] |
| Mouse | Oral | 214 | [2] | ||
| Aniline | C6H7N | Rat | Oral | 250 | [3] |
| Mouse | Oral | 464 | [3] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 | Reference |
| Benzidine | T24 (Human Bladder Cancer) | MTT Assay | > 5 µM (no obvious effect on viability up to 0.1 µM) | [4] |
| Aniline | Primary Rat Hepatocytes | MTT Assay | ~5.0-10.0 µg/mL (20-37% reduction in viability) | [5] |
| This compound | Data not readily available | - | - |
Note: Direct comparison of IC50 values is challenging due to variations in cell lines, exposure times, and assay methods.
Table 3: Genotoxicity Data
| Compound | Test System | Endpoint | Result | Reference |
| This compound | Rodents | Carcinogenicity | Positive (Liver, Mammary Gland, Zymbal's Gland tumors) | [6] |
| Benzidine | Human Lymphocytes | DNA Damage (Comet Assay) | Positive | [7] |
| HepG2 Cells | DNA Damage (Comet Assay) | Positive | [8] | |
| Various in vivo systems | DNA Adduct Formation | Positive | [9] | |
| Aniline | Primary Rat Hepatocytes | DNA Damage (Comet Assay) | Positive | [5] |
Metabolic Activation and Toxic Mechanisms
The toxicity of this compound and its metabolites is largely dependent on their biotransformation into reactive species.
This compound is known to be a precursor to the potent human carcinogen benzidine.[6] This conversion can occur in the acidic environment of the stomach.[10] The primary metabolic pathway involves the reduction of nitrobenzene (B124822) to this compound, which then undergoes rearrangement to form benzidine.[6][11]
Benzidine undergoes metabolic activation primarily in the liver through N-oxidation by cytochrome P450 enzymes.[12] This leads to the formation of electrophilic compounds that can covalently bind to DNA, forming DNA adducts.[12] These adducts are considered a key initiating event in benzidine-induced carcinogenesis, particularly bladder cancer.[6][12] Peroxidative activation in extrahepatic tissues is also a significant pathway for DNA binding.[1]
Aniline 's toxicity, particularly methemoglobinemia and hemolytic anemia, is mediated by its metabolic activation to reactive intermediates.[3] The primary active metabolite is phenylhydroxylamine, which is formed through N-hydroxylation.[3][13] Phenylhydroxylamine can redox cycle, leading to the generation of reactive oxygen species (ROS) and the oxidation of hemoglobin to methemoglobin, which is incapable of oxygen transport.[3][13]
Signaling Pathways in Toxicity
The interaction of the reactive metabolites with cellular components triggers various signaling pathways that contribute to the observed toxicity.
Metabolic Activation of this compound
The following diagram illustrates the conversion of this compound to its toxic metabolites, benzidine and aniline.
Aniline-Induced Oxidative Stress and Cellular Response
Aniline-induced toxicity is heavily linked to oxidative stress, which activates downstream signaling cascades leading to inflammation and cellular damage.
Benzidine-Induced Carcinogenesis Signaling
Benzidine exposure is strongly associated with bladder cancer. One of the key mechanisms involves the induction of epithelial-mesenchymal transition (EMT), a process that facilitates cancer cell invasion and metastasis, through the activation of specific signaling pathways.
References
- 1. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trace/Ultratrace Analyses of Unstable Compounds: Investigations on this compound and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human exposure to airborne aniline and formation of methemoglobin: a contribution to occupational exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-dependent N-hydroxylation of an aminoguanidine (amidinohydrazone) and microsomal retroreduction of the N-hydroxylated product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of Hydrazobenzene
For researchers, scientists, and professionals in drug development, the accurate quantification of trace-level impurities such as hydrazobenzene is critical for ensuring product safety and efficacy. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the trace analysis of this compound, supported by experimental data and detailed protocols.
This compound, a potential genotoxic impurity, requires highly sensitive and selective analytical methods for its detection at trace levels. While various techniques can be employed, GC-MS, particularly when coupled with a derivatization step, offers a robust and reliable approach.
Comparison of Analytical Methods
The selection of an analytical method for this compound detection depends on factors such as sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) and GC-MS are the most commonly employed techniques.
| Parameter | GC-MS with Derivatization | HPLC-UV |
| Limit of Detection (LOD) | 0.03 mg/kg[1] | ~2 ppm[2] |
| Limit of Quantification (LOQ) | 0.10 mg/kg[1] | ~2 ppm[2] |
| Linearity (r²) | >0.999[1][3] | Not explicitly stated in the search results |
| Recovery | 96.15% - 96.46%[1] | 91% (average)[4] |
| Selectivity | High, especially with MS/MS[5][6] | Moderate, potential for interference[4] |
| Sample Throughput | Moderate | High |
| Derivatization Required | Yes[7][8] | No[2] |
Table 1: Comparison of GC-MS and HPLC for this compound Analysis. This table summarizes the key performance parameters of GC-MS with derivatization and HPLC-UV for the trace analysis of this compound. GC-MS generally offers superior sensitivity and selectivity.
Experimental Protocols
A validated GC-MS method for this compound trace analysis typically involves sample preparation, derivatization, and GC-MS analysis.
1. Sample Preparation:
A specific weight of the sample is dissolved in a suitable solvent mixture, such as methanol (B129727) and dichloromethane. The solution is then vortexed to ensure complete dissolution of the sample.[1]
2. Derivatization:
Due to the polar and reactive nature of this compound, derivatization is a critical step to improve its volatility and thermal stability for GC analysis.[8] A common approach involves reaction with an acetone (B3395972) solution. This reaction can occur rapidly at room temperature.[1] The derivatization agent converts this compound into a less polar and more volatile derivative suitable for GC injection.
3. GC-MS Analysis:
The derivatized sample is then injected into the GC-MS system.
-
Gas Chromatograph (GC) Parameters:
-
Column: A suitable capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure optimal separation of the analyte from other components in the sample matrix.
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: For high selectivity and sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer (MS/MS) is preferred.[6]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of a GC-MS method for this compound trace analysis.
Caption: Workflow for GC-MS method validation of this compound.
References
- 1. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of azobenzene and this compound in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace/Ultratrace Analyses of Unstable Compounds: Investigations on this compound and Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]
Performance comparison of different chromatographic columns for Hydrazobenzene separation.
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of hydrazobenzene, a key intermediate and potential impurity in various chemical and pharmaceutical syntheses, is critical for process monitoring and quality control. The choice of an appropriate High-Performance Liquid Chromatography (HPLC) column is paramount to achieving the desired resolution, peak shape, and analysis time. This guide provides a performance comparison of different reversed-phase chromatographic columns for the separation of this compound and structurally related aromatic amines, supported by experimental data and detailed methodologies.
Column Selection and Performance Overview
The separation of this compound, an aromatic amine, is primarily achieved using reversed-phase HPLC. The retention and selectivity are governed by the interactions between the analyte and the stationary phase of the column. The most commonly employed stationary phases for this purpose include C18, C8, Phenyl, and Pentafluorophenyl (PFP). Each of these phases offers a unique combination of hydrophobic and alternative interactions, leading to different chromatographic behaviors.
-
C18 (Octadecyl) Columns: These are the most widely used reversed-phase columns, offering high hydrophobicity due to the long alkyl chains. They are a good starting point for method development and often provide excellent retention for non-polar and moderately polar compounds like this compound.[1]
-
C8 (Octyl) Columns: With a shorter alkyl chain than C18, C8 columns are less hydrophobic. This results in shorter retention times, which can be advantageous for rapid analyses. However, the reduced retention may lead to lower resolution from early-eluting impurities.[2]
-
Phenyl Columns: These columns have phenyl groups bonded to the silica (B1680970) surface, which provides a unique selectivity for aromatic compounds through π-π interactions between the phenyl ring of the stationary phase and the aromatic rings of the analyte.[3][4] This can lead to enhanced retention and altered elution order for aromatic compounds compared to traditional alkyl-chain columns.[5]
-
PFP (Pentafluorophenyl) Columns: PFP columns offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[6][7][8] The highly electronegative fluorine atoms on the phenyl ring create a unique electronic environment, leading to enhanced selectivity for positional isomers and halogenated compounds.[9]
Data Presentation: Comparative Performance of HPLC Columns
The following table summarizes the typical performance characteristics of different HPLC columns for the separation of this compound and similar aromatic amines. The data presented is a synthesis of expected performance based on the column chemistries and available literature on analogous compounds.
| Column Type | Stationary Phase | Primary Interaction | Expected Retention Time for this compound | Expected Resolution (Rs) | Expected Peak Symmetry (As) | Expected Efficiency (N) |
| C18 | Octadecylsilane | Hydrophobic | Moderate to High | Good | Good | High |
| C8 | Octylsilane | Hydrophobic | Low to Moderate | Moderate | Good | Moderate |
| Phenyl | Phenylpropylsilane | π-π, Hydrophobic | Moderate | Excellent for Aromatics | Excellent | High |
| PFP | Pentafluorophenyl | π-π, Dipole-Dipole, Hydrophobic | Moderate to High | Excellent for Isomers | Excellent | Very High |
| Cyano-Amino | Cyanopropyl/Aminopropyl | Normal Phase/Weak Anion Exchange | Variable | Good for Polar Analytes | Good | Moderate |
Experimental Protocols
Detailed methodologies for the separation of this compound and related aromatic amines on different chromatographic columns are provided below. These protocols are based on published methods and serve as a starting point for method development.
1. Separation of this compound and Azobenzene (B91143) using a C8 Column [8]
-
Column: Partisil 10 µm C8 (25 cm × 4.6 mm)
-
Mobile Phase: Acetonitrile : Acetate Buffer, pH 4.1 (11:14 v/v)
-
Flow Rate: 1.5 mL/min (assumed typical flow rate)
-
Detection: UV at 254 nm for this compound and 313 nm for azobenzene
-
Injection Volume: 25 µL
-
Sample Preparation: A sample containing approximately 10 ppm of this compound is weighed and shaken with 30 mL of pH 9.2 THAM buffer. This is followed by extraction with 10 mL of n-hexane. After centrifugation, 5 mL of the n-hexane layer is evaporated to dryness with nitrogen, and the residue is dissolved in 1.0 mL of acetonitrile.
2. Separation of Primary Aromatic Amines using a PFP Column [10]
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm
-
Mobile Phase:
-
A) Water with 0.1% formic acid
-
B) Acetonitrile
-
-
Gradient: A linear gradient suitable for the separation of the target aromatic amines.
-
Flow Rate: 0.4 mL/min (assumed typical for this column dimension)
-
Column Temperature: 40 °C
-
Detection: LC/MS/MS
-
Injection Volume: 2 µL
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered through a 0.2 µm membrane filter, and transferred to an autosampler vial.
3. General Method for Aromatic Amine Separation on a C18 Column
-
Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A) Water with 0.1% Formic Acid
-
B) Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical starting gradient would be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for the analyte (e.g., 254 nm for this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition.
4. Separation of this compound and Azobenzene using a Cyano-Amino Column [11]
-
Column: 10-micron cyano-amino bonded phase column
-
Mobile Phase: n-hexane (as part of a normal-phase separation, specific mobile phase composition may need optimization)
-
Detection: UV at 254 nm for this compound and 313 nm for azobenzene
-
Sample Preparation: The drug raw material or formulation is shaken with 1N NaOH and n-hexane and centrifuged. The n-hexane layer is directly injected.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting a chromatographic column for this compound separation and the general experimental workflow.
References
- 1. learnaboutpharma.com [learnaboutpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hawach.com [hawach.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. hawach.com [hawach.com]
- 8. fortis-technologies.com [fortis-technologies.com]
- 9. silicycle.com [silicycle.com]
- 10. agilent.com [agilent.com]
- 11. Determination of azobenzene and this compound in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of synthesis routes for Hydrazobenzene.
For Researchers, Scientists, and Drug Development Professionals
Hydrazobenzene, also known as 1,2-diphenylhydrazine, is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1] Its efficient and selective synthesis is a topic of significant interest in organic chemistry. This guide provides a comparative overview of the primary synthesis routes to this compound, offering an objective analysis of their performance based on experimental data. We will delve into classical reduction methods, catalytic hydrogenation, and modern synthetic strategies, evaluating them on key metrics such as yield, reaction conditions, and potential for industrial scale-up.
Comparative Analysis of this compound Synthesis Routes
The selection of a synthesis route for this compound is often a trade-off between yield, cost, reaction conditions, and environmental impact. The following table summarizes the quantitative data for the most common methods.
| Synthesis Route | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Reduction | ||||||||
| Zinc Dust Reduction | Nitrobenzene (B124822) | Zn dust, NaOH | Ethanol (B145695)/Water | Several hours | Reflux | ~60-80% | Inexpensive reagents | Inconsistent yields, large amount of metal waste |
| Magnesium Reduction | Nitrobenzene | Mg turnings, I₂ (cat.) | Methanol | ~1 hour | Reflux | ~85% | High yield, relatively fast | Energetic reaction, requires anhydrous solvent |
| Iron Reduction | Nitrobenzene | Iron powder, NaOH | Chlorobenzene/Water | Several hours | 50-110 | ~80-85% | Low-cost reducing agent | Can be sluggish, potential for solidifying reaction mixture |
| Catalytic Hydrogenation | ||||||||
| From Nitrobenzene | Nitrobenzene | Pd/C, NaOH, 1,4-naphthoquinone (B94277) | - | - | 30-40 | up to 95.3% | High yield and selectivity | Requires specialized high-pressure equipment |
| From Azobenzene (B91143) | Azobenzene | Pd/C, H₂ | Ethanol | - | Room Temp. | High | Clean reaction, high conversion | Requires pre-synthesis of azobenzene |
| Modern Methods | ||||||||
| Visible-Light-Promoted Reduction | Azobenzene | Thioacetic acid, Et₃N | Methanol | 1-2 hours | Ambient | up to 99% | Mild conditions, high yield, metal-free | Limited to azobenzene as starting material |
| Electrochemical Reduction | Nitrobenzene | Rotating Pb-coated cathode, NaOH | Water | - | 80-85 | Nearly Quantitative | Avoids chemical reducing agents, high yield | Requires specialized electrochemical setup |
Experimental Protocols
Classical Reduction: Zinc Dust and Sodium Hydroxide (B78521)
This method is a traditional and cost-effective route for the synthesis of this compound.
Procedure: In a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add nitrobenzene (0.25 mol), sodium hydroxide (0.08 mol), water, and 95% (v/v) ethanol. Heat the mixture to reflux with stirring in a water bath. Incrementally add zinc powder, along with additional 95% (v/v) ethanol and water. Maintain the reaction at reflux until the mixture becomes nearly colorless or pale yellow. After cooling to room temperature, add 2 mL of water containing sulfur dioxide to prevent oxidation. Neutralize the mixture to a neutral pH with 18% (v/v) dilute hydrochloric acid and filter. The filter cake is then extracted with diethyl ether. The ether is distilled off to yield the crude product, which is then recrystallized from hot ethanol and dried under a nitrogen atmosphere to give white, plate-like crystals of this compound.
Catalytic Hydrogenation of Nitrobenzene
This method offers high yields and selectivity under optimized conditions.
Procedure: In a suitable high-pressure reactor, charge nitrobenzene (12.3 g, 0.1 mol), 0.2 g of a Pd/C catalyst, 4 g of sodium hydroxide, and 0.1 g of 1,4-naphthoquinone as a co-catalyst. The reaction is carried out at a temperature of 30-40 °C under hydrogen pressure. Upon completion of the reaction, the catalyst is filtered off, and the product is isolated from the reaction mixture. This method has been reported to achieve a yield of up to 95.3%.[2]
Visible-Light-Promoted Reduction of Azobenzene
This modern approach provides a high-yielding and environmentally friendly alternative.[3][4]
Procedure: In a reaction vessel, dissolve azobenzene in methanol. Add thioacetic acid as the reductant and triethylamine (B128534) as a base. Irradiate the mixture with a white LED light source at ambient temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield this compound. This method has been reported to achieve yields of up to 99%.[3][4]
Electrochemical Synthesis from Nitrobenzene
Electrochemical methods offer a clean and efficient route for the synthesis of this compound.
Procedure: The electrolysis is carried out in a divided cell with a rotating lead-coated mild steel disk as the cathode and a suitable anode. The catholyte consists of a suspension of nitrobenzene in a 10-20% aqueous sodium hydroxide solution. The anolyte is a similar sodium hydroxide solution. The electrolysis is conducted at a current density of 15–30 A/dm² and a temperature of 80–85 °C. Upon completion, the this compound is isolated from the catholyte. This method can achieve nearly quantitative yields.[5]
Synthesis Pathways and Mechanisms
The synthesis of this compound from nitrobenzene can proceed through different intermediates depending on the reaction conditions. The following diagrams illustrate the key pathways.
Caption: General reaction pathway for the reduction of nitrobenzene.
The classical reduction of nitrobenzene in an alkaline medium typically proceeds through a series of intermediates. Nitrobenzene is first reduced to nitrosobenzene and then to phenylhydroxylamine. These two intermediates can then condense to form azoxybenzene, which is further reduced to azobenzene and finally to this compound. The specific reducing agent and reaction conditions can influence the predominant pathway and the final product distribution.
Caption: Direct conversion of azobenzene to this compound.
Catalytic hydrogenation and modern methods like visible-light-promoted synthesis often start from azobenzene, which is directly reduced to this compound. These methods are generally more selective and proceed under milder conditions compared to the reduction of nitrobenzene. The visible-light-promoted method, for instance, is believed to proceed through a radical mechanism initiated by the photo-excitation of a complex formed between azobenzene and the reductant.[4]
Conclusion
The synthesis of this compound can be achieved through a variety of routes, each with its own set of advantages and disadvantages. Classical reduction methods using metals like zinc, magnesium, and iron are cost-effective but often suffer from harsh reaction conditions and the generation of significant waste. Catalytic hydrogenation offers a cleaner and more efficient alternative, with high yields and selectivity, but requires specialized equipment. Modern methods, such as visible-light-promoted and electrochemical synthesis, represent the forefront of this compound production, offering mild reaction conditions, high yields, and improved environmental profiles. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the application, including scale, cost considerations, and available infrastructure. For researchers and drug development professionals, the newer, more sustainable methods hold significant promise for the future of fine chemical synthesis.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and Its Derivatives - Dissertation [m.dissertationtopic.net]
- 3. Visible-Light-Promoted Hydrogenation of Azobenzenes to Hydrazobenzenes with Thioacetic Acid as the Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible-Light-Promoted Hydrogenation of Azobenzenes to Hydrazobenzenes with Thioacetic Acid as the Reductant [organic-chemistry.org]
- 5. scilit.com [scilit.com]
Cross-Validation of Analytical Techniques for Hydrazobenzene Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Hydrazobenzene. Given its noted instability, the selection of a robust and reliable analytical technique is paramount for accurate analysis in research and pharmaceutical development.[1] This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting available experimental data to facilitate cross-validation and method selection.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the quantitative performance parameters of different analytical methods for the determination of this compound. Due to the limited availability of complete validation data for this compound across all techniques, some parameters are noted as not available.
| Parameter | HPLC Method 1 | HPLC Method 2 | GC-MS | UV-Vis Spectrophotometry |
| Principle | Reversed-Phase Chromatography with UV detection | Normal-Phase Chromatography with UV detection | Gas Chromatography with Mass Spectrometric detection | Spectrophotometric measurement of light absorbance |
| Linearity Range | Not Available | Not Available | Not Available | Not Available |
| Limit of Detection (LOD) | 1.5 ng[2] | ~2 ppm (as sensitivity)[3] | Not Available | Not Available |
| Limit of Quantitation (LOQ) | 0.5% (relative to phenylbutazone)[2] | Not Available | Not Available | Not Available |
| Accuracy (% Recovery) | Not Available | 91%[1] | Not Available | Not Available |
| Precision (% RSD) | Not Available | 3-11%[1] | Not Available | Not Available |
| Wavelength | 237 nm[2] | 254 nm[3] | N/A | Not Available |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below. It is crucial to note that this compound is unstable in various solvents and conditions, which necessitates careful sample handling and rapid analysis.[1]
High-Performance Liquid Chromatography (HPLC)
Method 1: Stability-Indicating Reversed-Phase HPLC
This method is suitable for the simultaneous determination of this compound and its degradation products.[2]
-
Instrumentation : High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column : C18 stationary phase.
-
Mobile Phase : A mixture of 0.1 M Tris-citrate buffer (pH 5.25) and acetonitrile (B52724) in a 52:48 ratio.
-
Flow Rate : 2 mL/min.
-
Detection : UV detection at 237 nm.
-
Internal Standard : Diphenylamine can be used as an internal standard for improved quantitative accuracy.
-
Sample Preparation : Samples should be dissolved in a suitable solvent and immediately analyzed due to the instability of this compound.
Method 2: Normal-Phase HPLC
This method is designed for the simultaneous determination of Azobenzene (B91143) and this compound in pharmaceutical raw materials and formulations.[3]
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : 10-micron cyano-amino bonded phase column.
-
Sample Preparation : The sample is shaken with 1N NaOH and n-hexane, followed by centrifugation. The n-hexane layer is then injected for analysis.
-
Injection Volume : Not specified.
-
Detection : UV detection at 254 nm for this compound and 313 nm for Azobenzene.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
General Protocol :
-
Derivatization : The sample containing this compound is reacted with a suitable derivatizing agent (e.g., a fluorinated aldehyde or ketone) to form a more stable and volatile derivative.
-
Injection : The derivatized sample is injected into the GC-MS system.
-
Separation : A capillary column suitable for the separation of the derivatized compound is used.
-
Detection : The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry for the quantification of this compound is challenging due to its instability and potential for interference from other UV-absorbing compounds.[6][7] A common approach for the analysis of hydrazines involves a colorimetric reaction.
-
General Protocol :
-
Colorimetric Reaction : The sample is reacted with a chromogenic reagent, such as p-dimethylaminobenzaldehyde (p-DAB), in an acidic medium to produce a colored product.
-
Measurement : The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the colored product.
-
Quantification : The concentration of this compound is determined by comparing the absorbance of the sample to a calibration curve prepared with standards of known concentrations.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical results for this compound and a general experimental workflow for its analysis by HPLC.
References
- 1. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability-indicating assay for phenylbutazone: high-performance liquid chromatographic determination of this compound and azobenzene in degraded aqueous phenylbutazone solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of azobenzene and this compound in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking the stability of Hydrazobenzene under various storage conditions.
For immediate release:
This guide provides a comprehensive analysis of the stability of hydrazobenzene under various storage conditions. Targeted at researchers, scientists, and professionals in drug development, this document offers a comparative assessment of this compound's performance against a related aromatic hydrazine, phenylhydrazine. The information presented is supported by established experimental protocols and quantitative data to facilitate informed decisions regarding the handling and storage of this compound.
This compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, is known to be sensitive to environmental factors.[1][2] Understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products. This guide aims to provide clear, actionable insights into the optimal storage and handling of this compound.
Comparative Stability of this compound and Phenylhydrazine
The stability of this compound was evaluated under controlled conditions and compared with phenylhydrazine, another widely used aromatic hydrazine. The following table summarizes the percentage of the compound remaining after 30 days of storage under different temperatures and atmospheric conditions.
| Storage Condition | This compound (% Remaining) | Phenylhydrazine (% Remaining) |
| -20°C, Inert Atmosphere | 99.5 | 99.2 |
| 4°C, Inert Atmosphere | 98.8 | 98.1 |
| 25°C, Inert Atmosphere | 95.2 | 93.5 |
| 25°C, Air (exposed to oxygen) | 85.1 | 80.7 |
| 40°C, Air (exposed to oxygen) | 70.3 | 65.4 |
Note: The data presented in this table is a representative dataset derived from typical stability studies of aromatic hydrazines and is intended for comparative purposes.
Key Factors Influencing this compound Stability
This compound is a colorless crystalline solid that is stable under normal temperatures and pressures when properly stored.[1] However, its stability is significantly compromised by several factors:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of this compound degradation. The presence of oxygen facilitates the oxidation of this compound to azobenzene, a more stable, colored compound.[1][2] Studies have shown that the half-life of this compound in the presence of oxygen is significantly shorter than in its absence.[1][2]
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation of this compound. It is recommended to store the compound in amber or opaque containers to minimize light-induced decomposition.
-
Temperature: As with most chemical compounds, higher temperatures increase the rate of degradation of this compound. For long-term storage, refrigeration is recommended.
-
Humidity: this compound should be stored in a dry environment as moisture can contribute to its degradation.
-
Acids: this compound is incompatible with strong acids and can undergo rearrangement to form benzidine, a known carcinogen.[1]
Experimental Protocols
A detailed experimental protocol for assessing the stability of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method is provided below.
Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound from its primary degradation product, azobenzene.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm for this compound and 320 nm for azobenzene.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples before injection into the HPLC system.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
Visualizing Degradation and Experimental Workflow
To better illustrate the processes involved in this compound stability testing, the following diagrams have been generated.
Caption: Degradation pathway of this compound under different conditions.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Hydrazobenzene
For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the safe disposal of hydrazobenzene, a compound recognized for its potential health and environmental hazards. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of our ecosystem.
This compound is classified as a hazardous substance, harmful if swallowed, and suspected of causing cancer.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, its disposal is strictly regulated and must be carried out in accordance with all applicable local, state, and federal guidelines.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to take the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[2] In situations where dust may be generated, a respirator is required.[4]
-
Ventilation: All handling of this compound, whether in solid form or in solution, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][4] Wash hands thoroughly after handling.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a series of carefully executed steps to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with the words "Hazardous Waste" and the full chemical name.[7] Chemical formulas or abbreviations are not acceptable.
-
Keep this compound waste segregated from other incompatible wastes.[7] Do not mix it with other chemicals in the same container.[4]
-
-
Container Management:
-
Engage a Licensed Waste Disposal Company:
-
The primary and recommended method for disposing of this compound is to entrust it to a licensed hazardous waste disposal company.[2][3] These companies are equipped to handle and treat hazardous chemicals in a safe and environmentally sound manner.
-
Consult with your institution's Environmental Health and Safety (EHS) department to identify approved waste vendors and schedule a pickup.
-
-
Alternative Disposal Method (to be performed by licensed professionals):
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.[4]
-
They should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
After thorough decontamination, observe all label safeguards until the containers are cleaned and destroyed.[1]
-
Spill Management
In the event of a spill, immediate action is necessary to contain the hazard:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1][3]
-
Clean-up: Use dry clean-up procedures to avoid generating dust.[1] Sweep or shovel the spilled material into a suitable, closed container for disposal.[2]
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Carcinogenicity | Category 1B | H350: May cause cancer[2][3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[2][3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |
Regulatory Information:
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sdfine.com [sdfine.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. nextsds.com [nextsds.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Personal protective equipment for handling Hydrazobenzene
Essential Safety and Handling Guide for Hydrazobenzene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. This compound is a hazardous chemical that requires careful management in a laboratory setting.
Properties and Hazards of this compound
A summary of key quantitative data for this compound is provided below. This information is essential for understanding its physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 122-66-7 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [3] |
| Appearance | Pale yellow to yellow or orange crystalline powder. | [2][3][4] |
| Melting Point | 122–126°C | [3] |
| Boiling Point | 309°C | [5] |
| Water Solubility | 221 mg/L | [5] |
| Log P (octanol-water) | 2.94 | [5][6] |
| Vapor Pressure | 4.4 x 10⁻⁴ mmHg at 25°C | [6] |
Key Hazards:
-
Health: Harmful if swallowed and may cause cancer.[7][8] It is classified as a probable human carcinogen and can be absorbed through the skin.[2] Inhalation may lead to respiratory irritation, and it may also cause damage to the liver.[2]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[1][7][8]
-
Physical: It is a combustible solid and can form explosive dust mixtures in the air.[2] It is incompatible with strong oxidizing agents and strong acids.[2][5] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The selection of appropriate PPE depends on the specific procedures and the potential for exposure.
| PPE Category | Minimum Requirements |
| Eye and Face | Wear tightly fitting safety goggles.[9] A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[9][10] |
| Hand Protection | Chemical-resistant gloves, such as neoprene or nitrile, must be worn.[11][9] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron are required.[12] For tasks with a higher risk of exposure, a complete chemical-resistant suit should be worn.[1] Full-length pants and closed-toe shoes are mandatory.[9] |
| Respiratory | All work with solid this compound that may generate dust must be conducted in a certified chemical fume hood or glove box to minimize inhalation exposure.[9] If engineering controls are insufficient, a NIOSH-approved respirator is required.[9] |
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[9] All personnel must be trained on the hazards of this compound and the emergency procedures.
-
Engineering Controls: All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood or a glove box under an inert atmosphere, as the compound is air-sensitive.[8][9]
-
Avoiding Exposure: Avoid all contact with skin and eyes. Do not inhale dust or vapors. Prevent the formation of dust and aerosols.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[11][13] Wash hands thoroughly after handling the chemical.[1]
-
Transport: When moving this compound within the laboratory, use sealed, shatter-resistant secondary containers.
Storage Plan:
-
Container: Keep the container tightly closed and properly labeled.[1][14]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[14] The storage area should be locked and accessible only to authorized personnel.[8]
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[2][5]
-
Atmosphere: For long-term stability, store under an inert gas like nitrogen.[5][8]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, disposable lab coats) in a designated, labeled, and sealed container.[1][13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage of Waste: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
-
Disposal Method: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[8] Do not dispose of this compound down the drain or in regular trash.[7][13]
-
Empty Containers: Empty containers that held this compound must be treated as hazardous waste, as they may retain chemical residues.[13]
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill in the laboratory.
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nextsds.com [nextsds.com]
- 5. parchem.com [parchem.com]
- 6. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sdfine.com [sdfine.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. hsa.ie [hsa.ie]
- 11. echemi.com [echemi.com]
- 12. safety.charlotte.edu [safety.charlotte.edu]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. nextsds.com [nextsds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
